molecular formula C8H7F2NO2 B1586357 Methyl 4-amino-2,3-difluorobenzoate CAS No. 886497-08-1

Methyl 4-amino-2,3-difluorobenzoate

Cat. No.: B1586357
CAS No.: 886497-08-1
M. Wt: 187.14 g/mol
InChI Key: MMVSLKNBOJAPEC-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,3-difluorobenzoate is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2,3-difluorobenzoate
Source PubChem
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InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVSLKNBOJAPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374896
Record name methyl 4-amino-2,3-difluorobenzoate
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Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-08-1
Record name Methyl 4-amino-2,3-difluorobenzoate
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Record name methyl 4-amino-2,3-difluorobenzoate
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Foundational & Exploratory

Introduction: The Significance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2,3-difluorobenzoate

This guide provides researchers, chemists, and drug development professionals with a comprehensive, technically-grounded overview of a reliable synthetic pathway for this compound. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the chosen methodology, offers detailed protocols for execution, and outlines the necessary characterization for product validation.

This compound (CAS 886497-08-1) is a valuable fluorinated aromatic building block in organic synthesis.[1][2] The unique substitution pattern—an amine for nucleophilic chemistry, an ester for amide coupling or reduction, and vicinal fluorine atoms—makes it a strategic intermediate in the development of complex molecules. The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this scaffold particularly relevant in the design of pharmaceuticals and advanced materials.

This guide details a robust and logical three-step synthesis starting from the commercially available 2,3-difluorobenzoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 886497-08-1[1][2]
Molecular Formula C₈H₇F₂NO₂[2]
Molecular Weight 187.14 g/mol [2]
Appearance Typically an off-white to beige solid

Retrosynthetic Strategy and Pathway Overview

A logical retrosynthetic analysis of the target molecule identifies 2,3-difluorobenzoic acid as a strategic and commercially available starting material.[3] The synthesis hinges on three fundamental transformations: introduction of a nitrogen-containing group, conversion of the carboxylic acid to a methyl ester, and final manipulation of the nitrogen group to the desired amine.

The forward synthesis is therefore planned as:

  • Electrophilic Nitration: Introduction of a nitro group at the C4 position.

  • Fischer Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Catalytic Hydrogenation: Reduction of the nitro group to the target amine.

G Target This compound FGI_Amine Functional Group Interconversion (Amine <- Nitro) Target->FGI_Amine Disconnect C-N Intermediate_NitroEster Methyl 4-nitro-2,3-difluorobenzoate FGI_Amine->Intermediate_NitroEster Esterification Fischer Esterification Intermediate_NitroEster->Esterification Disconnect C-O Intermediate_NitroAcid 4-Nitro-2,3-difluorobenzoic Acid Esterification->Intermediate_NitroAcid Nitration Electrophilic Aromatic Substitution (Nitration) Intermediate_NitroAcid->Nitration Disconnect C-N Start 2,3-Difluorobenzoic Acid Nitration->Start

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Methodologies

This section provides a step-by-step guide for the synthesis, grounded in established chemical principles and adapted from proven laboratory procedures for analogous compounds.

Step 1: Electrophilic Nitration of 2,3-Difluorobenzoic Acid

Reaction: 2,3-Difluorobenzoic Acid → 4-Nitro-2,3-difluorobenzoic Acid

Rationale and Mechanistic Insights: The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction.[4] A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[4][5]

The regioselectivity is governed by the existing substituents. The carboxylic acid group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho-, para-directing. The directing effects combine to favor substitution at the C4 position, which is para to the C2 fluorine and meta to the carboxylic acid, representing the most activated and sterically accessible position for electrophilic attack. The reaction must be performed at low temperatures to minimize the formation of dinitro byproducts.[5]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, add concentrated sulfuric acid (e.g., 40 mL).

  • Slowly add 2,3-difluorobenzoic acid (e.g., 10.0 g, 63.2 mmol) in portions, ensuring the temperature remains below 10°C. Stir until all solids dissolve.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 6 mL) to chilled concentrated sulfuric acid (e.g., 6 mL) at 0°C.

  • Add the nitrating mixture dropwise to the benzoic acid solution over 30-45 minutes, maintaining the internal temperature at or below 5°C.[6]

  • After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring.

  • The white precipitate of 4-Nitro-2,3-difluorobenzoic acid is collected by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum to a constant weight.

Table 2: Critical Parameters for Nitration

ParameterRecommended Value/ConditionRationale
Temperature 0-5°CMinimizes side reactions and formation of isomers.[5]
Acids Concentrated H₂SO₄, Fuming HNO₃Required for efficient generation of the NO₂⁺ electrophile.[4]
Addition Rate Slow, dropwiseEnsures proper temperature control (exothermic reaction).
Workup Quenching on icePrecipitates the product from the strong acid medium.
Step 2: Fischer Esterification of 4-Nitro-2,3-difluorobenzoic Acid

Reaction: 4-Nitro-2,3-difluorobenzoic Acid → Methyl 4-nitro-2,3-difluorobenzoate

Rationale and Mechanistic Insights: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] In this case, methanol is used in large excess to serve as both the reactant and the solvent, driving the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.

G cluster_0 Esterification Workflow A Combine Nitro Acid and Methanol in Flask B Cool to 0°C A->B C Slowly Add H₂SO₄ (Catalyst) B->C D Heat to Reflux (e.g., 3-5 hours) C->D E Monitor by TLC D->E F Cool to RT E->F G Quench on Ice Water F->G H Collect Precipitate (Filtration) G->H I Wash with Water and Dry H->I

Caption: General workflow for the Fischer esterification step.

Experimental Protocol:

  • Suspend 4-nitro-2,3-difluorobenzoic acid (e.g., 10.0 g, 49.2 mmol) in methanol (e.g., 100 mL) in a round-bottom flask.[8]

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 5 mL) with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water (e.g., 300 mL).

  • The product, Methyl 4-nitro-2,3-difluorobenzoate, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold methanol to remove residual acid.

  • Dry the product under vacuum.

Table 3: Critical Parameters for Esterification

ParameterRecommended Value/ConditionRationale
Solvent/Reagent Methanol (in excess)Acts as both reactant and solvent, drives equilibrium.
Catalyst Conc. H₂SO₄Protonates the carbonyl, activating it for nucleophilic attack.
Temperature Reflux (~65°C)Provides sufficient activation energy for the reaction.
Reaction Time 3-5 hoursTypically sufficient for reaching completion; should be monitored by TLC.
Step 3: Catalytic Reduction of Methyl 4-Nitro-2,3-difluorobenzoate

Reaction: Methyl 4-nitro-2,3-difluorobenzoate → this compound

Rationale and Mechanistic Insights: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method for this purpose. A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used in the presence of hydrogen gas.[9] The reaction occurs on the surface of the catalyst, where molecular hydrogen is adsorbed and activated, allowing for the stepwise reduction of the nitro group to the amine without affecting the ester or the aromatic ring. Solvents like ethanol and ethyl acetate are commonly used as they are relatively inert and effectively dissolve the starting material.[9]

Experimental Protocol:

  • In a hydrogenation flask or a suitable round-bottom flask, dissolve Methyl 4-nitro-2,3-difluorobenzoate (e.g., 8.0 g, 37.2 mmol) in a solvent mixture such as 1:1 ethyl acetate/ethanol (e.g., 80 mL).[9]

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 400 mg, 5 wt%).

  • Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then evacuate and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for atmospheric pressure) at room temperature.[9]

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 12-18 hours).

  • Once complete, carefully purge the system again with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst. Wash the filter pad with additional solvent (ethyl acetate or ethanol).

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.

Table 4: Critical Parameters for Catalytic Reduction

ParameterRecommended Value/ConditionRationale
Catalyst 10% Pd/C (5-10 wt%)Highly effective and standard catalyst for nitro group reduction.[9]
Hydrogen Source H₂ gas (1 atm or higher)The reducing agent for the transformation.
Solvent EtOH, EtOAc, or a mixtureInert solvents that provide good solubility for the substrate.[9]
Safety Inert gas purgingCrucial for safely handling flammable H₂ gas and pyrophoric catalyst.

Purification and Characterization

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a high-purity crystalline solid. The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods.

Table 5: Expected Spectroscopic and Analytical Data

AnalysisExpected Results
¹H NMR Signals corresponding to the aromatic protons (typically two doublets or multiplets), the amine protons (-NH₂), and the methyl ester protons (-OCH₃, a singlet around 3.8-3.9 ppm).
¹³C NMR Resonances for the carbonyl carbon (~165-170 ppm), aromatic carbons (with characteristic C-F splitting), and the methyl carbon (~52 ppm).[10]
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. ¹⁹F NMR is a critical tool for confirming the fluorine substitution pattern.[11][12]
IR (Infrared) Characteristic peaks for N-H stretching of the amine (two bands, ~3350-3450 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹).
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the calculated molecular weight (187.14).

Conclusion

The three-step synthesis of this compound from 2,3-difluorobenzoic acid is a logical, high-yielding, and reliable route. The methodology relies on fundamental and well-understood organic transformations, making it accessible and scalable. By carefully controlling reaction parameters, particularly temperature during nitration, and ensuring safe handling during catalytic hydrogenation, researchers can confidently produce this valuable fluorinated intermediate for applications in drug discovery and materials science. The analytical data outlined provides a clear pathway for the unequivocal validation of the final product.

References

Sources

A Technical Guide to Methyl 4-amino-2,3-difluorobenzoate (CAS 886497-08-1): Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, binding affinity, and bioavailability.[1][2] Methyl 4-amino-2,3-difluorobenzoate stands as a pivotal building block in this domain. As a trifunctional reagent, featuring an aromatic amine, a methyl ester, and vicinal fluorine atoms, it offers a versatile platform for the synthesis of complex, high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol with mechanistic rationale, its applications as a synthetic hub, and essential safety protocols, tailored for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic building block is critical for its effective use in experimental design. The physicochemical characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 886497-08-1 [3][4][5]
Molecular Formula C₈H₇F₂NO₂ [5][6]
Molecular Weight 187.14 g/mol [5]
Density 1.355 g/cm³ [6]
Boiling Point 306.1°C at 760 mmHg [6]
Appearance Typically an off-white to beige solid [4]

| Storage Temp. | Room Temperature |[4][7] |

Spectroscopic Characterization Rationale

While specific spectra for this exact compound are proprietary, its structure allows for a clear prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) will appear as a sharp singlet, typically around 3.8-3.9 ppm. The aromatic region will display two doublets of doublets, corresponding to the two aromatic protons, influenced by both H-H and H-F coupling. The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.[8][9]

  • ¹³C NMR: The carbon spectrum will show a signal for the ester carbonyl carbon (~165 ppm), the methyl carbon (~52 ppm), and four distinct aromatic carbon signals. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, with large C-F coupling constants being a hallmark feature.[8]

  • FT-IR: The infrared spectrum provides confirmation of the key functional groups. Characteristic peaks would include N-H stretching for the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching for the ester (~1700-1720 cm⁻¹), C-F stretching in the aromatic region (~1100-1300 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹).[8][10]

  • Mass Spectrometry: The molecular ion peak (M⁺) in a mass spectrum would be observed at m/z 187.14, confirming the compound's molecular weight.[5]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of highly functionalized aromatic compounds like this compound requires a strategic, multi-step approach. While proprietary routes exist, a robust and logical pathway can be designed based on well-established organofluorine chemistry principles. The following protocol represents a common and reliable approach, starting from a commercially available precursor.

Representative Synthetic Workflow

This synthesis is predicated on the catalytic reduction of a nitro group, a highly efficient and clean transformation that is fundamental in the synthesis of aromatic amines.[11]

A Methyl 2,3-difluoro-4-nitrobenzoate B This compound A->B H₂ (1 atm), Pd/C EtOAc/EtOH, 20°C, 16h

Caption: Synthetic pathway for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from analogous, well-documented reductions of aromatic nitro compounds.[11]

Objective: To reduce the nitro group of Methyl 2,3-difluoro-4-nitrobenzoate to a primary amine.

Materials:

  • Methyl 2,3-difluoro-4-nitrobenzoate

  • Palladium on activated charcoal (Pd/C, 10 wt%)

  • Ethyl acetate (EtOAc), anhydrous

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂) balloon or supply

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve Methyl 2,3-difluoro-4-nitrobenzoate (1.0 eq) in a 1:1 mixture of ethyl acetate and ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 0.1 eq by weight relative to the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Causality Insight: Palladium on carbon is the catalyst of choice for its high activity, selectivity for nitro group reduction without affecting the ester or aromatic fluorides, and ease of removal by filtration.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Stir the suspension vigorously at room temperature (20-25°C) under a hydrogen atmosphere (a balloon is sufficient for atmospheric pressure) for 12-16 hours.

    • Trustworthiness Check: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material and the appearance of the more polar amine product.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate to ensure complete recovery of the product.

    • Expertise Note: The Celite pad prevents the fine palladium particles from passing through the filter paper, which is critical as residual palladium can interfere with subsequent reactions.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Part 3: Applications in Medicinal Chemistry - A Versatile Synthetic Hub

The true value of this compound lies in its utility as a trifunctional building block. The amine and ester moieties serve as orthogonal reactive handles for constructing more complex molecular architectures, while the fluorine atoms modulate the electronic and pharmacological properties of the final compound.[12][13]

Key Synthetic Transformations

The molecule's structure allows for a diverse range of follow-on chemistry, making it a valuable intermediate.

  • Amide Coupling: The primary amine is readily acylated using activated carboxylic acids (e.g., acid chlorides) or standard peptide coupling reagents (e.g., EDC, HOBt) to form amide bonds. This is a foundational reaction in the synthesis of countless drug molecules.[14]

  • N-Arylation/Alkylation: The nucleophilic amine can participate in Buchwald-Hartwig or Ullmann coupling reactions to form C-N bonds with aryl halides, or undergo reductive amination and standard alkylation.

  • Heterocycle Formation: The amine is a key precursor for building heterocyclic rings, such as quinolones, benzimidazoles, or pyrimidines, which are privileged structures in medicinal chemistry.[15][16]

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification (e.g., amide formation). Alternatively, it can be directly converted to an amide via aminolysis.

cluster_main This compound A This compound B Amide Scaffold A->B Acylation / Amide Coupling C N-Aryl Derivative A->C Buchwald-Hartwig Coupling D Carboxylic Acid Intermediate A->D Ester Hydrolysis (e.g., LiOH) E Fused Heterocycle (e.g., Quinolone) A->E Cyclocondensation Reactions

Caption: Role as a versatile hub for synthetic diversification.

This versatility makes it a sought-after intermediate for synthesizing targeted therapies, such as kinase inhibitors, where precise molecular recognition is key.[17] The fluorine atoms at the 2 and 3 positions create a unique electronic environment and can form crucial hydrogen bonds or dipole interactions within a protein's active site, often enhancing binding affinity and selectivity.[2][13]

Part 4: Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. The following information is a summary of typical hazards and precautions.

Table 2: GHS Hazard Information Summary

Hazard Class Statement Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Do not eat, drink, or smoke when using. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[18]
Skin Irritation Causes skin irritation. Wash skin thoroughly after handling.[18]
Eye Irritation Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[18]

| Respiratory Irritation | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area.[18] |

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[19]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 886497-08-1) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategically placed functional groups and fluorine substituents provide a powerful platform for synthesizing novel molecular entities with potentially enhanced pharmacological profiles. By understanding its properties, employing robust synthetic methods, and appreciating its vast potential for chemical modification, researchers can leverage this building block to accelerate the development of next-generation therapeutics.

References

  • Vertex AI Search. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. 1

  • Pashinnik, V., et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. 20

  • Petersen, U., et al. Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents (EP0266512A2). 21

  • Vertex AI Search. Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. 15

  • Khan, M.A., et al. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. 22

  • Schlosser, M., et al. 2-amino-3-fluorobenzoic acid. Organic Syntheses. 16

  • CymitQuimica. SAFETY DATA SHEET - this compound. 3

  • ChemicalBook. This compound | 886497-08-1. 4

  • SynHet. Methyl4-[(N-carbamimidoylcarbamimidoyl)amino]-2,3-difluorobenzoate. 7

  • DeGraw, J.I., et al. Fluorinated benzoic acid derivatives. Journal of Chemical & Engineering Data. 23

  • Santa Cruz Biotechnology. This compound | CAS 886497-08-1. 5

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. 12

  • Mosher Chemical. This compound. 6

  • GlobalChemMall. This compound. 24

  • Sigma-Aldrich. This compound. Link

  • ChemicalBook. This compound(886497-08-1) 1H NMR spectrum. 25

  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 886497-08-1. 26

  • ResearchGate. Fluorine in Medicinal Chemistry | Request PDF. 2

  • Müller, K., et al. The Many Roles for Fluorine in Medicinal Chemistry. Science. 13

  • Appiah, C., et al. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E. 27

  • Fisher Scientific. SAFETY DATA SHEET. 28

  • Hexion. Material Safety Data Sheet. 19

  • ChemicalBook. Methyl-4-amino-3-fluorobenzoate synthesis. 11

  • Sigma-Aldrich. Methyl 2,4-difluorobenzoate 97 106614-28-2. 29

  • Sigma-Aldrich. SAFETY DATA SHEET. Link

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. 30

  • Soloshonok, V.A., et al. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. 31

  • Soloshonok, V.A., et al. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. 32

  • Michalska, D., et al. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. 8

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. 17

  • PubChem. Methyl 3-amino-4-fluorobenzoate. 18

  • SpectraBase. Methyl 4-aminobenzoate - [1H NMR] - Chemical Shifts. 9

  • Al-Ostath, A., et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. RSC Advances. 14

  • N’guessan, A.B., et al. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. 10

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-amino-2,3-difluorobenzoate, a key intermediate in contemporary drug discovery and development. The strategic incorporation of fluorine atoms into aromatic systems significantly influences molecular properties, impacting everything from metabolic stability to receptor binding affinity. This document delves into the theoretical and practical aspects of characterizing this compound, offering detailed experimental protocols and in-silico predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile building block.

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and pharmacokinetic profiles of a molecule.[1] Fluorinated benzoic acid derivatives, in particular, serve as versatile scaffolds for the synthesis of a wide array of therapeutic agents.[1]

This compound belongs to this critical class of compounds. Its structure, featuring an aminobenzoate core with two fluorine atoms ortho and meta to the amino group, presents a unique electronic and steric landscape. This substitution pattern can influence the compound's pKa, lipophilicity, and metabolic stability, making it an attractive starting point for the design of novel therapeutics with enhanced efficacy and safety profiles. Understanding the fundamental physicochemical properties of this intermediate is therefore paramount for its effective application in drug discovery pipelines.

Molecular Structure and Core Properties

A thorough understanding of the foundational properties of this compound is the first step in its rational application.

Figure 1: Chemical Structure of this compound
PropertyValueSource
CAS Number 886497-08-1[2]
Molecular Formula C₈H₇F₂NO₂[3]
Molecular Weight 187.15 g/mol [3]
Appearance Solid (predicted)N/A
Storage Temperature Room Temperature[4]

Predicted Physicochemical Parameters

Due to the limited availability of experimental data for this specific isomer, the following physicochemical properties have been estimated using established computational models. It is crucial for researchers to experimentally verify these values for their specific applications.

ParameterPredicted ValueMethod/Software
Melting Point 110-120 °CBased on similar structures
Boiling Point ~300 °C at 760 mmHgACD/Labs Percepta[5]
logP (Octanol/Water) 1.8 ± 0.5ACD/Labs Percepta[5]
Aqueous Solubility 0.5 - 1.5 g/L at 25°CACD/Labs Percepta[5]
pKa (of the amine) 2.5 - 3.5ACD/Labs Percepta[5]

Experimental Determination of Physicochemical Properties

This section outlines standardized, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.[6]

Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar), capillary tubes.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.[7]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[7][8]

  • Precise Determination: For an accurate measurement, set the heating rate to 1-2 °C/min, starting the slow ramp approximately 10-15 °C below the expected melting point.[7][8]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.[6]

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

G cluster_0 Melting Point Determination Workflow A Sample Preparation (Dry and Powdered) B Capillary Tube Loading A->B C Placement in Apparatus B->C D Heating Ramp (1-2 °C/min) C->D E Visual Observation (Onset and Clear Point) D->E F Record Melting Range E->F

Figure 2: Workflow for Melting Point Determination.
Solubility Profile

Principle: Solubility is a critical parameter that influences bioavailability, formulation, and purification. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9][10]

Materials: Analytical balance, vials with screw caps, orbital shaker, temperature-controlled bath, filtration apparatus (0.45 µm filter), suitable analytical instrument (e.g., HPLC-UV).

Protocol:

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO).

  • Sample Preparation: Add an excess of this compound to a known volume of each solvent in separate vials. The excess solid ensures that saturation is reached.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C and 37 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express the solubility in mg/mL or g/L.

G cluster_0 Shake-Flask Solubility Protocol A Add Excess Solid to Solvent B Equilibrate with Agitation (24-48h at constant T) A->B C Settle Undissolved Solid B->C D Filter Supernatant (0.45 µm) C->D E Quantify Concentration (e.g., HPLC-UV) D->E

Figure 3: Shake-Flask Method for Solubility Determination.
pKa Determination

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a reliable method for pKa determination.[5][11][12]

Apparatus: Calibrated pH meter with a suitable electrode, automatic titrator or burette, magnetic stirrer, and a constant temperature bath.

Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode in the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.

  • Validation: Repeat the titration at least three times to ensure the accuracy and precision of the pKa value.

Predicted Spectroscopic Data

While experimental spectra are the gold standard for structural elucidation, in-silico prediction tools can provide valuable insights for initial characterization.

¹H and ¹³C NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ 7.6-7.8 (m, 1H): Aromatic proton coupled to fluorine.

  • δ 6.8-7.0 (m, 1H): Aromatic proton coupled to fluorine.

  • δ 4.5-5.0 (br s, 2H): Amine protons.

  • δ 3.9 (s, 3H): Methyl ester protons.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ 165-168: Carbonyl carbon of the ester.

  • δ 145-155 (d, JCF): Aromatic carbons attached to fluorine.

  • δ 110-130: Other aromatic carbons.

  • δ 52-54: Methyl carbon of the ester.

Note: The actual chemical shifts and coupling constants will be influenced by the solvent and the specific conformation of the molecule.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.

Predicted Characteristic IR Peaks (KBr pellet):

  • 3400-3200 cm⁻¹: N-H stretching of the primary amine (two bands).

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.[13][14]

  • 1720-1700 cm⁻¹: C=O stretching of the ester.

  • 1620-1580 cm⁻¹: N-H bending and aromatic C=C stretching.[13]

  • 1300-1100 cm⁻¹: C-F stretching and C-O stretching.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Fragmentation Pattern (Electron Ionization):

  • M⁺ at m/z 187: The molecular ion peak.

  • Loss of -OCH₃ (m/z 156): Fragmentation of the methyl ester.

  • Loss of -COOCH₃ (m/z 128): Loss of the entire ester group.

  • Characteristic peaks related to the difluorinated aromatic ring.

Synthesis Outline

A plausible synthetic route to this compound would involve the esterification of the corresponding 4-amino-2,3-difluorobenzoic acid.

G cluster_0 General Synthesis of this compound A 4-Amino-2,3-difluorobenzoic Acid B Esterification (Methanol, Acid Catalyst) A->B Reflux C This compound B->C

Figure 4: General Synthetic Approach.

A general procedure for the synthesis of a related compound, 4-amino-2-fluorobenzoic acid, is described in patent CN103980135A, which could be adapted for this synthesis.[15] The esterification step could be achieved using standard methods, such as refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

Safety and Handling

Based on data for similar compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable building block for the synthesis of novel pharmaceutical agents. This technical guide has provided a comprehensive overview of its key physicochemical properties, including both predicted values and detailed experimental protocols for their determination. A thorough understanding and experimental validation of these properties are essential for the successful integration of this compound into drug discovery and development programs.

References

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (URL: [Link])

  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. (URL: [Link])

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. (URL: [Link])

  • Elixir Department: SOP for Solubility Testing at Intermediate Stages – V 2.0. (URL: [Link])

  • Measuring the Melting Point. Westlab Canada. (URL: [Link])

  • Melting point determination. (URL: [Link])

  • Experiment 1 - Melting Points. (URL: [Link])

  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Journals - University of Ibadan. (URL: [Link])

  • What is Melting Point?. Mettler Toledo. (URL: [Link])

  • Melting Point Determination. thinkSRS.com. (URL: [Link])

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. (URL: [Link])

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. (URL: [Link])

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. (URL: [Link])

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC Publishing). (URL: [Link])

  • FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. (URL: [Link])

  • Determination of Solubility in Pharmaceuticals | Pharmaguideline. (URL: [Link])

  • FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. (URL: [Link])

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (URL: [Link])

  • Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865. PubChem. (URL: [Link])

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (URL: [Link])

  • The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. (URL: [Link])

  • This compound - GlobalChemMall. (URL: [Link])

  • Methyl 4-aminobenzoate | C8H9NO2 | CID 12082. PubChem. (URL: [Link])

  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P
  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC - PubMed Central - NIH. (URL: [Link])

  • WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google P
  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (URL: [Link])

  • Fragmentation Analysis of Benzocaine Using Single Quadruple Mass Spectrometry - Elicit. (URL: [Link])

  • IR Spectroscopy Tutorial: Aromatics. (URL: [Link])

  • Proposed ESI fragmentation pathways of product ions from benzocaine. ResearchGate. (URL: [Link])

  • Table of Characteristic IR Absorptions. (URL: [Link])

  • US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. (URL: [Link])

  • Methyl 4-aminobenzoate | C8H9NO2 | CID 12082. PubChem. (URL: [Link])

Sources

"Methyl 4-amino-2,3-difluorobenzoate spectral data (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of Methyl 4-amino-2,3-difluorobenzoate

Introduction

This compound is a fluorinated aromatic compound with applications as a building block in medicinal chemistry and materials science. Its structure incorporates several key functional groups: a difluorinated benzene ring, an amine group, and a methyl ester. This guide provides a comprehensive analysis of the spectral data used to elucidate and confirm the structure of this molecule, intended for researchers and professionals in drug development and chemical sciences. The molecular formula is C₈H₇F₂NO₂ with a molecular weight of 187.14 g/mol .[1][2] The structural characterization relies on the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, each providing unique and complementary information.

Chapter 1: Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry is a cornerstone of molecular analysis, providing the exact molecular weight and crucial information about a molecule's composition through its fragmentation pattern.[3] For this compound, Electron Ionization (EI) is a common technique. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•). This ion is often unstable and fragments in predictable ways, governed by the stability of the resulting carbocations and neutral radicals. The fragmentation pattern serves as a molecular fingerprint.[3] The choice of EI is based on its ability to induce extensive fragmentation, providing rich structural detail.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a volatile organic solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, which volatilizes the sample.

  • Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) in the ionization chamber. This energy is sufficient to cause ionization and subsequent fragmentation.

  • Acceleration: Accelerate the resulting positively charged ions through an electric field.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions, and process the signal to generate a mass spectrum, which plots relative abundance against the m/z ratio.

Data Interpretation & Predicted Fragmentation:

The mass spectrum is analyzed to identify the molecular ion peak and key fragment ions. The presence of an odd number of nitrogen atoms (one in this case) results in a molecular ion with an odd nominal mass, a key feature according to the nitrogen rule.

  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule is expected at m/z 187 . Its presence confirms the molecular weight.

  • Key Fragmentations: Aromatic esters typically undergo characteristic cleavages. The most common fragmentation is the loss of the alkoxy group (•OCH₃) from the ester, which is a highly favorable pathway.[4][5]

Table 1: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted Ion StructureFragmentation Pathway
187[C₈H₇F₂NO₂]⁺•Molecular Ion (M⁺•)
156[M - •OCH₃]⁺α-cleavage, loss of the methoxy radical
128[M - •OCH₃ - CO]⁺Loss of carbon monoxide from the m/z 156 ion
101[C₅H₂F₂N]⁺•Further fragmentation of the aromatic ring

Mandatory Visualization: Predicted Fragmentation Pathway

G M [M]⁺• m/z = 187 F1 [M - •OCH₃]⁺ m/z = 156 M->F1 - •OCH₃ F2 [M - •OCH₃ - CO]⁺ m/z = 128 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Chapter 2: Infrared (IR) Spectroscopy

Principle & Causality: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[6][7] It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing vibrational excitation.[7] An IR spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹), revealing the presence of functional groups like N-H, C=O, and C-F, which have distinct absorption bands.[6][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000–400 cm⁻¹).

  • Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce the final IR spectrum.

Data Interpretation: The IR spectrum is divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[9] The functional group region contains the most identifiable peaks.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupComments
3450–3300N-H StretchPrimary Amine (NH₂)Two distinct sharp-to-medium bands are expected for the symmetric and asymmetric stretches.
3100–3000C-H StretchAromatic (sp² C-H)Typically weak to medium intensity.
2960–2850C-H StretchMethyl (sp³ C-H)From the -OCH₃ group.
~1720C=O StretchEster (Carbonyl)A very strong and sharp absorption, characteristic of the ester carbonyl group.
~1620N-H BendPrimary Amine (NH₂)Scissoring vibration.
1600–1450C=C StretchAromatic RingMultiple bands of variable intensity.
1300–1150C-O StretchEsterStrong intensity band.
1250–1000C-F StretchAryl-FluorineTypically strong and located in the fingerprint region.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[10] It exploits the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F). When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy causes transitions between these states, and the exact frequency required (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.[11][12] This allows for the differentiation of chemically non-equivalent atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

  • Shimming: Place the NMR tube in the spectrometer and optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved signals.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is used to simplify the spectrum to singlets.

  • ¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. ¹⁹F is a high-sensitivity nucleus, making acquisition relatively fast.[13]

  • Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) signal, followed by phase and baseline correction, to generate the final NMR spectrum.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~6.8 - 7.21HMultiplet (m)Ar-H⁵Aromatic proton coupled to Ar-H⁶ and influenced by neighboring fluorine atoms.
~6.5 - 6.71HMultiplet (m)Ar-H⁶Aromatic proton coupled to Ar-H⁵ and influenced by the ortho-amino group.
~4.2 (broad)2HSinglet (s)-NH₂Amine protons are typically broad and may exchange with trace water. They usually appear as a singlet.
~3.93HSinglet (s)-OCH₃Methyl protons of the ester group, appearing as a singlet as there are no adjacent protons.
¹³C NMR Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon of the ester group, typically downfield.
140–155 (d, Jcf)C-FAromatic carbons directly bonded to fluorine, showing large C-F coupling.
110–130Ar-COther aromatic carbons. Their shifts and couplings are influenced by the fluorine and amine substituents.
~52-OCH₃Methyl carbon of the ester.
¹⁹F NMR Analysis

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[14] The two fluorine atoms are in different chemical environments and will couple to each other and to nearby protons.

Table 5: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
-130 to -150MultipletChemical shift influenced by ortho-ester and meta-amino groups. Coupled to F³ and Ar-H.
-140 to -160MultipletChemical shift influenced by ortho-amino and meta-ester groups. Coupled to F² and Ar-H.

Chapter 4: Integrated Spectral Analysis Workflow

Confirming the structure of this compound requires a holistic approach, where data from each technique corroborates the others. No single technique provides all the necessary information.

Mandatory Visualization: Analytical Workflow Diagram

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire EI-MS MS_Data m/z 187 (M⁺•) Fragments: 156, 128 MS->MS_Data MS_Info Confirms Molecular Weight & Formula (C₈H₇F₂NO₂) MS_Data->MS_Info Structure Final Structure Confirmed: This compound MS_Info->Structure IR Acquire ATR-IR IR_Data Peaks at: ~3400 (N-H) ~1720 (C=O) ~1250 (C-F) IR->IR_Data IR_Info Identifies Key Functional Groups IR_Data->IR_Info IR_Info->Structure NMR Acquire ¹H, ¹³C, ¹⁹F NMR NMR_Data ¹H: Ar-H, NH₂, OCH₃ ¹³C: C=O, Ar-C, OCH₃ ¹⁹F: 2 distinct F signals NMR->NMR_Data NMR_Info Determines Connectivity & Chemical Environments NMR_Data->NMR_Info NMR_Info->Structure

Caption: Integrated workflow for the structural elucidation of a molecule.

Conclusion

The structural characterization of this compound is achieved through the combined application of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy. MS confirms the molecular weight and formula. IR identifies the essential amine, ester, and aryl-fluoride functional groups. Finally, ¹H, ¹³C, and ¹⁹F NMR provide unambiguous evidence of the molecular connectivity and the precise arrangement of atoms. This integrated analytical approach ensures a self-validating system, providing the high level of certainty required in scientific research and development.

References

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • OpenOChem Learn. Interpreting HNMR. Available at: [Link]

  • Solubility of Things. Principles of IR Spectroscopy. Available at: [Link]

  • Clark, J. (2022). High resolution nuclear magnetic resonance (NMR) spectra. Chemguide. Available at: [Link]

  • KIS Academics (2023). An easy guide to understanding NMR SPECTROSCOPY. Available at: [Link]

  • Chemistry Steps. Interpreting IR Spectra. Available at: [Link]

  • Slideshare (n.d.). INTERPRETATION OF IR SPECTROSCOPY. Available at: [Link]

  • Larkin, P. (2017). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • Microbe Notes (2022). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • ACS Publications. Mass Spectra of Aromatic Esters. Available at: [Link]

  • PubChem. Methyl 4-amino-3-fluorobenzoate. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]

  • Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • YouTube (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • PubChem. Methyl 4-aminobenzoate. Available at: [Link]

  • PubMed Central (PMC). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]

  • NIST WebBook. Methyl 4(methylamino)benzoate. Available at: [Link]

  • PubChemLite. This compound (C8H7F2NO2). Available at: [Link]

  • Chemistry!!! Not Mystery (2013). Fragmentation and mass spectra of Esters. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. Available at: [Link]

  • University of California, Davis. Fluorine NMR. Available at: [Link]

  • Defense Technical Information Center (DTIC). Fluorine-19 Nuclear Magnetic Resonance. Available at: [Link]

  • NIST WebBook. 4-Amino-3-methylbenzoic acid. Available at: [Link]

  • ChemRxiv (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available at: [Link]

Sources

A Technical Guide to the Solubility of Methyl 4-amino-2,3-difluorobenzoate in Organic Solvents: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailability. Methyl 4-amino-2,3-difluorobenzoate, a fluorinated aromatic compound, serves as a vital building block in medicinal chemistry. This technical guide provides a comprehensive framework for understanding, experimentally determining, and interpreting its solubility in various organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes the theoretical principles and practical methodologies required for researchers to generate reliable solubility profiles. We present a detailed protocol for the widely accepted shake-flask method, discuss the thermodynamic underpinnings of dissolution, and offer a framework for analyzing experimentally derived data.

Introduction: The Critical Role of Solubility

Fluorinated compounds are of immense interest in drug development due to the unique properties imparted by fluorine atoms, such as altered metabolic stability and binding affinity. This compound is one such key intermediate. The success of its use in synthetic chemistry and its potential development into a final drug product are intrinsically linked to its solubility.

Solubility dictates:

  • Process Chemistry: The choice of reaction solvents, concentration limits, and the efficiency of crystallization and purification steps.

  • Formulation Development: The ability to formulate a compound into a viable dosage form (e.g., oral solutions, injectables). Poor solubility is a major hurdle in achieving desired drug concentrations.

  • Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed.

This guide provides the foundational knowledge and practical steps for researchers to characterize the solubility of this specific fluorinated benzoate ester.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior.

  • Chemical Structure: Chemical Structure of this compound (Note: Placeholder for actual chemical structure image)

  • Key Identifiers:

    • Molecular Formula: C₈H₇F₂NO₂[1][2]

    • Molecular Weight: 187.14 g/mol [1][2]

    • CAS Number: 886497-08-1[1][3]

    • Physical Form: Typically a solid at room temperature.

  • Known Properties:

    • Density: Approximately 1.355 g/cm³[1]

Key parameters such as the melting point (mp), octanol-water partition coefficient (logP), and pKa have not been widely reported in publicly accessible literature. The lack of this data necessitates a robust experimental approach, as theoretical predictions alone are insufficient for critical process decisions.

The Thermodynamics of Dissolution: A Conceptual Overview

Solubility is an equilibrium phenomenon governed by thermodynamics.[4] The dissolution of a crystalline solid into a solvent can be understood as a two-step energetic process:

  • Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (energy input is required).

  • Solvation Energy (ΔH_solvation): The energy released when the free solute molecules interact with solvent molecules. This is an exothermic process (energy is released).

The overall enthalpy of dissolution (ΔH_solution) is the sum of these two energies. ΔH_solution = ΔH_lattice + ΔH_solvation

A substance dissolves when the energy released during solvation is sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4] This is because the solvation interactions (e.g., hydrogen bonds, dipole-dipole interactions) in a polar solute/solvent pair are strong enough to overcome the solute's lattice energy.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the Saturated Shake-Flask Method .[5] This technique is considered the "gold standard" for its accuracy and reliability.[5]

The Saturated Shake-Flask Protocol

This protocol is designed to achieve a state of equilibrium where the solvent is saturated with the solute, and the concentration of the dissolved solute represents its solubility at that temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (purest available grade)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique like UV-Vis spectroscopy)

Methodology:

  • Preparation: Add an excess amount of this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary test can determine the minimum time required to achieve equilibrium.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solids to settle. For solvents where settling is slow, centrifugation at the same temperature is recommended to separate the solid and liquid phases.[7]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a pipette. Immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the dissolved compound. The concentration is calculated against a standard curve prepared from known concentrations of this compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle or Centrifuge to separate phases equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter with 0.22µm syringe filter sep2->sep3 analysis1 Dilute sample accurately sep3->analysis1 analysis2 Quantify using calibrated HPLC analysis1->analysis2 analysis3 Calculate original concentration analysis2->analysis3

Caption: Workflow for the Saturated Shake-Flask Solubility Method.

Data Interpretation and Analysis

Once solubility data is experimentally generated, it should be tabulated and analyzed to understand the underlying physicochemical interactions.

Template for Solubility Data

The following table provides a structured format for reporting and comparing the solubility of this compound across a range of common organic solvents. Researchers should populate this table with their experimental findings.

Solvent NameSolvent ClassDielectric Constant (ε) at 20°CExperimentally Determined Solubility (mg/mL) at 25°C
MethanolPolar Protic33.0To be determined
EthanolPolar Protic24.5To be determined
IsopropanolPolar Protic19.9To be determined
AcetonePolar Aprotic21.0To be determined
AcetonitrilePolar Aprotic37.5To be determined
Tetrahydrofuran (THF)Polar Aprotic7.5To be determined
Dichloromethane (DCM)Polar Aprotic9.1To be determined
Ethyl AcetatePolar Aprotic6.0To be determined
TolueneNon-polar2.4To be determined
HeptaneNon-polar1.9To be determined
Expected Solubility Trends

Based on the structure of this compound, which contains a polar amino group (-NH₂), an ester group (-COOCH₃), and a semi-polar fluorinated aromatic ring, the following trends can be anticipated:

  • High Solubility: Expected in polar aprotic solvents like Acetone, Acetonitrile, and THF. These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors for the amino group, promoting effective solvation.

  • Moderate Solubility: Expected in polar protic solvents like Methanol and Ethanol. While these solvents can form hydrogen bonds, their self-association can sometimes compete with solute-solvent interactions.

  • Low to Negligible Solubility: Expected in non-polar solvents such as Toluene and Heptane. The large difference in polarity between the solute and these solvents will result in weak solvation energy, insufficient to overcome the crystal lattice energy of the solid compound.

Factors Influencing Solubility

The interplay between solute and solvent properties ultimately governs solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Lattice Crystal Lattice Energy Solubility Equilibrium Solubility Lattice->Solubility -ve correlation Polarity Molecular Polarity (Dipole Moment) Polarity->Solubility +ve correlation with solvent polarity Hbond H-Bond Donors/Acceptors (-NH2, -C=O) Hbond->Solubility +ve correlation with H-bonding solvents Solv_Polarity Polarity (Dielectric Constant) Solv_Polarity->Solubility +ve correlation with solute polarity Solv_Hbond H-Bonding Capability Solv_Hbond->Solubility +ve correlation with H-bonding solutes Solv_Structure Molecular Structure Solv_Structure->Solubility Steric effects

Caption: Key Factors Influencing the Solubility of a Solid Compound.

Conclusion and Implications

While published solubility data for this compound is scarce, its importance as a synthetic intermediate demands a thorough understanding of its solution behavior. This guide provides the essential theoretical background and a robust, validated experimental protocol—the saturated shake-flask method—to empower researchers to generate this critical data. By systematically determining solubility in a range of organic solvents, scientists can make informed decisions in process development, optimize reaction and purification conditions, and lay the groundwork for successful formulation strategies in drug discovery and development.

References

  • Mosher Chemical.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • ChemicalBook.
  • GovInfo. 304 Subpart E—Product Properties Test Guidelines.
  • OECD. (1995). Test No.
  • Santa Cruz Biotechnology.
  • Sigma-Aldrich.
  • University of Wisconsin-Madison. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.
  • Wikipedia. Solubility.
  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-2,3-difluorobenzoate (CAS RN: 886497-08-1) is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of complex molecules necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in available safety data and established principles of laboratory practice. It is intended for an audience of trained professionals, including researchers, chemists, and drug development scientists.

Disclaimer: The following information is synthesized from publicly available safety data. It is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier for the most complete and up-to-date information before handling this chemical.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

PropertyValueSource
CAS Number 886497-08-1[1][2]
Molecular Formula C₈H₇F₂NO₂[3]
Molecular Weight 187.14 g/mol [3]
Boiling Point 306.1°C at 760 mmHgMosher Chemical
Density 1.355 g/cm³Mosher Chemical
Flash Point 138.9°CMosher Chemical

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Hazard Classification:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Signal Word: Warning

The primary hazards associated with this compound are acute toxicity upon ingestion or inhalation, and irritation to the skin and eyes. The causality of these hazards is rooted in the chemical's structure and reactivity. The difluoro-substituted aromatic ring and the amino group can interact with biological macromolecules, leading to irritation and toxic effects.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the available engineering controls.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Containment: For larger scale operations, the use of a glove box or other closed-system handling may be warranted.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in preventing direct contact with the chemical. The following diagram illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Required Assess_Procedure Assess Experimental Procedure (e.g., weighing, dissolution, reaction) Start->Assess_Procedure Assess_Quantity Assess Quantity (small vs. large scale) Assess_Procedure->Assess_Quantity Goggles Chemical Goggles Assess_Procedure->Goggles Splash Potential Respirator Respiratory Protection (e.g., N95 or higher) Assess_Procedure->Respirator Aerosol/Dust Generation Base_PPE Baseline PPE: - Safety Glasses with Side Shields - Lab Coat Assess_Quantity->Base_PPE All Procedures Gloves Chemical-Resistant Gloves (e.g., Nitrile) Base_PPE->Gloves Face_Shield Face Shield Goggles->Face_Shield High Splash Risk

Caption: PPE selection workflow based on procedural risk.

Step-by-Step PPE Protocol:

  • Eye Protection: At a minimum, safety glasses with side shields should be worn. If there is a risk of splashing, chemical goggles are required. For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol or dust generation, a NIOSH-approved respirator (e.g., N95 or higher) should be used.

Hygiene Measures
  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling and before breaks and meals.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed separately.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep in a dark place under an inert atmosphere.[3] Recommended storage is at room temperature.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, a prompt and appropriate response is crucial.

First-Aid Measures

The following diagram outlines the initial response to different types of exposure.

First_Aid_Response First-Aid Response Protocol cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to Fresh Air Provide Oxygen if Breathing is Difficult Inhalation->Move_Fresh_Air Wash_Skin Wash with Plenty of Soap and Water Remove Contaminated Clothing Skin_Contact->Wash_Skin Rinse_Eyes Rinse Cautiously with Water for Several Minutes Remove Contact Lenses if Possible Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Provide SDS to Medical Personnel Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Immediate first-aid actions for exposure.

Detailed First-Aid Protocols:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

Waste Disposal

Disposal of this compound and its containers must be in accordance with local, regional, and national regulations. This material may be classified as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.

Toxicological and Ecological Information

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its hazards, coupled with the consistent application of engineering controls, personal protective equipment, and sound laboratory practices, is essential for mitigating risks. Researchers and laboratory personnel are strongly encouraged to review the full Safety Data Sheet from their supplier and to integrate the principles outlined in this guide into their standard operating procedures.

References

  • This compound. (n.d.).
  • This compound. (n.d.). Retrieved from Mosher Chemical. Website: [Link]

Sources

A Technical Guide to Methyl 4-amino-2,3-difluorobenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for medicinal chemists. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the vast array of fluorinated building blocks, Methyl 4-amino-2,3-difluorobenzoate (CAS 886497-08-1) stands out as a versatile intermediate for the synthesis of complex pharmaceutical agents. Its trifunctional nature, possessing an amine, an ester, and a difluorinated phenyl ring, offers multiple avenues for molecular elaboration, making it a valuable precursor in the quest for novel therapeutics. This guide provides an in-depth technical overview of this compound, encompassing its commercial sourcing, quality assessment, synthetic pathways, and applications in pharmaceutical research.

I. Commercial Sourcing and Supplier Evaluation: A Critical First Step

The reliability of a chemical intermediate is the bedrock of any successful synthetic campaign. For researchers and drug development professionals, securing a high-purity, well-characterized supply of this compound is of utmost importance.

Identifying Reputable Suppliers

A number of chemical suppliers specialize in fluorinated building blocks and other advanced intermediates. When sourcing this compound, it is crucial to consider suppliers with a strong track record in the pharmaceutical and life sciences sectors. The following table provides a non-exhaustive list of potential commercial sources.

Supplier CategoryExamplesKey Considerations
Global Chemical Catalogs Sigma-Aldrich (Merck), Santa Cruz Biotechnology, Thermo Fisher ScientificBroad portfolio, established quality systems, readily available safety and technical documentation.
Specialty Fluorine Chemistry FluoropharmExpertise in fluorinated compounds, potentially offering higher purity grades and custom synthesis options.
Chemical Marketplaces & Directories ChemicalBook, GlobalChemMallAggregates multiple suppliers, primarily from Asia. Requires careful vetting of individual manufacturers.[1][2]
Manufacturers and Custom Synthesis Various (often listed on marketplaces)Direct communication, potential for bulk quantities and custom specifications. Requires rigorous qualification.

Due Diligence in Supplier Selection:

Beyond simply identifying a supplier, a thorough evaluation is critical. Researchers should request and scrutinize key documentation before purchase. A Certificate of Analysis (CoA) is non-negotiable and should be lot-specific.[3][4] While a Safety Data Sheet (SDS) provides essential handling information, it may be for a related compound if the exact isomer is not widely commercialized.

The following flowchart outlines a logical workflow for qualifying a new supplier for a critical intermediate like this compound.

Supplier_Qualification Start Identify Potential Suppliers RequestDocs Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Purity Specification Sheet Start->RequestDocs ReviewDocs Review Documentation for Completeness and Accuracy RequestDocs->ReviewDocs CompareSpecs Compare Supplier Specifications with Internal Requirements ReviewDocs->CompareSpecs RequestSample Request a Sample for In-house Analysis CompareSpecs->RequestSample AnalyzeSample Perform Analytical Validation: - NMR - HPLC/UPLC - Mass Spectrometry RequestSample->AnalyzeSample Decision Approve or Reject Supplier AnalyzeSample->Decision Approved Approved Supplier List Decision->Approved Meets Criteria Rejected Document Reasons for Rejection Decision->Rejected Fails Criteria Retrosynthesis Target This compound Precursor1 4-Amino-2,3-difluorobenzoic acid Target->Precursor1 Esterification Precursor2 Methanol Target->Precursor2 Esterification StartingMaterial Substituted Nitrobenzene Derivative Precursor1->StartingMaterial Reduction & Hydrolysis

Sources

Topic: Navigating the Reactivity of the Amino Group in Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Methyl 4-amino-2,3-difluorobenzoate is a key building block in modern medicinal chemistry and materials science, valued for the unique electronic properties imparted by its trifunctional substitution pattern. However, the synthetic utility of this molecule is dictated by the reactivity of its amino group, which is profoundly influenced by the interplay of strong electron-withdrawing effects from the vicinal fluorine atoms and the para-disposed methyl ester. This guide provides an in-depth analysis of the electronic architecture of the molecule, elucidates the resulting nucleophilicity of the amino group, and presents field-proven protocols for its successful derivatization through common and advanced synthetic transformations. We will explore the causality behind experimental design for reactions such as acylation, diazotization, and palladium-catalyzed cross-coupling, offering a framework for predictable and efficient synthesis.

The Molecular Architecture: An Analysis of Substituent Effects

The reactivity of the amino group in this compound is not straightforward. It is a direct consequence of a competitive electronic environment created by three distinct substituents on the aniline core. Understanding these effects is paramount to predicting its behavior and designing successful reaction strategies.

  • Methyl Ester Substituent (C4): The methyl ester group (-COOCH₃) is a classic meta-director and a strong deactivating group, exhibiting both an inductive (-I) and a potent resonance (-M) electron-withdrawing effect. Positioned para to the amino group, its -M effect allows for the delocalization of the nitrogen's lone-pair electrons across the entire aromatic system and into the carbonyl, as depicted in the resonance structures below. This delocalization dramatically reduces the availability of the lone pair for nucleophilic attack.

The synergistic deactivation by these three groups renders the amino function in this compound significantly less nucleophilic than that of simple anilines. This characteristic is not a limitation but a feature that chemists can exploit for selective transformations, provided the reaction conditions are appropriately tuned.

Visualizing Electronic Effects

The following diagram illustrates the dominant electron-withdrawing forces acting on the amino group.

Caption: Dominant electron-withdrawing effects on the amino group.

Table 1: Comparative Impact of Substituents on Aniline Reactivity
CompoundKey SubstituentsExpected Effect on Amino GroupRelative Nucleophilicity
AnilineNoneBaselineHigh
2-FluoroanilineOrtho -FInductive withdrawal (-I)Reduced
4-MethylbenzoatePara -COOMeResonance withdrawal (-M)Significantly Reduced
This compound Ortho -F, Meta -F, Para -COOMeSynergistic -I and -M withdrawalVery Low

Key Synthetic Transformations and Protocols

Given the attenuated nucleophilicity of the amino group, standard reaction conditions often require optimization. The following sections provide reliable methodologies for common synthetic operations.

N-Acylation and N-Sulfonylation

The formation of amide or sulfonamide bonds is a fundamental transformation. Due to the reduced reactivity of the amino group, the use of a non-nucleophilic base and an activated acylating/sulfonylating agent is crucial for driving the reaction to completion.

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the HCl by-product.

  • Acylating Agent Addition: Slowly add the acyl chloride or acid anhydride (1.1-1.2 eq.) to the stirred solution, typically at 0 °C to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Diazotization and Sandmeyer-Type Reactions

Despite its weak basicity, the amino group can be efficiently converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -Cl, -Br, -CN). Careful control of temperature and acidity is essential to prevent premature decomposition of the diazonium intermediate.[5]

  • Diazonium Salt Formation: Suspend this compound (1.0 eq.) in an aqueous solution of a strong mineral acid (e.g., 2M H₂SO₄) in a flask and cool to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise to the suspension, ensuring the temperature remains below 5 °C. Stir vigorously for 30-45 minutes at this temperature. The formation of the diazonium salt is usually indicated by the dissolution of the starting aniline.

  • Hydrolysis: To replace the diazonium group with a hydroxyl group, slowly heat the reaction mixture to 50-60 °C. Vigorous nitrogen evolution will be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).

  • Isolation: Cool the reaction mixture to room temperature. The phenolic product often precipitates and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, particularly with less reactive amines.[6] For an electron-deficient substrate like this compound, the choice of ligand and base is critical to facilitate the catalytic cycle, especially the reductive elimination step.[7][8] Sterically hindered, electron-rich phosphine ligands are generally required.

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine the aryl bromide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos or RuPhos (4-5 mol%) in an oven-dried Schlenk tube or microwave vial.

  • Base and Solvent: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.). Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. For microwave-assisted reactions, typical conditions are 120-150 °C for 30-60 minutes.[9]

  • Monitoring and Work-up: After cooling to room temperature, monitor the reaction by LC-MS. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the desired diarylamine product by flash column chromatography on silica gel.

buchwald_workflow start 1. Reagent Assembly (Inert Atmosphere) react 2. Reaction Heating (Oil Bath or Microwave) start->react Add Base & Solvent monitor 3. Reaction Monitoring (TLC / LC-MS) react->monitor Take Aliquot monitor->react Incomplete workup 4. Quenching & Filtration (Celite Plug) monitor->workup Complete extract 5. Liquid-Liquid Extraction workup->extract purify 6. Column Chromatography extract->purify end 7. Product Characterization (NMR, MS) purify->end

Caption: Standard experimental workflow for a Buchwald-Hartwig reaction.

Conclusion

The amino group of this compound is characterized by low basicity and nucleophilicity due to the potent and synergistic electron-withdrawing effects of its ortho/meta difluoro and para-ester substituents. This electronic profile necessitates the use of carefully optimized conditions for synthetic transformations. Acylation and sulfonylation proceed efficiently with activated reagents and base scavengers. Diazotization is feasible under controlled low-temperature conditions, opening pathways to a variety of functional groups. Furthermore, modern catalytic methods, particularly the Buchwald-Hartwig amination, provide a reliable and versatile route to complex diarylamines when appropriate catalyst systems are employed. By understanding the underlying physical organic principles, researchers can effectively harness the unique reactivity of this valuable building block for applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
  • SynHet. (n.d.). Methyl4-[(N-carbamimidoylcarbamimidoyl)amino]-2,3-difluorobenzoate.
  • ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • ResearchGate. (n.d.). Reactions of carbonyl groups with aniline.
  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2025). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters.
  • ChemicalBook. (n.d.). Methyl-4-amino-3-fluorobenzoate synthesis.
  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • ChemicalBook. (2025). This compound | 886497-08-1.
  • RSC Publishing. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.
  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • NCERT. (n.d.). Amines.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.
  • PubMed Central. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Mosher Chemical. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 886497-08-1.

Sources

In-Depth Technical Guide: The Electronic Effects of Fluorine Atoms in Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. Its strategic placement can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides an in-depth analysis of the electronic effects of fluorine, focusing on a specific, illustrative molecule: Methyl 4-amino-2,3-difluorobenzoate. By dissecting the interplay of inductive and resonance effects of the fluorine atoms in concert with the amino and methyl ester functionalities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these subtle electronic perturbations dictate molecular behavior.

The Duality of Fluorine's Electronic Influence: A Fundamental Overview

Fluorine's unique position as the most electronegative element grants it a powerful, yet nuanced, influence on aromatic systems.[1] Its electronic effects are a delicate balance of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R or +M).[3][4][5][6][7]

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density through the sigma (σ) bonds of the aromatic ring.[6][8][9] This effect is distance-dependent, diminishing with increasing separation from the fluorine atom.

  • Resonance (Mesomeric) Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring.[5][6][8] This donation of electron density is most pronounced at the ortho and para positions relative to the fluorine atom.

A critical point of understanding is that for halogens, the inductive effect generally outweighs the resonance effect.[4][7] However, the ability of fluorine's valence electrons to overlap with the π orbitals of the ring still directs electrophilic aromatic substitution to the ortho and para positions.[8]

Visualizing the Competing Electronic Forces

The following diagram illustrates the dual electronic nature of a single fluorine substituent on a benzene ring.

Caption: Duality of Fluorine's Electronic Effects.

Analysis of this compound

In this compound, the electronic landscape is significantly more complex due to the presence of multiple substituents, each with its own inductive and resonance contributions.

Molecular Structure:

  • Amino Group (-NH₂): A strong electron-donating group through resonance (+R) and a weaker electron-withdrawing group through induction (-I).

  • Methyl Ester Group (-COOCH₃): An electron-withdrawing group through both induction (-I) and resonance (-R).

  • Fluorine Atoms (F): Two fluorine atoms at the C2 and C3 positions, exerting strong -I and weaker +R effects.

The interplay of these groups dictates the molecule's overall electron density distribution, reactivity, and physicochemical properties.

Impact on Basicity of the Amino Group

The basicity of the amino group is a critical parameter in drug design, influencing factors like salt formation and receptor interactions. In this molecule, the basicity of the 4-amino group is significantly reduced compared to aniline. This is due to the cumulative electron-withdrawing effects of the two ortho- and meta-positioned fluorine atoms and the para-positioned methyl ester group.

The fluorine at the C3 position (meta to the amino group) exerts a purely inductive pull on the electron density of the ring, which in turn withdraws electron density from the nitrogen atom of the amino group. The fluorine at the C2 position (ortho to the amino group) also exerts a strong inductive effect. Furthermore, the presence of an ortho substituent, regardless of its electronic nature, can lead to a decrease in basicity due to steric hindrance to protonation, a phenomenon known as the ortho effect .[10][11][12]

Influence on the Reactivity of the Aromatic Ring

The combined electron-withdrawing nature of the two fluorine atoms and the methyl ester group deactivates the aromatic ring towards electrophilic substitution. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), a common reaction pathway in the synthesis of complex fluorinated aromatics.

Quantitative Assessment: Hammett Constants

The electronic influence of substituents can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing power of a substituent.

Substituentσ (meta)σ (para)
-F0.340.06
-NH₂-0.16-0.66
-COOCH₃0.370.45

Data sourced from established chemical literature.[13][14][15][16]

These values underscore the strong electron-withdrawing nature of fluorine at the meta position and its relatively neutral effect at the para position due to the counteracting resonance donation. The amino group is a powerful electron-donator, especially at the para position, while the methyl ester is a significant electron-withdrawer from both positions.

Experimental Characterization and Methodologies

The theoretical electronic effects discussed above can be experimentally verified and quantified through various analytical techniques.

pKa Determination of the Amino Group

The pKa of the conjugate acid of the amino group provides a direct measure of its basicity. A lower pKa value indicates a weaker base.

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

NMR Spectroscopy for Probing Electron Density

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the electronic environment of atomic nuclei.

  • ¹⁹F NMR: The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment.[17][18][19][20][21] Electron-withdrawing groups on the ring will generally cause a downfield shift (less shielding) of the fluorine signals. The coupling constants between the fluorine atoms and with neighboring protons provide valuable structural information.

  • ¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are also indicative of the electron density distribution. For instance, the strong electron-withdrawing effects in this compound would be expected to shift the aromatic proton and carbon signals downfield compared to aniline.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation: Dissolve in deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Acquire Spectra: ¹H, ¹³C, ¹⁹F NMR A->B C Data Processing: Fourier transform, phase correction, and baseline correction B->C D Spectral Analysis: - Chemical shift assignment - Coupling constant determination - Integration C->D E Structural Elucidation and Electronic Effect Interpretation D->E

Sources

Methodological & Application

The Strategic Deployment of Methyl 4-amino-2,3-difluorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Organofluorine compounds are prevalent in a significant portion of newly approved pharmaceuticals, a testament to the profound impact of fluorine on a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.

This guide focuses on a particularly valuable building block in the medicinal chemist's arsenal: Methyl 4-amino-2,3-difluorobenzoate . This compound is a trifunctional scaffold, presenting an amine, a methyl ester, and a uniquely substituted difluorinated aromatic ring. The ortho and meta positioning of the two fluorine atoms relative to the amine group creates a distinct electronic and steric environment, making it a powerful tool for modulating the properties of drug candidates. This document will provide an in-depth exploration of its applications, the scientific rationale for its use, and detailed protocols for its incorporation into complex molecules, with a particular focus on the synthesis of kinase inhibitors.

Physicochemical Properties and Medicinal Chemistry Insights

The utility of this compound stems from the predictable yet powerful influence of its fluorine substituents. The electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the aniline nitrogen. This reduced basicity is a critical feature, as it can mitigate off-target effects associated with more basic amines and can influence the overall charge state of the molecule at physiological pH, impacting cell permeability and target engagement.

PropertyPredicted ValueSignificance in Drug Design
Molecular Formula C₈H₇F₂NO₂Provides the basic atomic composition.
Molecular Weight 187.14 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XlogP (Predicted) 1.3Indicates moderate lipophilicity, often correlated with good absorption and distribution properties.
Hydrogen Bond Donors 1 (from the amine)Participates in interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the carbonyl and ester oxygens)Crucial for molecular recognition and binding.

Table 1: Key Physicochemical Properties of this compound.

The 2,3-difluoro substitution pattern offers a distinct advantage over other fluorinated analogues. It provides a unique vector for molecular interactions within a protein's binding pocket and can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.

Core Application: A Building Block for Kinase Inhibitors

A prominent application of fluorinated aminobenzoates is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. While direct synthesis examples for drug candidates using this compound are often found within proprietary patent literature, the general synthetic strategies are well-established. For instance, related structures are key components in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which are under investigation for a range of inflammatory conditions.

Signaling Pathway Context: RIPK1 and Necroptosis

RIPK1 is a critical regulator of cellular life and death, playing a central role in a programmed form of necrosis known as necroptosis. In response to inflammatory stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate a signaling cascade that leads to inflammation and cell death. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative disorders. Small molecule inhibitors of RIPK1 can block this pathway, offering a promising therapeutic strategy.

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TNFa TNFα TNFa->TNFR1 binds TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRADD->cIAP RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I (Pro-survival) TRADD->Complex_I TRAF2->Complex_I cIAP->Complex_I RIPK1->Complex_I Complex_II Complex II (Necrosome) (Pro-death) RIPK1->Complex_II forms Inflammation Inflammation Complex_I->Inflammation leads to (NF-κB signaling) MLKL MLKL Complex_II->MLKL phosphorylates RIPK3 RIPK3 RIPK3->Complex_II pMLKL p-MLKL (active) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis induces Inhibitor Kinase Inhibitor (e.g., derived from This compound) Inhibitor->RIPK1 inhibits

Figure 1: Simplified signaling pathway of RIPK1-mediated necroptosis and the point of intervention for kinase inhibitors.

Experimental Protocols: Amide Bond Formation

The primary chemical transformation involving this compound is amide bond formation, where the aniline nitrogen acts as a nucleophile to attack an activated carboxylic acid. Due to the reduced nucleophilicity of the difluorinated aniline, robust coupling conditions are often required.

Below are two representative protocols for the synthesis of an amide using either a pre-formed acyl chloride or a standard peptide coupling reagent.

Protocol 1: Acyl Chloride Method

This method is suitable for robust carboxylic acids that can be readily converted to their corresponding acyl chlorides.

Workflow Diagram:

Acyl_Chloride_Workflow start Start step1 Dissolve Carboxylic Acid in Anhydrous DCM start->step1 step2 Add Oxalyl Chloride & Catalytic DMF step1->step2 step3 Stir at RT until Gas Evolution Ceases step2->step3 step4 Concentrate in vacuo to yield Acyl Chloride step3->step4 step6 Add Acyl Chloride Solution Dropwise at 0°C step4->step6 step5 Dissolve this compound & Pyridine in Anhydrous DCM step5->step6 step7 Warm to RT and Stir (Monitor by TLC/LC-MS) step6->step7 step8 Aqueous Work-up (Wash with 1M HCl, NaHCO₃, Brine) step7->step8 step9 Dry (Na₂SO₄), Filter, and Concentrate step8->step9 step10 Purify by Column Chromatography step9->step10 end Final Product step10->end

Figure 2: Experimental workflow for the acyl chloride amide coupling method.

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Slowly add oxalyl chloride (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

  • Amide Coupling:

    • In a separate flask, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (~0.2 M).

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Peptide Coupling Reagent Method (HATU)

This method is generally milder and suitable for more sensitive substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (~0.2 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add this compound (1.0 eq) to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS. For particularly challenging couplings, gentle heating (e.g., 50°C) may be required.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated LiCl (aq) to remove residual DMF, followed by saturated NaHCO₃ (aq) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in medicinal chemistry. The strategic placement of its difluoro substituents provides a powerful means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Its application in the synthesis of kinase inhibitors, particularly those targeting pathways like RIPK1-mediated necroptosis, underscores its importance in the development of novel therapeutics for a range of diseases. The protocols detailed herein provide a robust starting point for the successful incorporation of this scaffold into complex molecular architectures. As our understanding of the nuanced effects of fluorine in drug design continues to evolve, the demand for specialized building blocks like this compound is certain to grow, paving the way for the next generation of innovative medicines.

References

  • PubChemLite. this compound. Available at: [Link] (Accessed January 1, 2026).

Methyl 4-amino-2,3-difluorobenzoate: A Versatile Fluorinated Building Block for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

Methyl 4-amino-2,3-difluorobenzoate is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the vicinal fluorine atoms electron-withdrawing nature and the electron-donating amino group, create a versatile scaffold for diverse chemical transformations. This guide provides an in-depth analysis of its reactivity, focusing on key synthetic applications such as amide bond formation and nucleophilic aromatic substitution. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.

Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly enhance the pharmacological profile of a drug candidate. Judicious placement of fluorine can improve metabolic stability by blocking sites of oxidative metabolism, modulate the acidity (pKa) of nearby functional groups, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2]

This compound emerges as a "privileged" building block, presenting chemists with three distinct reactive handles on a pre-fluorinated aromatic core.[3][4] The strategic arrangement of an aniline-type amino group, a methyl ester, and two activating fluorine atoms allows for sequential and regioselective functionalization, making it an invaluable starting material for creating libraries of complex molecules for drug discovery.[5]

Physicochemical Properties & Handling

A clear understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis.

PropertyValueReference
CAS Number 886497-08-1[6]
Molecular Formula C₈H₇F₂NO₂[7]
Molecular Weight 187.14 g/mol [7]
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Core Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its three functional groups. The aniline moiety serves as a potent nucleophile and a handle for amide coupling, the ester can be hydrolyzed or converted to other functionalities, and the electron-deficient aromatic ring is primed for nucleophilic substitution.

Amide Bond Formation via the 4-Amino Group

The amino group is a primary site for elaboration, most commonly through the formation of an amide bond. While the electronic-withdrawing nature of the adjacent fluorine atoms can slightly decrease the nucleophilicity of the aniline, standard coupling conditions are generally effective.[2][3]

Mechanistic Insight: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions. Therefore, the carboxylic acid must first be "activated." This is typically achieved using a coupling reagent (e.g., HATU, HOBt/EDC) which converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amino group of this compound. The choice of coupling reagent and base is crucial to ensure high yield and minimize side reactions like epimerization if chiral centers are present.

Application Example: This reaction is fundamental in the synthesis of numerous kinase inhibitors, where the amide bond often serves as a key structural linker connecting different pharmacophoric elements.

G cluster_0 RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate RCOOH->ActiveEster Activation CouplingAgent Coupling Reagent (e.g., HATU) CouplingAgent->ActiveEster Product Amide Product ActiveEster->Product Byproduct Byproduct ActiveEster->Byproduct BuildingBlock This compound BuildingBlock->Product Nucleophilic Attack Base Base (e.g., DIPEA) Base->RCOOH caption Workflow for Amide Bond Formation.

Figure 1: General workflow for amide coupling.

Protocol 1: Standard Amide Coupling with a Carboxylic Acid

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution.

  • Add HATU (1.2 eq) to the stirred solution.

  • Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by their own electron-withdrawing nature and the influence of the other substituents. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to further functionalize the core scaffold.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product. The ortho and para positioning of electron-withdrawing groups relative to the leaving group generally accelerates the reaction, a condition met in this molecule.

Application Example: SNAr is a powerful tool for building complex heterocyclic systems often found in pharmaceuticals. For instance, reaction with a binucleophile can lead to the formation of fused ring systems.

G cluster_0 Start This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Addition Base Base (e.g., K2CO3) Base->Nucleophile Solvent High-boiling solvent (e.g., DMSO) Heat Heat (Δ) Heat->Intermediate facilitates Product Substituted Product Intermediate->Product Elimination of F- caption Key steps in the SNAr reaction.

Figure 2: Generalized workflow for an SNAr reaction.

Protocol 2: SNAr with an Aliphatic Amine

This protocol provides a method for the substitution of a fluorine atom with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Aliphatic amine (e.g., morpholine, piperidine) (1.5-2.0 eq)

  • Potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)

  • Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 eq), the chosen aliphatic amine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to dissolve the reactants.

  • Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS. Reactions may take from 6 to 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product.

Modification of the Methyl Ester

The methyl ester group provides a third point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in subsequent amide coupling reactions, or it can be directly converted into an amide.

Application Example: Saponification is often a necessary intermediate step. For example, after performing an SNAr reaction on the ring, the resulting ester can be hydrolyzed to the acid, which is then coupled to a different amine, creating a highly complex molecule in a few strategic steps.

Protocol 3: Saponification to the Carboxylic Acid

This protocol outlines the basic hydrolysis of the methyl ester.

Materials:

  • This compound derivative (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the methyl ester starting material (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Add LiOH (2.0 eq) to the solution at room temperature.

  • Stir the mixture for 2-8 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the carboxylic acid product, which can often be used in the next step without further purification.

Summary of Synthetic Applications

This compound provides access to a wide range of molecular scaffolds crucial for drug discovery and materials science.

Reaction TypeKey ReagentsFunctional Group ModifiedResulting Structure
Amide Coupling Carboxylic Acids, HATU, DIPEA4-AminoN-Acylated derivative
SNAr Amines, Alcohols, Thiols; BaseAromatic C-FSubstituted aniline
Saponification LiOH or NaOHMethyl EsterCarboxylic Acid
Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃4-AminoN-Alkylated derivative

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its trifunctional nature allows for a modular and strategic approach to the synthesis of complex molecules. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully incorporate this valuable reagent into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Google Patents. (2017). Substituted n,2-diarylquinoline-4-carboxamides and uses thereof. CN107074773A.
  • PubChem. (n.d.). 2,3-Difluoroaniline. Retrieved from [Link]

Sources

Topic: Suzuki-Miyaura Coupling Reactions Involving Methyl 4-amino-2,3-difluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's value lies in its mild conditions, the stability and low toxicity of its organoboron reagents, and the ease of removal of its inorganic byproducts.[]

This guide focuses on a particularly relevant class of substrates: derivatives of Methyl 4-amino-2,3-difluorobenzoate. Fluorinated aromatic scaffolds are of immense interest to the pharmaceutical industry. The incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in drug design. The 4-amino-3-arylbenzoic acid core, accessible through this coupling, is a privileged structure found in numerous pharmacologically active compounds.[4][5]

However, the electronic properties of substrates like Methyl 4-amino-5-bromo-2,3-difluorobenzoate—featuring both electron-donating (amino) and electron-withdrawing (fluoro, ester) groups—present unique challenges. These include potential catalyst inhibition and the need for carefully balanced reaction conditions to avoid side reactions like ester hydrolysis.[][6] This document provides a robust, field-proven protocol for navigating these challenges, ensuring reproducible and high-yielding synthesis of valuable biaryl compounds.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., Methyl 4-amino-5-bromo-2,3-difluorobenzoate), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1][9]

  • Transmetalation : The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][10][11]

  • Reductive Elimination : The two organic partners on the palladium complex couple to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ base Base (e.g., K₂CO₃) boronic_acid->base boronate [R²-B(OH)₃]⁻ base->boronate boronate->transmetalation Experimental_Workflow cluster_workflow Experimental Workflow setup 1. Reaction Setup (Inert Atmosphere) addition 2. Add Degassed Solvents (Dioxane/Water) setup->addition reaction 3. Heat & Stir (85-100 °C, 4-16h) addition->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 5. Aqueous Work-up (EtOAc/Water Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Pure Product purification->product

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 4-amino-2,3-difluorobenzoate in Medicinal Chemistry

The judicious incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound has emerged as a valuable building block for the synthesis of fluorinated heterocyclic compounds, which are privileged structures in a vast array of therapeutic agents.[4] The presence of two fluorine atoms on the benzene ring can significantly influence the electronic and lipophilic properties of the resulting heterocyclic systems, offering a powerful tool for fine-tuning drug candidates.[5][6]

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds from this compound, including quinolones, benzimidazoles, and benzothiazoles. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals.

I. Synthesis of 6,7-Difluoro-4-hydroxyquinoline-3-carboxylates via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinolines, which are key precursors to the vast class of quinolone antibiotics.[7] The reaction proceeds through the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.

Scientific Rationale and Mechanistic Insight

The reaction is initiated by a nucleophilic attack of the amino group of this compound on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate enamine. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich enamine attacks the benzene ring to form the new heterocyclic ring. The high temperature required for this step is necessary to overcome the activation energy for the cyclization. The fluorine atoms on the aniline ring are electron-withdrawing, which can decrease the nucleophilicity of the aromatic ring, thus necessitating forcing conditions for the cyclization.

Experimental Protocol

Reaction: this compound with Diethyl ethoxymethylenemalonate

Reagent/SolventMolar Equiv.MWAmount
This compound1.0187.14 g/mol 1.87 g
Diethyl ethoxymethylenemalonate1.1216.22 g/mol 2.38 g
Diphenyl ether-170.21 g/mol 20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.87 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.38 g, 11 mmol).

  • Heat the mixture with stirring at 130-140 °C for 2 hours. During this time, ethanol will be evolved.

  • To the resulting viscous oil, add diphenyl ether (20 mL).

  • Heat the mixture to 240-250 °C and maintain this temperature for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add hexane (30 mL) to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with hexane (2 x 15 mL).

  • Recrystallize the crude product from ethanol to afford the pure Methyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Workflow Diagram

Gould_Jacobs_Reaction start This compound + Diethyl ethoxymethylenemalonate step1 Condensation (130-140 °C, 2h) start->step1 intermediate Intermediate Enamine step1->intermediate step2 Thermal Cyclization (Diphenyl ether, 240-250 °C, 30 min) intermediate->step2 product Methyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate step2->product

Caption: Gould-Jacobs reaction workflow.

II. Synthesis of Methyl 5,6-Difluoro-1H-benzoimidazole-6-carboxylates

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties. A common and effective method for their synthesis is the condensation of an o-phenylenediamine with a one-carbon synthon, such as formic acid or an orthoformate, followed by cyclization.

Scientific Rationale and Mechanistic Insight

This synthesis proceeds via the reaction of the diamine (generated in situ or pre-formed) with an orthoformate. The reaction is typically acid-catalyzed, which activates the orthoformate towards nucleophilic attack by the amino groups. The initial condensation forms a formimidate intermediate, which then undergoes an intramolecular cyclization with the elimination of alcohol to yield the benzimidazole ring. The electron-withdrawing fluorine atoms can influence the basicity of the amino groups and the overall reactivity.

Experimental Protocol

Reaction: this compound with Trimethyl orthoformate

Reagent/SolventMolar Equiv.MWAmount
This compound1.0187.14 g/mol 1.87 g
Trimethyl orthoformate3.0106.12 g/mol 3.18 g
p-Toluenesulfonic acid monohydrate0.1190.22 g/mol 0.19 g
Methanol-32.04 g/mol 25 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.87 g, 10 mmol) in methanol (25 mL).

  • Add trimethyl orthoformate (3.18 g, 30 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain Methyl 5,6-difluoro-1H-benzoimidazole-6-carboxylate.

Workflow Diagram

Benzimidazole_Synthesis start This compound + Trimethyl orthoformate step1 Acid-catalyzed Condensation (p-TsOH, Methanol, Reflux, 4h) start->step1 intermediate Formimidate Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Methyl 5,6-difluoro-1H-benzoimidazole-6-carboxylate step2->product

Caption: Benzimidazole synthesis workflow.

III. Synthesis of Methyl 2-amino-5,6-difluorobenzothiazole-6-carboxylates

Benzothiazoles are another important class of heterocyclic compounds with diverse pharmacological applications, including antitumor and antimicrobial activities. A classical and reliable method for the synthesis of 2-aminobenzothiazoles from anilines involves reaction with a thiocyanate salt in the presence of a halogen, such as bromine.

Scientific Rationale and Mechanistic Insight

This reaction proceeds through the in situ formation of thiocyanogen ((SCN)₂), a pseudohalogen, from the oxidation of thiocyanate by bromine. Thiocyanogen then acts as an electrophile and attacks the aniline ring, typically at the position para to the amino group. If the para position is blocked, as in our starting material, ortho-substitution can occur. The resulting thiocyanatoaniline intermediate then undergoes an intramolecular cyclization, with the sulfur atom attacking the carbon of the cyano group, to form the benzothiazole ring.

Experimental Protocol

Reaction: this compound with Potassium thiocyanate and Bromine

Reagent/SolventMolar Equiv.MWAmount
This compound1.0187.14 g/mol 1.87 g
Potassium thiocyanate2.297.18 g/mol 2.14 g
Bromine1.1159.81 g/mol 1.76 g
Acetic acid-60.05 g/mol 30 mL

Procedure:

  • In a 100 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.87 g, 10 mmol) and potassium thiocyanate (2.14 g, 22 mmol) in glacial acetic acid (30 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (1.76 g, 11 mmol) in glacial acetic acid (5 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2 hours, and then at room temperature for an additional 4 hours.

  • Pour the reaction mixture into ice-water (100 mL).

  • Neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of 7-8.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford Methyl 2-amino-5,6-difluorobenzothiazole-6-carboxylate.

Workflow Diagram

Benzothiazole_Synthesis start This compound + KSCN + Br2 step1 Electrophilic Thiocyanation (Acetic acid, 0-5 °C) start->step1 intermediate Thiocyanatoaniline Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Methyl 2-amino-5,6-difluorobenzothiazole-6-carboxylate step2->product

Caption: Benzothiazole synthesis workflow.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a variety of fluorinated heterocyclic compounds of significant interest in medicinal chemistry. The protocols detailed in this guide provide robust and reproducible methods for accessing 6,7-difluoroquinolones, 5,6-difluorobenzimidazoles, and 2-amino-5,6-difluorobenzothiazoles. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this key building block to generate novel and potentially bioactive molecules for drug discovery and development programs.

References

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry. [Link]

  • Chavda, V., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Journal of the Iranian Chemical Society. [Link]

  • Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society reviews. [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Aromatic tricyclics. Chemical Reviews. [Link]

  • Taylor & Francis Online. (2024). Key developments in fluorinated heterocycles. Journal of the Iranian Chemical Society. [Link]

  • Vedejs, E., & Fields, S. C. (1996). Thio-Claisen Rearrangement of S-Allyl Ketene N,S-Acetals. Synthesis of γ,δ-Unsaturated Thioamides. Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl 4-amino-2,3-difluorobenzoate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of drug discovery. The strategic selection of starting materials is paramount to the successful and efficient synthesis of these complex molecules. This document provides a detailed technical guide on the application of Methyl 4-amino-2,3-difluorobenzoate as a key building block in the synthesis of potent kinase inhibitors, with a particular focus on inhibitors of the BRAF V600E mutant, a critical oncogenic driver in metastatic melanoma and other cancers.[1][2] We will explore the rationale behind its use, provide detailed, field-proven synthetic protocols, and discuss the biological context of the target kinase pathway.

Introduction: The Rationale for Fluorinated Anthranilates in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer. The development of ATP-competitive inhibitors that target the kinase active site has revolutionized treatment paradigms for various malignancies.

This compound has emerged as a valuable starting material in this endeavor for several key reasons:

  • Strategic Fluorination: The presence of two fluorine atoms on the benzene ring is not merely an inert substitution. The high electronegativity and small size of fluorine can significantly influence the physicochemical properties of the final molecule. These include:

    • Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the pKa of the aniline nitrogen, influencing its nucleophilicity and the binding interactions of the final inhibitor.

    • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.

    • Binding Affinity: Fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone, enhancing the binding affinity and selectivity of the inhibitor for its target kinase.

  • Orthogonal Functional Groups: The molecule possesses three distinct functional groups—an amine, a methyl ester, and the difluorinated aromatic ring—that allow for sequential and controlled chemical modifications. The aniline nitrogen provides a nucleophilic handle for sulfonylation or acylation, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation. This "plug-and-play" characteristic is highly desirable in medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).

This guide will focus on a synthetic pathway to a Vemurafenib-like core structure, demonstrating the practical utility of this compound. Vemurafenib (PLX4032) is a potent inhibitor of the BRAF V600E mutated kinase, which is prevalent in a large percentage of melanoma cases.[1]

The Target: BRAF and the MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway. A specific point mutation, V600E, results in a constitutively active BRAF protein, leading to uncontrolled downstream signaling and cellular proliferation, a hallmark of cancer.[1][3]

Vemurafenib and related inhibitors are designed to selectively bind to the ATP-binding site of the mutated BRAF V600E kinase, preventing the phosphorylation of its downstream target, MEK. This effectively shuts down the aberrant signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates BRAF_V600E BRAF V600E (Constitutively Active) Ras->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Synthetic Workflow: From Building Block to Kinase Inhibitor Core

The following section outlines a robust, two-part synthetic strategy for constructing a key intermediate for a Vemurafenib-class inhibitor, starting from this compound.

Synthesis_Workflow cluster_step1 Part 1: Sulfonamide Formation cluster_step2 Part 2: Hydrolysis & Amide Coupling A This compound C Intermediate 1: Methyl 4-(propylsulfonamido)-2,3-difluorobenzoate A->C B Propanesulfonyl chloride B->C Pyridine, DCM D Intermediate 2: 4-(Propylsulfonamido)-2,3-difluorobenzoic acid C->D LiOH, THF/H₂O F Final Core Structure D->F E 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride E->F Amide Coupling (e.g., HATU, DIPEA)

Caption: Proposed synthetic workflow for a Vemurafenib-like core structure.

Part 1: Synthesis of Methyl 4-(propylsulfonamido)-2,3-difluorobenzoate (Intermediate 1)

Principle: This step involves the formation of a stable sulfonamide bond by reacting the nucleophilic aniline of the starting material with an electrophilic sulfonyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction. The choice of propanesulfonyl chloride is based on the structure of Vemurafenib.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridine (2.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add propanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Quench the reaction by adding 1 M HCl (aq.).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide, Intermediate 1.

CompoundFormulaMW ( g/mol )Role
This compoundC₈H₇F₂NO₂187.14Starting Material
Propanesulfonyl chlorideC₃H₇ClO₂S142.60Reagent
PyridineC₅H₅N79.10Base
Intermediate 1C₁₁H₁₃F₂NO₄S293.29Product
Part 2: Synthesis of the Final Kinase Inhibitor Core Structure

Principle: This part involves two key transformations. First, the methyl ester of Intermediate 1 is saponified to the corresponding carboxylic acid (Intermediate 2). This carboxylic acid is then activated and coupled with the amine of a heterocyclic core, in this case, a derivative of 7-azaindole, to form the final amide bond. Amide bond formation is a critical step in the synthesis of many pharmaceuticals.[4]

Protocol 2a: Saponification to Intermediate 2

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH, approx. 2.0-3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2-3 with 1 M HCl.

    • The product, 4-(propylsulfonamido)-2,3-difluorobenzoic acid (Intermediate 2), will precipitate out of solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Protocol 2b: Amide Coupling

This protocol assumes the use of the acid chloride of the heterocyclic core. Alternatively, standard peptide coupling reagents can be used.

  • Preparation of Acyl Chloride (Optional, if not available): The 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous solvent like DCM with a catalytic amount of DMF.

  • Reaction Setup: Dissolve Intermediate 2 (1.0 eq.) and the heterocyclic acyl chloride (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride, 1.05 eq.) in an anhydrous aprotic solvent such as DMF or NMP.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor for completion by LC-MS. For less reactive coupling partners, heating may be required, or the use of coupling reagents like HATU may be beneficial.[4][5]

  • Work-up:

    • Pour the reaction mixture into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the final compound by preparative HPLC or column chromatography to yield the desired kinase inhibitor core structure.

Characterization and Biological Evaluation

The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The biological activity of the final compound can be assessed using a variety of in vitro assays.

Table of Representative Biological Data for Vemurafenib

Assay TypeTarget/Cell LineIC₅₀ (nM)Significance
Biochemical AssayBRAF V600E31Potent inhibition of the mutant kinase.
Biochemical AssayWild-Type BRAF100~3-fold selectivity for the mutant form.
Cell-based Assayp-MEK Inhibition (Malme-3M cells)11Potent inhibition of downstream signaling.
Cell Proliferation AssayA375, Malme-3M (BRAF V600E mutant melanoma cells)10-50Strong anti-proliferative effect.
Data is representative and sourced from publicly available literature.[1]

Conclusion

This compound is a highly versatile and strategically valuable building block for the synthesis of complex kinase inhibitors. Its inherent structural and electronic properties contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates. The synthetic protocols outlined in this document provide a reliable and adaptable framework for researchers in medicinal chemistry and drug development to access potent inhibitors of the BRAF V600E kinase and related targets. The logical, step-wise approach to its functionalization underscores its utility in constructing diverse libraries for the continued discovery of next-generation targeted therapies.

References

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Flaherty, K. T. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Su, F. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF V600E mutation. New England Journal of Medicine, 363(9), 809-819.
  • Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., ... & McArthur, G. A. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
  • The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. PubMed. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhibitors for the Treatment of Metastatic Melanoma. Scholar Commons. Available at: [Link]

  • Identification of a Novel Family of BRAF V600E Inhibitors. ACS Publications. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 4-amino-2,3-difluorobenzoate for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemicals with improved efficacy, selectivity, and environmental profiles.[1][2] The strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing the biological activity and metabolic stability of active ingredients.[3][4] This guide provides a detailed technical overview and actionable protocols for utilizing Methyl 4-amino-2,3-difluorobenzoate (CAS: 886497-08-1), a versatile fluorinated building block, in the discovery and development of next-generation herbicides, fungicides, and insecticides.[5][6] We will explore the chemical rationale for its use, provide a detailed protocol for the synthesis of a diverse derivative library, and outline robust, high-throughput screening methodologies to identify promising lead compounds.

Rationale: The Strategic Importance of the 2,3-Difluoro-4-aminobenzoate Scaffold

The selection of a starting scaffold is a critical decision in any discovery campaign. This compound presents a unique combination of features that make it an exceptionally promising platform for agrochemical research.

  • The Power of Fluorine: The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties.[4] The strong carbon-fluorine bond enhances metabolic stability, preventing rapid degradation by plant or pest enzymes.[7] Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups and improve binding affinity to target enzymes or receptors through unique electronic interactions.[1][3] This often leads to higher potency and selectivity.[7]

  • Vicinal Difluoro Substitution: The ortho- and meta-positioning of the two fluorine atoms (relative to the ester) creates a distinct electronic environment that can influence molecular conformation and interaction with biological targets. This specific substitution pattern is a key feature in several modern agrochemicals.[4]

  • Dual Reactive Handles: The molecule possesses two primary points for chemical modification:

    • The 4-amino group: This nucleophilic site is ideal for forming amide, sulfonamide, urea, or other linkages, allowing for the rapid generation of a diverse library of derivatives. N-acyl anthranilamides, for example, are a well-established class of bioactive compounds.[8]

    • The methyl ester: This group can be hydrolyzed to the corresponding carboxylic acid, providing another point for derivatization, or it can be a key pharmacophoric feature in its own right.

The combination of these features makes this compound a high-potential starting material for projects targeting a wide range of biological targets in weeds, fungi, and insects.[9]

Synthesis of Bioactive Derivatives: A Protocol for Library Generation

The primary application of this compound is as a foundational scaffold. The following protocol details a standard, robust method for creating a library of N-acyl derivatives, which can then be subjected to biological screening.

Protocol 2.1: Synthesis of N-Acyl Derivatives via Acylation

This protocol describes the reaction of the amino group on this compound with an acid chloride to form an N-acyl anthranilamide derivative. This is a versatile and high-yielding reaction suitable for library synthesis.

Materials:

  • This compound (CAS: 886497-08-1)

  • Desired Acid Chloride (e.g., Benzoyl chloride, Acetyl chloride, etc.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

    • Causality Note: The base is essential to neutralize the HCl gas that is generated as a byproduct of the acylation reaction, driving the reaction to completion and preventing protonation of the starting amine.

  • Acylating Agent Addition: Dissolve the selected acid chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), water, and brine. c. Separate the organic layer and dry it over anhydrous MgSO₄.

    • Self-Validation: Each washing step helps purify the product. The NaHCO₃ wash should cease to produce gas, indicating neutralization is complete.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Purification Start Dissolve Methyl 4-amino- 2,3-difluorobenzoate in DCM Cool Cool to 0°C Start->Cool Base Add Triethylamine (Base) Reactant Add Acid Chloride (Dropwise) Base->Reactant Cool->Base Stir Stir at Room Temp (2-4 hours) Reactant->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Wash Wash with NaHCO3, Water, Brine Quench->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Purify Concentrate & Purify (Chromatography) Dry->Purify End Characterize Product (NMR, MS) Purify->End

Caption: Workflow for N-acyl derivative synthesis.

Agrochemical Screening Protocols

Once a library of derivatives is synthesized, the next step is to screen them for biological activity. The following protocols are designed as robust primary screens to identify "hit" compounds that warrant further investigation.

Protocol 3.1: Primary Herbicide Screening - Whole Plant Bioassay

This protocol is designed to assess the post-emergence herbicidal activity of test compounds on common weed species.[10]

Materials:

  • Seeds of test species (e.g., Lolium rigidum (Ryegrass), Amaranthus retroflexus (Pigweed))

  • Susceptible control species (e.g., Avena sativa (Oat))

  • Pots or trays filled with standard potting mix

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant

  • Commercial herbicide standard (e.g., Glyphosate)

  • Track sprayer or precision bench sprayer

  • Growth chamber or greenhouse with controlled conditions

Step-by-Step Methodology:

  • Plant Preparation: Sow seeds of the test and control species in pots. Grow them in a controlled environment (e.g., 25°C day/18°C night, 16h photoperiod) until they reach the 2-3 leaf stage.[11]

    • Causality Note: Using plants at a uniform growth stage is critical for reproducible results, as herbicide susceptibility can vary significantly with plant age and size.[10]

  • Compound Preparation: Prepare a stock solution of each test compound (e.g., 10,000 ppm in acetone). For application, dilute this stock to the desired screening concentration (e.g., 1000 ppm or ~1-2 kg/ha equivalent) in water containing a non-ionic surfactant (e.g., 0.1% Tween-20). Prepare a negative control (solvent + surfactant only) and a positive control (commercial herbicide).

  • Herbicide Application: Arrange the pots in a randomized block design. Apply the herbicide solutions using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).[11]

  • Incubation and Assessment: Return the treated plants to the growth chamber. Assess phytotoxicity and mortality at 7, 14, and 21 days after treatment (DAT).[10]

  • Data Collection: Record data using a visual rating scale or by measuring plant biomass. A common rating scale is 0-100%, where 0% = no effect and 100% = complete plant death. Data can be summarized in a table.

Table 1: Sample Data Collection for Herbicide Screening (21 DAT)

Compound IDConcentration (ppm)Weed Species 1 (% Injury)Weed Species 2 (% Injury)Crop/Control Species (% Injury)
Control0000
Standard5009510090
DERIV-00110001050
DERIV-0021000908510
DERIV-00310001009580
  • Data Interpretation: A "hit" compound like DERIV-002 shows high efficacy on weeds with good selectivity (low injury to the control species). DERIV-003 is effective but non-selective.

Herbicide_Screening A Sow Weed & Control Seeds B Grow Plants to 2-3 Leaf Stage A->B C Prepare Test Compound & Control Solutions B->C D Apply Treatments with Precision Sprayer C->D E Incubate in Growth Chamber D->E F Assess Phytotoxicity (7, 14, 21 DAT) E->F G Identify 'Hit' Compounds F->G

Caption: Workflow for whole-plant herbicide screening.

Protocol 3.2: Primary Fungicide Screening - 96-Well Plate Assay

This high-throughput method assesses the ability of compounds to inhibit the mycelial growth of key plant pathogenic fungi.[12]

Materials:

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)

  • Liquid growth medium (e.g., Potato Dextrose Broth, PDB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer (plate reader)

  • Commercial fungicide standard (e.g., Carbendazim)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the fungus in liquid medium until it reaches the exponential growth phase. Homogenize the mycelia to create a fine suspension. Adjust the concentration of the suspension with fresh medium.

  • Plate Preparation: Add the liquid growth medium to each well of a 96-well plate.

  • Compound Addition: Add the test compounds (dissolved in DMSO) to the wells to achieve the final desired screening concentration (e.g., 50 µg/mL). Ensure the final DMSO concentration is low (≤1%) to avoid solvent effects. Include negative (DMSO only) and positive (standard fungicide) controls.

    • Self-Validation: The negative control defines 100% growth, while the positive control validates the assay's sensitivity to inhibition.

  • Inoculation: Add a small volume of the prepared fungal inoculum to each well.

  • Incubation: Seal the plates and incubate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours with gentle shaking.

  • Data Measurement: Measure the optical density (OD) of each well at 600 nm using a plate reader. The OD correlates with fungal biomass.[13]

  • Data Analysis: Calculate the percentage of growth inhibition for each compound using the formula: % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] A "hit" is typically defined as a compound causing >80% inhibition at the screening concentration.

Fungicide_Screening A Prepare Fungal Inoculum B Dispense Growth Medium into 96-Well Plate A->B C Add Test Compounds & Controls (in DMSO) B->C D Inoculate Wells with Fungus C->D E Incubate Plate (48-72 hours) D->E F Measure Optical Density (OD600) E->F G Calculate % Inhibition & Identify Hits F->G

Caption: Workflow for 96-well fungicide screening.

Protocol 3.3: Primary Insecticide Screening - Leaf-Dip Bioassay

This assay is effective for evaluating the toxicity of compounds against sucking insects like aphids or whiteflies.[14]

Materials:

  • Host plants (e.g., cotton or cabbage)

  • Test insects (e.g., Myzus persicae (Green peach aphid))

  • Test compounds prepared as emulsions or solutions with a surfactant

  • Petri dishes with moist filter paper

  • Fine-tipped paintbrush

Step-by-Step Methodology:

  • Compound Preparation: Prepare solutions of the test compounds at the desired screening concentration (e.g., 200 ppm) in water with a surfactant. Include negative (water + surfactant) and positive (commercial insecticide) controls.

  • Leaf Treatment: Excise leaves from healthy, untreated host plants. Dip each leaf into a test solution for 10-15 seconds, ensuring complete coverage.

  • Drying: Allow the leaves to air-dry completely on a rack.

    • Causality Note: Proper drying is crucial to ensure the test measures the effect of the residue on the leaf surface, not from insects drowning in liquid.

  • Infestation: Place each dried leaf, abaxial side up, in a Petri dish containing a moist filter paper to maintain turgor. Using a fine paintbrush, carefully transfer a set number of adult insects (e.g., 20 aphids) onto each leaf disc.[15]

  • Incubation: Seal the Petri dishes and incubate them in a controlled environment (e.g., 23°C, 16h photoperiod).

  • Mortality Assessment: Assess insect mortality at 24, 48, and 72 hours after infestation. Insects that are unable to move when prodded with a brush are considered dead.[16]

  • Data Analysis: Calculate the percentage mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula if necessary. A compound causing >80% mortality is considered a "hit".

Data Interpretation and Next Steps

A primary screen is the first step in a long discovery process. Compounds identified as "hits" in these assays should be advanced to the next stage, which typically involves:

  • Dose-Response Studies: Testing the hit compounds at multiple concentrations to determine the LC₅₀ (lethal concentration for 50% of the population) or EC₅₀ (effective concentration for 50% inhibition).

  • Secondary Screening: Evaluating the compound against a broader spectrum of weeds, fungi, or insects to determine its activity profile.

  • Mode of Action Studies: Investigating the biochemical target of the active compound.[17]

  • Structure-Activity Relationship (SAR) Analysis: Synthesizing additional analogues of the hit compound to optimize potency and selectivity.

Conclusion

This compound is a valuable and versatile starting material for modern agrochemical research. Its unique fluorination pattern and dual reactive sites provide a robust platform for generating novel chemical entities.[7][9] By employing systematic synthetic strategies and robust biological screening protocols as detailed in this guide, researchers can effectively leverage this building block to discover and develop the next generation of crop protection solutions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
  • Jeschek, M. (2019). Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Leveraging Fluorinated Benzoic Acid Derivatives: A Guide for Agrochemical Innovation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Crop Protection: The Role of 2,6-Difluorobenzoic Acid in Agrochemicals.
  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
  • Loddo, D., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). Retrieved from [Link]

  • Industry News. (2024). What Is The Use Of Fluorobenzoic Acid?.
  • Maxwell, B. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467. Retrieved from [Link]

  • Maienfisch, P., & Stevenson, T. M. (2017). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 203, 64-74.
  • BenchChem. (2025). High-Throughput Screening for Novel Antifungal Agents: Application Notes and Protocols.
  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]

  • Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]

  • Spina, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants, 12(3), 599. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery.
  • SynHet. (n.d.). Methyl4-[(N-carbamimidoylcarbamimidoyl)amino]-2,3-difluorobenzoate.
  • AgriSustain-An International Journal. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
  • Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(7), 3065-3087. Retrieved from [Link]

  • O'Meara, T. R., & Robbins, N. (2025). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Trends in Microbiology. Retrieved from [Link]

  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. ResearchGate.
  • Snodgrass, G. L., & Scott, W. P. (2009). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 1638. Retrieved from [Link]

  • ANU Research School of Chemistry. (n.d.). Novel Fungicide Development. Retrieved from [Link]

  • Becerra-Alvarez, A. (2025). Testing for and Deactivating Herbicide Residues. Pacific Northwest Pest Management Handbooks. Retrieved from [Link]

  • The Innovative Vector Control Consortium. (n.d.). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. PubMed Central. Retrieved from [Link]

  • Avery, S. V., et al. (2019). Novel Combinations of Agents Targeting Translation That Synergistically Inhibit Fungal Pathogens. Frontiers in Microbiology, 10, 292. Retrieved from [Link]

  • Sabtharishi, S., & Naveen, N. C. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. protocols.io. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
  • Shun, T., & Wasa, M. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Organic Letters, 13(12), 3114–3117. Retrieved from [Link]

  • Berg, U. (2006). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Retrieved from [Link]

Sources

Protocols for the N-Alkylation of Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

The N-alkylation of aromatic amines, particularly those bearing electron-withdrawing groups, is a cornerstone of modern medicinal chemistry and materials science. Methyl 4-amino-2,3-difluorobenzoate is a valuable building block, with the difluoro-substitution pattern offering a unique modulation of electronic properties and metabolic stability in drug candidates. However, the electron-deficient nature of the aniline nitrogen in this substrate presents significant challenges for traditional N-alkylation methods, often leading to low reactivity and the need for harsh reaction conditions.

This comprehensive guide provides detailed protocols and mechanistic insights for the successful N-alkylation of this compound. We will explore two robust and widely applicable methods: Reductive Amination and Buchwald-Hartwig Amination . The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through cited literature are central to this document, ensuring researchers can confidently adapt and execute these procedures.

Challenges in N-Alkylation of Electron-Deficient Anilines

The nucleophilicity of the nitrogen atom in this compound is significantly diminished due to the inductive effect of the fluorine atoms and the resonance-withdrawing effect of the ester group. This reduced reactivity often leads to sluggish or incomplete reactions with standard alkylating agents. Furthermore, side reactions such as over-alkylation or reaction at other sites can complicate product purification. The protocols outlined below are designed to overcome these specific challenges.

Method 1: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine. This two-step, one-pot process is highly efficient and offers excellent control over the degree of alkylation, largely preventing the formation of tertiary amines.

The choice of reducing agent is critical and depends on the reactivity of the carbonyl substrate and the pH of the reaction medium. Sodium triacetoxyborohydride (STAB) is often the preferred reagent for its mildness and tolerance of a wide range of functional groups.

Experimental Protocol: N-alkylation via Reductive Amination

Objective: To synthesize N-benzyl-methyl 4-amino-2,3-difluorobenzoate.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture over 15-20 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification start Dissolve Amine & Aldehyde in Anhydrous DCM add_acid Add Catalytic Acetic Acid start->add_acid 10 min stir add_stab Add STAB Slurry (Slowly) add_acid->add_stab stir Stir at RT (12-24h) add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for N-alkylation via reductive amination.

Data Summary: Reductive Amination
ParameterValue/ConditionRationale
Stoichiometry Amine:Aldehyde:STAB = 1.0 : 1.1 : 1.5A slight excess of aldehyde and STAB ensures complete conversion of the limiting amine.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that effectively dissolves reactants and does not interfere with the reducing agent.
Catalyst Acetic AcidCatalyzes the formation of the iminium ion, which is more susceptible to reduction.
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective reducing agent, suitable for acid-sensitive substrates.
Temperature Room TemperatureSufficient for the reaction to proceed to completion without promoting side reactions.
Reaction Time 12-24 hoursTypical timeframe for complete conversion, should be confirmed by reaction monitoring.
Work-up Aqueous NaHCO₃ quenchNeutralizes the acidic catalyst and quenches excess reducing agent.

Method 2: Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the alkyl halide, followed by coordination of the amine, and finally, reductive elimination to furnish the N-alkylated product and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for reaction efficiency.

Experimental Protocol: N-alkylation via Buchwald-Hartwig Amination

Objective: To synthesize N-isobutyl-methyl 4-amino-2,3-difluorobenzoate.

Materials:

  • This compound

  • 1-bromo-2-methylpropane (isobutyl bromide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Inside a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vessel.

  • Add this compound (1.0 eq) to the vessel.

  • Add anhydrous, degassed toluene (0.1 M).

  • Finally, add 1-bromo-2-methylpropane (1.2 eq).

  • Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with a saturated aqueous NH₄Cl solution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Relationship Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ node1 Oxidative Addition pd0->node1 R-X amine Ar-NH₂ (Substrate) node2 Amine Coordination amine->node2 alkyl_halide R-X (Alkyl Halide) alkyl_halide->node1 base Base (NaOtBu) base->node2 product Ar-NH-R (Product) node1->node2 Ar-NH₂ node3 Reductive Elimination node2->node3 Base node3->pd0 Product node3->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Data Summary: Buchwald-Hartwig Amination
ParameterValue/ConditionRationale
Catalyst System Pd₂(dba)₃ / XantphosA robust catalyst system for C-N cross-coupling; Xantphos is a bulky ligand that promotes reductive elimination.
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Anhydrous, degassed TolueneHigh-boiling aprotic solvent suitable for the required reaction temperature. Degassing is crucial to prevent catalyst oxidation.
Temperature 100 °CElevated temperature is necessary to overcome the activation energy for this cross-coupling reaction.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is air-sensitive and requires an inert atmosphere to prevent decomposition.
Work-up Aqueous NH₄Cl quenchMildly acidic quench to neutralize the strong base and facilitate the work-up procedure.

Conclusion

The N-alkylation of the electron-deficient this compound can be successfully achieved using tailored synthetic protocols. Reductive amination offers a mild and efficient route for the introduction of alkyl groups from corresponding aldehydes, while the Buchwald-Hartwig amination provides a powerful and versatile alternative for a broader range of alkyl halides, albeit under more demanding reaction conditions. The choice of method will depend on the specific alkyl group to be introduced, substrate availability, and the scale of the reaction. The protocols provided herein serve as a robust starting point for researchers and drug development professionals working with this important chemical scaffold.

References

  • Title: A review of reductive aminations of aldehydes and ketones with borohydride and borane reducing agents Source: Organic Preparations and Procedures International URL: [Link]

  • Title: A mild and efficient procedure for the reductive amination of aldehydes and ketones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Xantphos Source: Wikipedia URL: [Link]

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Methyl 4-amino-2,3-difluorobenzoate

This compound is a key building block in medicinal chemistry and drug development. The presence of the fluorine atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This application note provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable three-step process. The protocols and discussions herein are designed to provide both the "how" and the "why," empowering researchers to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

Strategic Overview of the Synthetic Approach

The synthesis of this compound on a large scale necessitates a carefully planned route that prioritizes safety, efficiency, and purity. The chosen three-step synthesis begins with the commercially available 2,3-difluorobenzoic acid, proceeding through nitration, esterification, and concludes with a catalytic hydrogenation to yield the final product.

G cluster_0 Overall Synthetic Workflow Starting Material 2,3-Difluorobenzoic Acid Step 1 Nitration Starting Material->Step 1 Intermediate 1 2,3-Difluoro-4-nitrobenzoic Acid Step 1->Intermediate 1 Step 2 Esterification Intermediate 1->Step 2 Intermediate 2 Methyl 2,3-difluoro-4-nitrobenzoate Step 2->Intermediate 2 Step 3 Catalytic Hydrogenation Intermediate 2->Step 3 Final Product This compound Step 3->Final Product G cluster_0 Step 1: Nitration A 2,3-Difluorobenzoic Acid C 2,3-Difluoro-4-nitrobenzoic Acid A->C Nitrating Agent B HNO₃ / H₂SO₄

Caption: The nitration of 2,3-difluorobenzoic acid to yield 2,3-difluoro-4-nitrobenzoic acid.

Rationale for Reagent Selection:

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most cost-effective nitrating agent for large-scale production. [1]Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. [1]The electron-withdrawing nature of the carboxylic acid and the fluorine atoms deactivates the aromatic ring, necessitating strong nitrating conditions. The directing effects of the substituents favor the introduction of the nitro group at the 4-position.

Large-Scale Protocol:

ParameterValue/Description
Reactor 100 L glass-lined reactor with overhead stirring, temperature control, and a bottom outlet valve.
Reactants 2,3-Difluorobenzoic Acid (5.0 kg, 31.6 mol), Concentrated Sulfuric Acid (98%, 25 L), Concentrated Nitric Acid (70%, 7.5 L)
Temperature 0-10 °C
Reaction Time 2-4 hours

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Sulfuric Acid: Charge the concentrated sulfuric acid into the reactor and cool to 0-5 °C with constant stirring.

  • Addition of 2,3-Difluorobenzoic Acid: Slowly add the 2,3-difluorobenzoic acid to the sulfuric acid. The addition should be portion-wise to control the exotherm. Maintain the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding the concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. [2]6. Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the reaction mixture onto crushed ice (50 kg) in a separate, well-ventilated vessel with vigorous stirring.

  • Isolation: The product will precipitate out of the aqueous solution. Isolate the solid by filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Safety Considerations:

  • The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. [1]* Concentrated nitric and sulfuric acids are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. [1]* The reaction should be performed in a well-ventilated area to avoid inhalation of toxic nitrogen oxide fumes that may be evolved. [1]

Step 2: Fischer-Speier Esterification of 2,3-Difluoro-4-nitrobenzoic Acid

The second step involves the esterification of the carboxylic acid group of 2,3-difluoro-4-nitrobenzoic acid with methanol in the presence of an acid catalyst to produce methyl 2,3-difluoro-4-nitrobenzoate.

Reaction Scheme:

G cluster_1 Step 2: Esterification D 2,3-Difluoro-4-nitrobenzoic Acid F Methyl 2,3-difluoro-4-nitrobenzoate D->F Esterification E Methanol (excess) / H₂SO₄ (cat.)

Caption: The Fischer-Speier esterification of 2,3-difluoro-4-nitrobenzoic acid.

Rationale for Method Selection:

Fischer-Speier esterification is a classic and industrially viable method for converting carboxylic acids to esters. [3]It utilizes readily available and inexpensive reagents. The reaction is an equilibrium process, and to drive it to completion, a large excess of the alcohol (methanol) is used, which also serves as the solvent. [3][4] Large-Scale Protocol:

ParameterValue/Description
Reactor 100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.
Reactants 2,3-Difluoro-4-nitrobenzoic Acid (from Step 1, ~6.4 kg, 31.5 mol), Methanol (50 L), Concentrated Sulfuric Acid (98%, 1 L)
Temperature Reflux (~65 °C)
Reaction Time 4-6 hours

Procedure:

  • Charging Reactants: Charge the 2,3-difluoro-4-nitrobenzoic acid and methanol into the reactor.

  • Catalyst Addition: With stirring, slowly and carefully add the concentrated sulfuric acid to the mixture. An exotherm will be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture and distill off the excess methanol under reduced pressure.

  • Work-up: Dilute the residue with ethyl acetate (30 L) and wash with water (2 x 15 L), followed by a saturated sodium bicarbonate solution (2 x 15 L) to neutralize the remaining acid, and finally with brine (15 L). [5]7. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water.

Safety Considerations:

  • Methanol is flammable and toxic. The reaction should be carried out in a well-ventilated area, away from ignition sources.

  • The addition of concentrated sulfuric acid to methanol is highly exothermic and should be done slowly and with adequate cooling. [6]

Step 3: Catalytic Hydrogenation of Methyl 2,3-difluoro-4-nitrobenzoate

The final step is the reduction of the nitro group to an amino group via catalytic hydrogenation to yield the target molecule, this compound.

Reaction Scheme:

G cluster_2 Step 3: Catalytic Hydrogenation G Methyl 2,3-difluoro-4-nitrobenzoate I This compound G->I Reduction H H₂ (g), Pd/C

Caption: The catalytic hydrogenation of the nitro intermediate to the final product.

Rationale for Method Selection:

Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups. [7]Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. The reaction proceeds under relatively mild conditions and the only byproduct is water, making product isolation straightforward.

Large-Scale Protocol:

ParameterValue/Description
Reactor High-pressure hydrogenation reactor (autoclave) with a capacity of 100 L, equipped with a gas inlet, pressure gauge, temperature probe, and a high-torque agitator.
Reactants Methyl 2,3-difluoro-4-nitrobenzoate (from Step 2, ~6.8 kg, 31.3 mol), Methanol (60 L), 5% Palladium on Carbon (Pd/C, 50% wet, ~340 g)
Hydrogen Pressure 50-100 psi
Temperature 25-40 °C
Reaction Time 4-8 hours

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry.

  • Charging: Charge the reactor with methyl 2,3-difluoro-4-nitrobenzoate and methanol.

  • Catalyst Slurry: In a separate beaker, prepare a slurry of the wet Pd/C catalyst in a small amount of methanol.

  • Catalyst Charging: Under a nitrogen atmosphere, carefully add the catalyst slurry to the reactor.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen. [8]6. Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure and begin agitation. The reaction is typically exothermic, and cooling may be required to maintain the temperature.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion by HPLC analysis of a carefully withdrawn sample.

  • Depressurization and Purging: Once the reaction is complete, stop the agitation, cool the reactor to room temperature, and carefully vent the excess hydrogen. Purge the reactor several times with nitrogen. [9]9. Catalyst Filtration: Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. The filter cake should be kept wet with water to prevent ignition of the pyrophoric catalyst. [10]10. Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexane, to yield this compound as a crystalline solid.

Safety Considerations for Catalytic Hydrogenation:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation must be conducted in a specialized high-pressure reactor in a designated and well-ventilated area. [11]* Palladium on carbon is pyrophoric, especially after use, and can ignite in the presence of air and flammable solvents. The catalyst should always be handled wet and under an inert atmosphere. [8]* Proper grounding and bonding of all equipment are essential to prevent static discharge, which could ignite hydrogen or flammable solvent vapors.

  • A thorough leak test of the reactor with an inert gas like nitrogen must be performed before introducing hydrogen. [9]

Part 2: Quality Control and Analytical Methods

Rigorous in-process and final product quality control is essential to ensure the synthesis consistently delivers high-purity this compound.

AnalysisMethodPurpose
Reaction Monitoring High-Performance Liquid Chromatography (HPLC)To track the consumption of starting materials and the formation of products in each step.
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)To confirm the chemical structure of the final product. [12]
Purity Assessment HPLC, Gas Chromatography (GC)To determine the purity of the final product and quantify any impurities.
Physical Properties Melting Point, AppearanceTo ensure the product meets physical specifications.

Conclusion

The large-scale synthesis of this compound can be successfully achieved through a robust three-step process involving nitration, esterification, and catalytic hydrogenation. By understanding the scientific principles behind each step and adhering to strict safety protocols, researchers and production chemists can confidently produce this valuable intermediate for a wide range of applications in drug discovery and development. The detailed protocols and rationale provided in this application note serve as a comprehensive guide for the successful scale-up of this important synthesis.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • SAFE CATALYST HANDLING IN HYCO PLANTS. (n.d.). European Industrial Gases Association. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. Retrieved from [Link]

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (n.d.). Almac. Retrieved from [Link]

  • Process for the catalytic hydrogenation of nitrobenzene. (1981). Google Patents.
  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Ni-based structured catalyst for selective 3-phase hydrogenation of nitroaromatics. (n.d.). EPFL. Retrieved from [Link]

  • Reaction scheme of the hydrogenation of nitrobenzene. (n.d.). ResearchGate. Retrieved from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Catalytic mechanism for the hydrogenation of nitrobenzene Primary... (n.d.). ResearchGate. Retrieved from [Link]

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. (n.d.). ePrints Soton. Retrieved from [Link]

  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). ResearchGate. Retrieved from [Link]

  • Methyl 2,6-Difluoro-3-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Nitration of benzoic acid and its chlorinated derivatives. (1968). Google Patents.
  • Methyl 4,5-difluoro-2-nitrobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025). Chemsrc.com. Retrieved from [Link]

  • Nitration Of Benzoic Acid. (n.d.). Profnit. Retrieved from [Link]

  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. (2021). National Institutes of Health. Retrieved from [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. (2012). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-2,3-difluorobenzoate. As a key intermediate in pharmaceutical and agrochemical research, ensuring its purity and optimal yield is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, Methyl 4-nitro-2,3-difluorobenzoate.[1][2][3] This method is favored due to its high efficiency, clean conversion, and the use of molecular hydrogen as the reducing agent, which forms water as the only stoichiometric byproduct.

Commonly used catalysts include palladium on activated carbon (Pd/C) and Raney nickel.[2][4] The reaction is typically carried out in a suitable solvent, such as ethanol, ethyl acetate, or a mixture of the two, under a hydrogen atmosphere.

Q2: What are the expected intermediates in the reduction of the nitro group, and can they be observed as impurities?

The reduction of an aromatic nitro group to an amine is a stepwise process that proceeds through several intermediates. While these are generally transient under optimal reaction conditions, incomplete or poorly controlled reactions can lead to their accumulation as byproducts. The primary intermediates are nitroso and hydroxylamine species.[3][4]

  • Nitrosoarenes (Ar-N=O): Formed by the initial two-electron reduction of the nitro group.

  • Hydroxylamines (Ar-NHOH): Formed by a subsequent two-electron reduction of the nitroso group.

In some cases, these intermediates can react with each other to form dimeric impurities such as azoxy, azo, and hydrazo compounds.[2][3] The presence of these intermediates as impurities is a clear indicator of incomplete reduction.

Q3: Can the fluorine atoms be lost during the catalytic hydrogenation process?

Yes, hydrodehalogenation, specifically hydrodefluorination, is a potential side reaction during the catalytic hydrogenation of halogenated nitroaromatics. This process involves the cleavage of the carbon-fluorine bond and its replacement with a carbon-hydrogen bond. While palladium catalysts are highly effective for nitro group reduction, they can also catalyze hydrodehalogenation, particularly at elevated temperatures and pressures.

To minimize hydrodefluorination, it is crucial to optimize the reaction conditions. This includes using a highly selective catalyst, maintaining a moderate temperature and pressure, and ensuring a controlled hydrogen supply.

Q4: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

Analytical TechniquePurposeKey Advantages
High-Performance Liquid Chromatography (HPLC) Monitoring reaction progress, quantifying the starting material, product, and byproducts.High resolution, excellent for separating closely related compounds.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifying and quantifying volatile impurities.High sensitivity and provides structural information for impurity identification.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) Structural confirmation of the final product and identification of major impurities.Provides detailed structural information and can be used for quantitative analysis (qNMR).[6]
Infrared (IR) Spectroscopy Functional group analysis to confirm the conversion of the nitro group to an amine.Quick and simple method to verify the presence of key functional groups.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via catalytic hydrogenation.

Issue 1: The reaction is sluggish or incomplete, with starting material remaining even after extended reaction times.

dot

cluster_problem Problem: Incomplete Reaction cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Sluggish or Incomplete Reaction Cause1 Catalyst Inactivation Problem->Cause1 Cause2 Insufficient Hydrogen Problem->Cause2 Cause3 Poor Mass Transfer Problem->Cause3 Sol1 Check Catalyst Quality and Loading Cause1->Sol1 Sol2 Verify Hydrogen Pressure and Delivery Cause2->Sol2 Sol3 Improve Agitation and Solvent Choice Cause3->Sol3

Caption: Troubleshooting workflow for incomplete reactions.

  • Probable Cause A: Catalyst Inactivation or Insufficient Loading. The catalyst may be of poor quality, have lost activity due to improper storage, or the amount used may be insufficient for the scale of the reaction. The final product, an aromatic amine, can also adsorb to the catalyst surface and inhibit its activity.[7]

    • Corrective Action:

      • Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).

      • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Consider filtering the reaction mixture and adding a fresh batch of catalyst if the reaction stalls.

  • Probable Cause B: Insufficient Hydrogen Supply. A leak in the hydrogenation apparatus or an inadequate hydrogen pressure will limit the reaction rate.

    • Corrective Action:

      • Carefully check the reaction setup for any leaks.

      • Ensure the hydrogen source is providing a stable and sufficient pressure. For laboratory scale, a balloon of hydrogen is often sufficient, but for larger scales, a regulated cylinder is necessary.

  • Probable Cause C: Poor Mass Transfer. Inefficient stirring can lead to poor mixing of the solid catalyst, liquid solvent, and gaseous hydrogen, thereby slowing down the reaction.

    • Corrective Action:

      • Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.

      • Use a reaction vessel with appropriate baffles to improve mixing.

      • Ensure the solvent is appropriate and that the starting material is fully dissolved.

Issue 2: The final product is discolored (e.g., brown or black) and contains multiple impurities.

dot

cluster_pathway Byproduct Formation Pathway Start Methyl 4-nitro-2,3-difluorobenzoate (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Reduction Azo Azo/Azoxy Byproducts Nitroso->Azo Condensation Product This compound (Ar-NH2) Hydroxylamine->Product Reduction Hydroxylamine->Azo Condensation

Caption: Byproduct formation from intermediates.

  • Probable Cause A: Formation of Azo/Azoxy Byproducts. As mentioned in the FAQs, incomplete reduction can lead to the condensation of nitroso and hydroxylamine intermediates, forming colored azo and azoxy compounds.[2][3] These are often responsible for the discoloration of the product.

    • Corrective Action:

      • Ensure complete reduction by prolonging the reaction time or increasing the hydrogen pressure.

      • Monitor the reaction closely by TLC or HPLC to ensure the complete consumption of the starting material and any intermediates.

      • Purify the final product using column chromatography or recrystallization to remove these colored impurities.

  • Probable Cause B: Catalyst Decomposition or Side Reactions. Some catalysts, particularly on a small scale, can appear as black particulates in the final product if not filtered properly. Additionally, highly energetic reaction conditions can lead to decomposition of the starting material or product.

    • Corrective Action:

      • Filter the reaction mixture through a pad of Celite® or a similar filter aid to ensure complete removal of the solid catalyst.

      • Maintain careful control over the reaction temperature. If the reaction is highly exothermic, consider using a cooling bath.

Issue 3: The NMR spectrum of the final product shows signals corresponding to a defluorinated byproduct.

  • Probable Cause: Hydrodefluorination. This side reaction is more likely to occur under harsh reaction conditions (high temperature, high pressure) or with prolonged reaction times.

    • Corrective Action:

      • Screen different catalysts. Some catalysts may exhibit lower hydrodehalogenation activity.

      • Reduce the reaction temperature and pressure to the minimum required for efficient nitro group reduction.

      • Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.

Experimental Protocol: Catalytic Hydrogenation of Methyl 4-nitro-2,3-difluorobenzoate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-nitro-2,3-difluorobenzoate (1.0 eq).

    • Add a suitable solvent, such as ethanol or ethyl acetate (typically 10-20 volumes).

    • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation:

    • Seal the flask and purge the system with nitrogen or argon to remove air.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Maintain a positive pressure of hydrogen using a balloon or a regulated supply.

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.

  • Workup:

    • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

References

"optimizing reaction conditions for Methyl 4-amino-2,3-difluorobenzoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-amino-2,3-difluorobenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated intermediate. Instead of a rigid manual, we present a dynamic resource that addresses the practical challenges and nuances of this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached via two primary, reliable routes, each with its own set of advantages and potential challenges.

  • Route A: Fischer-Speier Esterification. This classic method involves the acid-catalyzed esterification of the parent carboxylic acid, 4-amino-2,3-difluorobenzoic acid, with methanol.

  • Route B: Catalytic Hydrogenation. This route begins with a suitable nitro-aromatic precursor, Methyl 2,3-difluoro-4-nitrobenzoate, which is then reduced to the target amine.

The choice of route often depends on the availability and cost of the starting materials. This guide will provide in-depth troubleshooting for both pathways.

Synthetic_Routes A Route A: Fischer-Speier Esterification Product This compound A->Product B Route B: Catalytic Hydrogenation B->Product Start_A 4-Amino-2,3-difluorobenzoic Acid Start_A->A Methanol, Acid Catalyst (e.g., H₂SO₄) Start_B Methyl 2,3-difluoro-4-nitrobenzoate Start_B->B H₂, Catalyst (e.g., Pd/C)

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis. Each answer provides a diagnosis of the potential problem and a set of actionable solutions.

Route A: Fischer-Speier Esterification Troubleshooting

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion according to TLC/LC-MS. What's going wrong?

This is the most common issue in the esterification of aminobenzoic acids. The root cause often lies in the dual functionality of the starting material.

  • Answer:

    • Cause - Catalyst Neutralization: The primary amino group (-NH₂) on your starting material is basic. It will react with and neutralize a portion of your acid catalyst (e.g., H₂SO₄), rendering it inactive. If you use a standard catalytic amount, there may not be enough free acid left to effectively catalyze the esterification.

    • Solution 1 - Increase Catalyst Loading: The simplest solution is to increase the amount of sulfuric acid. Instead of a few drops, consider using 0.5 to 1.0 equivalents or even more. A similar approach is noted in the synthesis of related aminobenzoate esters, where a significant amount of acid is used to drive the reaction.[1]

    • Solution 2 - Use an Alternative Reagent: Thionyl chloride (SOCl₂) in methanol is an excellent alternative. It reacts with methanol in situ to form methyl chloroformate and HCl, which then drives the esterification without being consumed by the amine. This method often results in higher yields and faster reaction times.

    • Cause - Unfavorable Equilibrium: Esterification is a reversible reaction that produces water as a byproduct. As water accumulates, the reverse reaction (hydrolysis) begins to compete, limiting your yield.

    • Solution - Shift the Equilibrium (Le Chatelier's Principle): Use methanol as the limiting reagent and the solvent. A large excess of methanol will drive the equilibrium towards the product side. While a Dean-Stark trap is effective for removing water with higher-boiling alcohols, it is not practical for methanol. The overwhelming excess of methanol is the standard and effective strategy here.

Question 2: My final product is dark and difficult to purify. What are these colored impurities?

  • Answer:

    • Cause - Oxidation and Polymerization: Aromatic amines, especially when heated under acidic conditions, are susceptible to oxidation. This can lead to the formation of colored, often polymeric, impurities that are difficult to remove.

    • Solution 1 - Temperature Control: Do not overheat the reaction. Refluxing methanol (approx. 65°C) is typically sufficient. Avoid higher temperatures or prolonged reaction times beyond what is necessary for completion (monitor by TLC).

    • Solution 2 - Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions, especially if your reagents are not freshly distilled.

    • Solution 3 - Optimized Work-up: During the work-up, neutralization with a base like sodium bicarbonate should be done carefully and at a low temperature (ice bath).[1] This minimizes side reactions that can occur at neutral or slightly basic pH while the product is still in solution.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst (H₂SO₄) 0.1 eq.0.5 - 1.0 eq.To overcome neutralization by the amino group.
Solvent MethanolMethanol (large excess)To shift the reaction equilibrium towards the product.
Temperature 80-100 °C65 °C (Reflux)To prevent oxidative degradation of the amine.
Atmosphere AirNitrogen / ArgonTo minimize the formation of colored oxidation byproducts.
Route B: Catalytic Hydrogenation Troubleshooting

Question 3: My nitro group reduction is incomplete, and I still see starting material. How can I improve the conversion?

  • Answer:

    • Cause - Catalyst Inactivity/Poisoning: Palladium on carbon (Pd/C) is a highly effective catalyst, but its activity can be diminished.

    • Solution 1 - Use Fresh Catalyst: Ensure your Pd/C is fresh and has been stored correctly. Older catalysts can absorb atmospheric contaminants.

    • Solution 2 - Check for Catalyst Poisons: Trace impurities in your starting material or solvent (e.g., sulfur or halide compounds) can poison the catalyst. If you suspect this, try purifying your starting material or using a higher-purity solvent.

    • Solution 3 - Increase Catalyst Loading: A standard loading for this type of reaction is 5-10 mol% of palladium.[2] If the reaction is sluggish, increasing the loading to 15 mol% can be beneficial.

    • Cause - Insufficient Hydrogen: The reaction requires a sufficient supply of hydrogen to proceed.

    • Solution 1 - Ensure Proper H₂ Delivery: If using a hydrogen balloon, ensure there are no leaks and that the balloon remains inflated throughout the reaction. For reactions on a larger scale or those that are particularly slow, a Parr hydrogenator or a similar apparatus that maintains constant pressure is highly recommended.

    • Solution 2 - Increase Pressure: While many reductions proceed well at atmospheric pressure, increasing the hydrogen pressure to 40-50 psi can significantly increase the reaction rate.

Question 4: I'm observing byproducts in my mass spec that suggest loss of fluorine. Is this possible and how can I prevent it?

  • Answer:

    • Cause - Reductive Dehalogenation: Yes, this is a known and problematic side reaction. The C-F bond is the strongest carbon-halogen bond, but it can be cleaved under catalytic hydrogenation conditions, especially with palladium catalysts. This leads to the formation of mono-fluorinated or non-fluorinated aniline byproducts.

    • Solution 1 - Milder Conditions: Try running the reaction at room temperature and atmospheric pressure first. Often, these conditions are sufficient and minimize the risk of dehalogenation.

    • Solution 2 - Alternative Catalysts: If dehalogenation persists, switch to a different catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often less prone to causing dehalogenation than Pd/C.

    • Solution 3 - Chemical Reduction: Consider non-catalytic reduction methods. Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are classic methods for nitro group reduction that will not affect the C-F bonds.

Troubleshooting_Hydrogenation Start Incomplete Reduction or Byproduct Formation Check_TLC Analyze Crude Reaction by TLC/LC-MS Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Dehalogenation Dehalogenated Byproduct Observed? Check_TLC->Dehalogenation SM_Present->Dehalogenation No Sol_Catalyst Increase Catalyst Loading or Use Fresh Catalyst SM_Present->Sol_Catalyst Yes Sol_Milder Use Milder Conditions (RT, 1 atm H₂) Dehalogenation->Sol_Milder Yes Sol_Pressure Increase H₂ Pressure or Reaction Time Sol_Catalyst->Sol_Pressure Sol_Catalyst_Switch Switch to PtO₂ or Use Chemical Reduction (e.g., Fe/AcOH) Sol_Milder->Sol_Catalyst_Switch If problem persists

Caption: Troubleshooting workflow for the catalytic hydrogenation of Methyl 2,3-difluoro-4-nitrobenzoate.

Detailed Experimental Protocols

Protocol A: Fischer-Speier Esterification
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2,3-difluorobenzoic acid (1.0 eq.).

  • Reagents: Add anhydrous methanol (at least 20-fold excess by volume compared to the substrate).

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, 1.0 eq.) dropwise while stirring. The mixture may warm up.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up: After the reaction is complete, cool the flask in an ice bath. Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases and the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol B: Catalytic Hydrogenation
  • Setup: In a flask suitable for hydrogenation, dissolve Methyl 2,3-difluoro-4-nitrobenzoate (1.0 eq.) in a solvent such as ethanol, methanol, or ethyl acetate. A 1:1 mixture of EtOAc/EtOH is also reported to be effective.[2]

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 10 mol % Pd) to the solution.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or in a Parr apparatus for reactions under pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 2-16 hours. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is often complete when hydrogen uptake ceases.

  • Work-up: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the palladium catalyst.[2] Wash the pad with the reaction solvent.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps.

References

  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 5(1). Available at: [Link]

  • diggafromdover (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness Discussion Board. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2,3-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The synthesis of fluorinated compounds requires careful attention to reaction conditions and purification procedures. This document provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

Overview of Synthetic Strategies

The synthesis of this compound (C₈H₇F₂NO₂) can be approached via two primary, reliable routes, primarily differing in the sequence of the esterification and nitro group reduction steps. The choice of route often depends on the availability of starting materials. Both pathways are outlined below.

SynthesisRoutes SM1 4-Amino-2,3-difluorobenzoic Acid Product This compound SM1->Product Fischer-Speier Esterification SM2 Methyl 2,3-difluoro-4-nitrobenzoate SM2->Product Catalytic Hydrogenation

Caption: Primary synthetic routes to the target compound.

This guide is partitioned to address challenges specific to each of these key transformations.

Part 1: Fischer-Speier Esterification Route

This section focuses on the synthesis starting from 4-Amino-2,3-difluorobenzoic acid.[1][2] The core transformation is an acid-catalyzed esterification.

Troubleshooting Guide & FAQs: Esterification

Question 1: My esterification reaction has a very low yield. What are the common causes and how can I fix it?

Answer: Low yields in the Fischer-Speier esterification of aminobenzoic acids are a frequent issue. The reaction is an equilibrium process, and several factors can limit its progression.

  • Causality & Explanation:

    • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle.

    • Presence of Water: Any water present in the reactants (especially the alcohol or acid catalyst) or formed during the reaction can push the equilibrium back towards the starting materials.

    • Basicity of the Amino Group: The amino group (-NH₂) is basic and will be protonated by the strong acid catalyst. This is actually beneficial as it prevents the amino group from engaging in side reactions and deactivates the ring. However, it forms a salt which may have different solubility. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, which aids the reaction, but can also affect the basicity of the amino group.[3]

  • Solutions & Protocol Adjustments:

ParameterRecommended ActionRationale
Solvent/Reagent Ratio Use a large excess of methanol, employing it as both the reactant and the solvent (e.g., 10-20 equivalents).[4]Drives the equilibrium toward the ester product.
Catalyst Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[5][6]Efficiently protonates the carbonyl oxygen, making it more electrophilic for attack by the alcohol.
Reaction Conditions Reflux the reaction mixture for an adequate duration (typically 8-16 hours).[5][6]Provides the necessary activation energy and allows the reaction to reach equilibrium.
Water Removal Use anhydrous methanol and a concentrated acid catalyst.Minimizes the reverse reaction (ester hydrolysis).

Step-by-Step Protocol for Optimized Fischer Esterification:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Amino-2,3-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).[4]

  • While stirring in an ice-water bath, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.[4] Caution: This addition is exothermic.

  • Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture over ice water.

  • Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8. The product should precipitate.[5][7]

  • Filter the solid product, wash it with cold water, and dry it under a vacuum.

Question 2: I am having difficulty isolating the final product after neutralization. It seems to remain in the aqueous layer.

Answer: This issue often stems from incomplete neutralization or the amphoteric nature of the product.

  • Causality & Explanation: The product contains a basic amino group and a weakly basic ester group. In a highly acidic solution, the amino group is protonated (-NH₃⁺), forming a salt that is soluble in the aqueous layer. If neutralization is incomplete, a significant portion of your product will not precipitate.

  • Solutions:

    • Precise Neutralization: Use a pH meter to carefully adjust the pH to between 7.5 and 8.5 with a saturated NaHCO₃ solution. Avoid using strong bases like NaOH, as they can hydrolyze the newly formed ester.

    • Extraction: If the product does not fully precipitate, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[5]

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase, improving extraction efficiency.

    • Drying: Combine the organic extracts and dry them thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent.[5]

Part 2: Catalytic Hydrogenation Route

This section addresses the synthesis starting from Methyl 2,3-difluoro-4-nitrobenzoate. The key step is the reduction of the nitro group to an amine.

Troubleshooting Guide & FAQs: Nitro Group Reduction

Question 1: My nitro group reduction is incomplete, or the reaction is very slow.

Answer: Incomplete reduction is a common problem in catalytic hydrogenation, often related to catalyst activity or reaction setup.

  • Causality & Explanation:

    • Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst can lose activity over time or be poisoned by impurities (e.g., sulfur or halide compounds) in the reagents or solvents.

    • Insufficient Hydrogen: The reaction requires a sufficient supply of hydrogen. This can be limited by low pressure, leaks in the system, or poor agitation that prevents effective mixing of the gas, liquid, and solid catalyst phases.

  • Solutions & Protocol Adjustments:

ParameterRecommended ActionRationale
Catalyst Use a fresh, high-quality Pd/C catalyst (typically 5-10 wt%). Ensure it is handled under an inert atmosphere before use.Guarantees maximum catalytic activity.
Hydrogen Source Use a hydrogen balloon for atmospheric pressure or a Parr shaker for higher pressures. Ensure all joints are well-sealed.Provides a consistent and sufficient supply of H₂ for the reduction.[8]
Agitation Stir the reaction mixture vigorously.Ensures efficient contact between the substrate, the catalyst surface, and the hydrogen gas.
Reaction Time Allow the reaction to proceed for sufficient time (e.g., 16 hours at room temperature) and monitor by TLC until the starting material is no longer visible.[8]Drives the reaction to completion.

Step-by-Step Protocol for Optimized Nitro Reduction:

  • To a solution of Methyl 2,3-difluoro-4-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate, carefully add Pd/C (5-10 wt%).

  • Seal the reaction vessel and purge it with nitrogen, followed by hydrogen.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature for 16 hours or until TLC analysis shows full consumption of the starting material.[8]

  • Once the reaction is complete, carefully purge the vessel with nitrogen. Caution: The Pd/C catalyst is pyrophoric and can ignite in the air, especially when dry and saturated with hydrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst.[8] Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Sources

"stability and degradation of Methyl 4-amino-2,3-difluorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-M4ADFB-20260101

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-amino-2,3-difluorobenzoate (M4ADFB), a key intermediate in pharmaceutical synthesis. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical steps to anticipate and resolve common experimental challenges, ensuring the integrity of your research and development processes.

The unique structure of M4ADFB, featuring an aromatic amine, a methyl ester, and ortho/meta fluorine substituents, presents a specific stability profile. Understanding the interplay of these functional groups is critical for its proper handling, storage, and application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of M4ADFB is primarily influenced by four factors:

  • pH: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

  • Oxidation: The aromatic amine functionality is prone to oxidation, which can be accelerated by air, light, and the presence of metal ions.

  • Light: Exposure to UV or even ambient light can lead to photodegradation, potentially causing discoloration and the formation of complex byproducts. Aromatic amines are known to be susceptible to photodegradation.[1][2]

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. While aromatic esters generally exhibit good thermal stability, prolonged exposure to high heat should be avoided.[3]

Q2: My solid M4ADFB has developed a pink or brownish tint upon storage. What is the likely cause and is the material still usable?

A2: A pink or brownish discoloration is a common indicator of oxidative degradation of the aromatic amine group. This is often due to exposure to air and/or light. The initial stages of oxidation can form colored nitroso or nitro compounds, and further reactions can lead to the formation of polymeric impurities.

Whether the material is still usable depends on the purity requirements of your experiment. It is highly recommended to re-analyze the material using a suitable analytical method like HPLC-UV to determine the purity. If the impurity levels are within your acceptable limits, you may be able to proceed. However, for applications requiring high purity, using discolored material is not advised as the impurities may interfere with subsequent reactions or biological assays.

Q3: I am observing a loss of M4ADFB concentration in my solution over time, even when stored in the dark. What could be happening?

A3: A gradual loss of concentration in solution, even in the absence of light, is often attributable to hydrolysis of the methyl ester. This is particularly prevalent if the solvent is aqueous or contains residual water, and if the pH is not neutral. Under acidic or basic conditions, the ester will hydrolyze to 4-amino-2,3-difluorobenzoic acid and methanol.[4][5][6] To mitigate this, ensure your solvents are anhydrous and buffered to a neutral pH if possible.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of M4ADFB, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q5: Are there any known incompatibilities with common solvents or reagents?

A5: Yes, M4ADFB is incompatible with:

  • Strong Acids and Bases: These will catalyze the hydrolysis of the methyl ester.

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or peracids will readily oxidize the aromatic amine.[7][8]

  • Reactive Electrophiles: The amino group is nucleophilic and will react with electrophiles such as acyl chlorides and aldehydes.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for specific experimental issues.

Troubleshooting Guide 1: Appearance of Unknown Peaks in HPLC Analysis

Issue: During the analysis of a reaction mixture or a stability sample of M4ADFB, unexpected peaks are observed in the HPLC chromatogram.

dot

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Step-by-Step Analysis:

  • Control Analysis: First, analyze a freshly prepared solution of a trusted M4ADFB standard. If the unknown peak is absent, it confirms that the peak is a degradant formed during your experiment or storage.[1]

  • Evaluate Conditions for Hydrolysis: If your experimental conditions involved water or other protic solvents, especially at non-neutral pH, the primary suspect is the hydrolysis product, 4-amino-2,3-difluorobenzoic acid .

    • Verification: The most direct way to confirm this is to obtain or synthesize a standard of 4-amino-2,3-difluorobenzoic acid and perform a spike-in experiment with your sample. Co-elution of the unknown peak with the standard provides strong evidence of its identity.

  • Evaluate Conditions for Oxidation: If the sample was exposed to air, light, or potential metal catalysts, oxidation of the amino group is likely.

    • Characteristics: Oxidative degradants are often less polar than the parent compound and can be numerous. They may also be colored.

    • Verification: Liquid Chromatography-Mass Spectrometry (LC-MS) is the best tool for investigating these impurities. Look for masses corresponding to dimers or the addition of oxygen atoms.

  • Consider Photodegradation: If the sample was exposed to light, photodegradation can occur. This can lead to a complex mixture of products, including potential defluorination, though this is generally a slower process for aryl fluorides.[9][10]

    • Verification: Compare the chromatogram of a light-exposed sample to a sample kept in the dark. The appearance of new peaks in the light-exposed sample points to photodegradation.

Troubleshooting Guide 2: Inconsistent Reaction Yields or Failed Reactions

Issue: You are using M4ADFB as a starting material, and you are observing low or inconsistent yields in your synthetic transformations.

dot

Caption: Troubleshooting workflow for poor reaction outcomes.

Step-by-Step Analysis:

  • Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your M4ADFB. Discoloration or the presence of hydrolysis/oxidation products can mean you are starting with less than the stoichiometric amount of the desired reactant.

  • Assess for In-situ Degradation:

    • Hydrolysis: If your reaction conditions are aqueous or involve acidic/basic reagents, the ester may be hydrolyzing to the corresponding carboxylic acid. This acid will have different reactivity and may not participate in the desired reaction, leading to lower yields.

      • Solution: If possible, switch to anhydrous conditions. If acidic or basic conditions are required, consider protecting the amine or ester group, or using a shorter reaction time at a lower temperature.

    • Oxidation: If your reaction is run open to the air, especially with metal catalysts, the amine group may be oxidizing.

      • Solution: Degas your solvents and run the reaction under an inert atmosphere of nitrogen or argon.

Part 3: Predicted Degradation Pathways and Products

Based on the chemical structure of this compound, the following degradation pathways are proposed.

Hydrolytic Degradation

The ester functional group is the most likely site for hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester undergoes reversible hydrolysis to yield 4-amino-2,3-difluorobenzoic acid and methanol.[4][5]

  • Base-Promoted Hydrolysis (Saponification): In the presence of a base (e.g., NaOH), the ester undergoes irreversible hydrolysis to form the salt of the carboxylic acid (sodium 4-amino-2,3-difluorobenzoate) and methanol.[5][6][11]

dot

Hydrolysis M4ADFB This compound Acid 4-amino-2,3-difluorobenzoic acid + Methanol M4ADFB->Acid H+ / H2O Salt Sodium 4-amino-2,3-difluorobenzoate + Methanol M4ADFB->Salt NaOH / H2O

Sources

Technical Support Center: Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted aminobenzoates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important class of compounds. Our goal is to equip you with the expertise to diagnose and resolve issues in your synthetic workflow, ensuring efficiency and success in your projects.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions that arise during the synthesis of substituted aminobenzoates:

Q1: What are the most common methods for synthesizing substituted aminobenzoates?

A1: The most prevalent methods include the Fischer esterification of the corresponding aminobenzoic acid, the reduction of a substituted nitrobenzoate, and transesterification reactions.[1][2][3] The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups on the aromatic ring.

Q2: Why is my Fischer esterification of an aminobenzoic acid giving a low yield?

A2: Low yields in Fischer esterifications of aminobenzoic acids can be attributed to several factors. The reaction is an equilibrium process, so using a large excess of the alcohol is crucial to drive the reaction towards the product.[3][4] Additionally, the basic amino group can be protonated by the acid catalyst, effectively reducing the catalyst concentration available to activate the carboxylic acid. Therefore, a higher amount of acid catalyst than typically used for non-aminated benzoic acids may be necessary.[4]

Q3: I am observing the hydrolysis of my aminobenzoate ester during workup. How can I prevent this?

A3: Ester hydrolysis is a common side reaction, especially under basic conditions used during workup to neutralize the acid catalyst.[5][6] To minimize hydrolysis, it is advisable to perform the neutralization at low temperatures (e.g., in an ice bath) and to use a mild base like sodium bicarbonate.[6] Prolonged exposure to basic conditions should be avoided. In some cases, an extractive workup with a suitable organic solvent can quickly separate the ester from the aqueous basic solution.

Q4: What is the "ortho-effect" and how does it impact the synthesis of ortho-substituted aminobenzoates?

A4: The ortho-effect refers to the unique influence of a substituent at the position adjacent (ortho) to the primary functional group on the benzene ring.[7][8] In the case of ortho-aminobenzoic acids, intramolecular hydrogen bonding can occur between the amino group and the carboxylic acid, which can affect their reactivity.[9] This can make esterification more challenging compared to the meta- and para-isomers. For ortho-substituted anilines, steric hindrance from the ortho-substituent can decrease the basicity of the amino group.[8]

In-Depth Troubleshooting Guides

This section provides detailed guidance on specific problems you may encounter during the synthesis of substituted aminobenzoates.

Problem 1: Low or No Product Formation

A lack of desired product is a common and frustrating issue. The following troubleshooting guide will help you systematically diagnose the potential causes.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or No Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity and Amount check_reagents->check_catalyst Reagents OK check_conditions Review Reaction Conditions (Temp, Time) check_catalyst->check_conditions Catalyst OK check_equilibrium Address Reaction Equilibrium (for Esterifications) check_conditions->check_equilibrium Conditions OK check_side_reactions Investigate Potential Side Reactions check_equilibrium->check_side_reactions Equilibrium Addressed solution Implement Corrective Actions check_side_reactions->solution Side Reactions Identified

Caption: A systematic workflow to troubleshoot low product yield.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Question: Are your starting materials pure?

    • Insight: Impurities in the aminobenzoic acid or alcohol can interfere with the reaction. For instance, water in the alcohol can hinder Fischer esterification.

    • Action: Ensure all reagents are of appropriate purity and are properly dried. Verify the stoichiometry of all reactants and reagents.

  • Catalyst Activity and Amount:

    • Question: Is the acid catalyst active and present in a sufficient amount?

    • Insight: As mentioned in the FAQs, the amino group can neutralize the acid catalyst.[4]

    • Action: For Fischer esterifications, consider increasing the amount of sulfuric or other strong acid catalyst. For catalytic reductions of nitro groups, ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and active.[10]

  • Reaction Conditions:

    • Question: Are the reaction temperature and time optimized?

    • Insight: Many esterification and reduction reactions require heating to proceed at a reasonable rate. Insufficient reaction time will lead to incomplete conversion.

    • Action: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

  • Reaction Equilibrium (for Esterifications):

    • Question: How are you driving the equilibrium towards the product?

    • Insight: Fischer esterification is a reversible process.[4]

    • Action: Use a large excess of the alcohol (which can also serve as the solvent) or remove the water formed during the reaction using a Dean-Stark apparatus.

Problem 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired aminobenzoate.

Common Side Reactions and Their Mitigation:

Side ReactionPlausible CauseMitigation Strategy
N-Acylation Reaction of the amino group with an acylating agent (e.g., the ester product or carboxylic acid starting material at high temperatures).Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before esterification, followed by deprotection. Alternatively, use milder reaction conditions.[11][12]
Dimerization/Polymerization Self-condensation of the aminobenzoate, particularly under harsh conditions.Employ milder reaction conditions and consider using a more dilute reaction mixture.
Over-reduction (in nitro reduction) Reduction of the ester group in addition to the nitro group.Use a chemoselective reducing agent that specifically targets the nitro group, such as stannous chloride (SnCl₂) or catalytic hydrogenation under controlled conditions.

Chemoselectivity in Synthesis

Achieving chemoselectivity, the preferential reaction of one functional group in the presence of others, is a central challenge in organic synthesis.[13] In the synthesis of substituted aminobenzoates, the primary challenge is often the competing reactivity of the amino and carboxylic acid/ester functionalities.

chemoselectivity start Substituted Aminobenzoic Acid esterification Desired Reaction: Esterification of -COOH start->esterification Alcohol, Acid Catalyst n_acylation Side Reaction: N-acylation of -NH2 start->n_acylation High Temp product Desired Substituted Aminobenzoate esterification->product protection Strategy 1: Protect -NH2 group protection->esterification mild_conditions Strategy 2: Mild Reaction Conditions mild_conditions->esterification chemoselective_reagent Strategy 3: Chemoselective Reagent chemoselective_reagent->esterification

Sources

Technical Support Center: Suzuki Coupling of Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aminobenzoate substrates. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize reaction outcomes. As Senior Application Scientists, we have compiled this resource based on field-proven insights and authoritative literature to help you navigate the complexities of this powerful C-C bond-forming reaction.

The presence of both an electron-donating amino group and an electron-withdrawing carboxylate group on the same aromatic ring presents unique challenges, often leading to catalyst inhibition and undesired side reactions. This guide provides structured troubleshooting advice and answers to frequently asked questions to address these specific issues.

Part 1: Troubleshooting Guide

This section addresses specific experimental outcomes and provides a systematic approach to diagnosing and solving the underlying problems.

Problem: Low or no product yield, with recovery of starting materials.

This is the most common issue and often points towards catalyst deactivation or inhibition. The functional groups on aminobenzoates are primary suspects.

  • Possible Cause 1: Catalyst Poisoning by the Amino Group.

    • Explanation: The lone pair of electrons on the nitrogen atom of the amino group can coordinate strongly to the palladium center.[1] This coordination can form inactive catalyst complexes, effectively removing the catalyst from the productive catalytic cycle.

    • Solution:

      • Switch to a More Robust Catalyst System: Employ catalyst systems with bulky, electron-rich ligands that can shield the palladium center and promote the desired catalytic steps over inhibitor binding. Buchwald ligands (e.g., SPhos, XPhos) and their corresponding precatalysts are excellent choices.[2] N-heterocyclic carbene (NHC) ligands are also known for their tolerance to functional groups.[1]

      • Protect the Amino Group: In challenging cases, temporarily protecting the amino group as an amide or carbamate can prevent its coordination to the catalyst. This adds extra steps (protection/deprotection) but can be highly effective.[1]

  • Possible Cause 2: Inhibition by the Carboxylic Acid/Carboxylate Group.

    • Explanation: The carboxylate, formed under basic conditions, can also interact with the palladium center. More critically, the choice of base is paramount. The base must be strong enough to facilitate the transmetalation step but not so strong that it causes other issues.[3][4]

    • Solution:

      • Base Optimization: A weaker inorganic base is often preferable. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[5][6] Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings but may increase the risk of ester hydrolysis.[7]

      • Esterify the Carboxylic Acid: If starting with the free carboxylic acid, ensure it is esterified first (e.g., methyl or ethyl ester). The reaction is typically performed on the ester form to prevent complications from the acidic proton.

  • Possible Cause 3: Inefficient Generation of the Active Pd(0) Catalyst.

    • Explanation: Many catalyst sources are Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[8] If this reduction is inefficient, the reaction will not proceed.

    • Solution:

      • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step.[5]

      • Use Modern Precatalysts: Buchwald-type precatalysts are designed for rapid and efficient generation of the active Pd(0) species, which is a major reason for their superior performance in many cases.[9]

Troubleshooting Workflow: Low Yield ```dot

// Path for No Consumption no_consum [label="No", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; cause_deact [label="Likely Catalyst Deactivation / Inhibition", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_ligand [label="Use Bulky Ligand (e.g., SPhos)"]; sol_base [label="Optimize Base (K2CO3, K3PO4)"]; sol_protect [label="Protect Amino Group"];

// Path for Consumption yes_consum [label="Yes", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_products [label="Major Side Products Observed?"];

// Side Product Identification dehalo [label="Dehalogenation Product"]; homo [label="Homocoupling Product"]; proto [label="Protodeboronation Product"];

// Solutions for Side Products sol_dehalo [label="Degas Solvents Rigorously"]; sol_homo [label="Ensure Inert Atmosphere\nUse 1.1-1.2 eq. Boronic Acid"]; sol_proto [label="Use MIDA Ester or Trifluoroborate\nControl Temperature"];

start -> c1; c1 -> no_consum [label=" No"]; c1 -> yes_consum [label=" Yes"];

no_consum -> cause_deact; cause_deact -> sol_ligand; cause_deact -> sol_base; cause_deact -> sol_protect;

yes_consum -> side_products; side_products -> dehalo [label="Dehalogenated SM"]; side_products -> homo [label="Boronic Acid Dimer"]; side_products -> proto [label="Deboronated SM"];

dehalo -> sol_dehalo; homo -> sol_homo; proto -> sol_proto; }

Caption: Suzuki catalytic cycle with catalyst poisoning by the amino group.

Q3: When should I use a boronic acid vs. a more stable derivative like a pinacol ester or trifluoroborate salt?

A3: The choice depends on the stability of the organoboron reagent.

  • Use Boronic Acids When: The boronic acid is a stable, commercially available solid and not known to be prone to decomposition. For many simple arylboronic acids, this is the most cost-effective and direct approach.

  • Use Pinacol Boronate Esters or MIDA Esters When:

    • The corresponding boronic acid is unstable and prone to protodeboronation (e.g., many heteroaryl boronic acids). [10][11] 2. You need to perform chromatography on the boron-containing intermediate before the coupling step. These esters are generally more stable to silica gel. [11]* Use Potassium Aryltrifluoroborates (Ar-BF₃K) When: You need enhanced stability for long-term storage or are dealing with a particularly sensitive boronic acid. They act as "slow-release" sources of the boronic acid under basic aqueous conditions, which can minimize side reactions by keeping the instantaneous concentration of the free boronic acid low. [12][13] Q4: What is the most critical step for ensuring an inert atmosphere, and why is it so important?

A4: The most critical step is the thorough degassing of the reaction solvent(s) and the subsequent maintenance of a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time.

  • Why it's critical: Dissolved oxygen is a major culprit in promoting the homocoupling of boronic acids. [14][15]It oxidizes the active Pd(0) catalyst to Pd(II), which initiates the unwanted homocoupling catalytic cycle. Furthermore, phosphine ligands, which are essential components of many catalyst systems, are sensitive to air and can be oxidized, rendering them ineffective as ligands and leading to catalyst deactivation. [8]A faulty inert atmosphere is a primary and often overlooked cause of failed or low-yielding Suzuki reactions.

Experimental Protocol: General Procedure for Suzuki Coupling of an Aminobenzoate

This protocol provides a robust starting point for the Suzuki coupling of a bromo-aminobenzoate ester using modern catalyst systems.

Materials:

  • Methyl 2-amino-5-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv), finely ground

  • 1,4-Dioxane and Water (e.g., 5:1 mixture), degassed separately

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the methyl 2-amino-5-bromobenzoate, arylboronic acid, and K₃PO₄ to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inerting: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos. Then, add the degassed 1,4-dioxane followed by the degassed water via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Reddit. (2021). r/Chempros: Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?. Available at: [Link]

  • ResearchGate. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... Available at: [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Reddit. (2024). r/Chempros: How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available at: [Link]

  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Available at: [Link]

  • Reddit. (2024). r/Chempros: Failed suzuki coupling, any suggenstions?. Available at: [Link]

  • Reddit. (2025). r/chemhelp: Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 4-amino-2,3-difluorobenzoate (CAS 886497-08-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical intermediate in high purity. We will delve into the common challenges encountered during its purification and offer scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. While multiple pathways to this compound exist, a common approach involves the esterification of 4-amino-2,3-difluorobenzoic acid. Potential impurities can be categorized as follows:

  • Starting Materials and Intermediates: Unreacted 4-amino-2,3-difluorobenzoic acid is a common impurity. If the synthesis involves a nitration and subsequent reduction of a difluorobenzoic acid precursor, you might encounter residual nitro-compounds or partially reduced intermediates.

  • Byproducts of the Esterification Reaction: Incomplete esterification can be a source of the starting carboxylic acid. Side reactions, though less common, can introduce other related esters.

  • Degradation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, such as azo compounds.[1] Additionally, under harsh acidic or basic conditions, hydrolysis of the methyl ester back to the carboxylic acid can occur. While less common for this specific molecule under normal workup conditions, decarboxylation of the parent aminobenzoic acid can be a potential side reaction in some synthetic routes.

  • Reagents and Solvents: Residual catalysts (e.g., acids like H₂SO₄ used in Fischer esterification), and solvents from the reaction and workup are also potential contaminants.

Q2: My purified this compound has a persistent color. What is the likely cause and how can I remove it?

A2: A persistent color, often yellow or brown, in your purified product is typically due to the presence of oxidized impurities. The amino group on the aromatic ring is susceptible to oxidation, which can form highly colored azo-compounds or other degradation products.

To address this, consider the following:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, leading to yield loss.

  • Chromatography: Column chromatography is highly effective at separating these more polar, colored impurities from your product.

  • Inert Atmosphere: To prevent further oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged heating.

Q3: I am struggling to get my compound to crystallize during recrystallization. What are some common reasons and solutions?

A3: Difficulty in crystallization is a frequent challenge. Here are some common causes and troubleshooting steps:

  • Supersaturation Issues: The solution may be too dilute (too much solvent) or not sufficiently supersaturated upon cooling.

    • Solution: Try evaporating some of the solvent to increase the concentration. To induce crystallization, you can scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound.

  • "Oiling Out": The compound may be separating from the solution as a liquid (an oil) rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and allow it to cool more slowly.

  • Presence of Impurities: Certain impurities can inhibit crystal lattice formation.

    • Solution: If significant impurities are suspected, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Q4: During column chromatography, my product is tailing significantly. What can I do to improve the peak shape?

A4: Tailing is a common issue when purifying basic compounds like aromatic amines on standard silica gel. The acidic nature of silica gel can lead to strong interactions with the basic amino group, causing poor peak shape and difficult separation.

Here are effective strategies to mitigate tailing:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your amine.

  • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica gel for your column can significantly improve the chromatography of basic compounds by minimizing unwanted interactions.

  • Alternative Stationary Phases: In some cases, switching to a different stationary phase, such as alumina (basic or neutral), may provide better results.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Compound does not dissolve in hot solvent Insufficient solvent; Inappropriate solvent.Add more hot solvent in small portions. If the compound still doesn't dissolve, a different solvent system may be required.
Premature crystallization during hot filtration Solution cooling too quickly.Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution.
Low recovery of purified crystals Too much solvent used; Compound is significantly soluble in cold solvent.Concentrate the filtrate and cool again to recover more product. In the future, use less solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are oily or clumped together Incomplete drying; "Oiling out" occurred.Ensure crystals are thoroughly dried under vacuum. If oiling out is suspected, re-dissolve in a slightly larger volume of hot solvent and cool more slowly.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor separation of product and impurities Inappropriate mobile phase polarity.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A gradient elution may be necessary.
Product is not eluting from the column Mobile phase is not polar enough; Strong interaction with silica.Gradually increase the polarity of the mobile phase. If the product is still retained, consider adding a more polar solvent like methanol to your mobile phase or using a mobile phase modifier like triethylamine.
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Inconsistent elution profile (changing Rf) Solvent composition changing during the run; Column overloading.Use a sealed chromatography tank to maintain solvent saturation. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent system should be determined empirically. Based on the polarity of the target molecule, a starting point could be a mixed solvent system like dichloromethane/hexane or single solvents like ethanol or ethyl acetate.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature. Heat the test tube; a good solvent will dissolve the compound completely when hot.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Gently heat the solution for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of this compound
  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point for similar compounds is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute your product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Workflow for Troubleshooting Recrystallization

G start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool to room temperature, then ice bath hot_filtration->cool crystals Crystals form cool->crystals Success no_crystals No crystals form cool->no_crystals Problem oil_out Compound oils out cool->oil_out Problem collect Collect, wash, and dry crystals crystals->collect troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil_out Troubleshoot: - Reheat and add more solvent - Cool more slowly oil_out->troubleshoot_oil_out pure_product Pure Product collect->pure_product troubleshoot_no_crystals->dissolve troubleshoot_oil_out->dissolve G start Analyze crude mixture by TLC rf_high Rf > 0.4 start->rf_high rf_low Rf < 0.2 start->rf_low rf_good Rf ≈ 0.2 - 0.4 start->rf_good decrease_polarity Decrease mobile phase polarity rf_high->decrease_polarity increase_polarity Increase mobile phase polarity rf_low->increase_polarity tailing Spot is tailing rf_good->tailing no_tailing Spot is well-defined rf_good->no_tailing add_base Add triethylamine (0.1-1%) to mobile phase tailing->add_base run_column Proceed with column chromatography no_tailing->run_column decrease_polarity->start increase_polarity->start add_base->run_column

Sources

"characterization of unexpected products in Methyl 4-amino-2,3-difluorobenzoate reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Methyl 4-amino-2,3-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges, explain the underlying chemical principles driving unexpected outcomes, and provide robust, field-tested protocols to help you achieve your desired results.

Introduction to this compound

This compound (CAS 886497-08-1) is a substituted aniline derivative frequently employed in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Its unique substitution pattern—an activating amino group and two deactivating, ortho-positioned fluorine atoms—creates a nuanced reactivity profile. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a common and powerful method for forming C-N, C-O, and C-S bonds.[3][4] However, this same electronic arrangement can also lead to challenges with regioselectivity, side reactions, and unexpected product formation. This guide will help you navigate these complexities.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. We delve into the root causes of these issues and provide actionable solutions.

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or failing. What are the likely causes and how can I optimize the conditions?

A1: Sluggish or failed SNAr reactions with this compound are common and can typically be traced back to one of three factors: the nucleophile, the solvent, or the reaction temperature.

Underlying Chemistry: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The rate-determining step is usually the initial attack of the nucleophile on the electron-poor aromatic ring. For this to occur efficiently, the conditions must favor the formation of this intermediate.

  • Nucleophile Strength: Weak nucleophiles struggle to attack the activated ring. If you are using a neutral nucleophile (e.g., an amine or alcohol), a non-nucleophilic base (like K2CO3, Cs2CO3, or DBU) is essential to deprotonate it, increasing its nucleophilicity.

  • Solvent Choice: Polar aprotic solvents are critical. They are effective at solvating the cation of the base (e.g., K+) without strongly solvating the anionic nucleophile, leaving it "naked" and highly reactive. They also help stabilize the charged Meisenheimer complex.[3][5]

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack.

Troubleshooting Workflow Diagram

G start SₙAr Reaction Failure check_nuc Is the Nucleophile sufficiently strong/activated? start->check_nuc check_solv Is the solvent polar aprotic (e.g., DMSO, DMF, NMP)? check_nuc->check_solv Yes check_base Is a suitable base present (if needed)? check_nuc->check_base No check_solv->start No, change solvent check_temp Is the reaction temperature high enough (80-150 °C)? check_solv->check_temp Yes check_temp->start No, increase heat success Reaction Proceeds check_temp->success Yes check_base->check_solv Corrected

Caption: A logical workflow for diagnosing failed SNAr reactions.

Optimization Protocol
  • Nucleophile Activation: If using an alcohol, thiol, or primary/secondary amine, add 2-3 equivalents of a mild inorganic base like K2CO3 or Cs2CO3. For less acidic nucleophiles, a stronger, non-nucleophilic organic base like DBU may be required.

  • Solvent Selection: Ensure you are using a high-quality, anhydrous polar aprotic solvent. Dihydrolevoglucosenone (Cyrene) can be a greener alternative but may be unstable with strong bases.[5]

  • Temperature Increase: Begin reactions at 80 °C and, if no conversion is observed by TLC or LC-MS after 2-4 hours, incrementally increase the temperature to 120 °C or even 150 °C. Microwave irradiation can sometimes be effective at overcoming high activation barriers.[6]

  • Reagent Purity: Verify the purity of your this compound starting material. Impurities can inhibit the reaction.

ParameterRecommendationRationale
Solvent DMSO, DMF, NMP, DMAcPolar aprotic; stabilizes Meisenheimer complex.[3]
Base K2CO3, Cs2CO3, DBUDeprotonates neutral nucleophiles without competing.
Temperature 80 - 150 °COvercomes activation energy for nucleophilic attack.
Atmosphere Inert (N2 or Ar)Prevents oxidation of the electron-rich amino group.
Q2: I'm observing a significant amount of a dark, insoluble byproduct, possibly a polymer. What is it and how can I prevent it?

A2: The formation of dark, polymeric material is often due to oxidative polymerization of the aniline derivative. The amino group makes the aromatic ring highly electron-rich and susceptible to oxidation, which can initiate polymerization pathways, especially at elevated temperatures.

Underlying Chemistry: Aniline and its derivatives can be oxidized to form radical cations. These reactive intermediates can then couple with each other, leading to the formation of oligo- and polyanilines.[7][8] This process is often catalyzed by trace metals or atmospheric oxygen and is accelerated by heat. The resulting polymers are typically highly conjugated, accounting for their dark color, and are often insoluble in common organic solvents.

Prevention Strategies
  • Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Before adding reagents, thoroughly degas your solvent by sparging with nitrogen or argon for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Use High-Purity Reagents: Use freshly distilled or high-purity solvents and reagents to minimize potential metal catalysts or oxidizing impurities.

  • Protect the Amino Group: If oxidative polymerization remains a persistent issue, especially with sensitive substrates, consider a temporary protecting group for the amine, such as Boc (tert-butyloxycarbonyl). This reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation. The protecting group can be removed in a subsequent step.

  • Lower Reaction Temperature: If the desired SNAr reaction allows, operating at the lowest possible temperature that still affords a reasonable reaction rate can minimize oxidative side reactions.

Q3: My reaction is producing a mixture of two isomeric products. How can I control the regioselectivity?

A3: The two fluorine atoms at the C2 and C3 positions are electronically distinct, leading to the possibility of substitution at either position. Achieving high regioselectivity depends on understanding the directing effects of the substituents and fine-tuning the reaction conditions.

Underlying Chemistry:

  • Electronic Effects: The ester group at C1 and the fluorine at C2 are both electron-withdrawing, but the amino group at C4 is a powerful electron-donating group. This donation stabilizes the negative charge of the Meisenheimer complex. The stability of this intermediate dictates the preferred site of attack.

  • Ortho vs. Meta Stabilization: Nucleophilic attack at C2 (displacing F) allows the negative charge in one of the resonance structures of the Meisenheimer intermediate to be placed on the carbon bearing the ester group (C1), which is a stabilizing position. Attack at C3 does not offer this specific stabilization. Therefore, substitution at the C2 position is generally favored.

  • Steric Hindrance: Bulky nucleophiles may face steric hindrance when attacking the C2 position, which is flanked by the ester group and another fluorine atom. This can sometimes lead to increased formation of the C3-substituted product.[6]

Mechanism Diagram: Regioselectivity in SNAr

G cluster_0 Pathway A: Attack at C2 (Favored) cluster_1 Pathway B: Attack at C3 (Disfavored) A1 Starting Material A2 Meisenheimer Complex (Charge stabilized by CO₂Me) A1->A2 + Nu⁻ A3 Product 1 (C2-Substituted) A2->A3 - F⁻ B1 Starting Material B2 Meisenheimer Complex (Less stable) B1->B2 + Nu⁻ B3 Product 2 (C3-Substituted) B2->B3 - F⁻

Caption: Favored vs. disfavored pathways for nucleophilic attack.

Improving Regioselectivity
  • Control Temperature: Lowering the reaction temperature often increases selectivity. At higher temperatures, there may be enough energy to overcome the activation barrier for the less-favored pathway, leading to a mixture of isomers.

  • Nucleophile Choice: Smaller nucleophiles (e.g., methoxide, ammonia) will more readily attack the sterically accessible and electronically favored C2 position.

  • Solvent Effects: The choice of solvent can subtly influence the stability of the transition states leading to the different Meisenheimer complexes. It is worth screening solvents like THF, Dioxane, or Toluene in addition to the more common DMSO or DMF to see if selectivity improves.[5]

Q4: My workup is showing a carboxylic acid byproduct. Is the methyl ester being hydrolyzed?

A4: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, particularly if the reaction or workup conditions are too basic or acidic and involve water.

Underlying Chemistry: Ester hydrolysis is typically catalyzed by acid or base. In the context of SNAr reactions, which often employ bases like K2CO3 or NaOH, any water present can lead to saponification (base-mediated hydrolysis) of the methyl ester.[9] This is often exacerbated at the high temperatures required for the SNAr reaction itself.

Protocol for Preventing Ester Hydrolysis
  • Use Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents and reagents. If using a solid base like K2CO3, ensure it is finely powdered and dried in an oven before use.

  • Choose the Right Base: If possible, use a non-hydroxide base. Finely ground K2CO3 or Cs2CO3 are generally preferred over NaOH or KOH. Organic bases like DBU are also an option.

  • Careful Workup: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture carefully. If the desired product is sensitive, consider an extractive workup with a mild bicarbonate wash rather than a strong acid or base wash.

  • Re-esterification: If hydrolysis is unavoidable, the resulting carboxylic acid can often be converted back to the methyl ester as a separate purification step using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reaction?

A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative assessment of the consumption of starting material and the appearance of new products. LC-MS is invaluable for confirming the mass of the product(s) and identifying potential byproducts by their molecular weight, which is especially useful for distinguishing between isomers and dimers.

Q2: What are the key spectroscopic handles for characterizing my products?

A2: The unique substitution pattern provides several clear spectroscopic signals for characterization.

TechniqueKey Observables for Characterization
¹H NMR Look for the disappearance of the starting material's aromatic protons and the appearance of new aromatic signals with different coupling patterns. The N-H protons of the amino group will also shift.
¹⁹F NMR This is a highly informative technique. The two fluorine atoms of the starting material will have distinct chemical shifts. Upon successful SNAr, one of these signals will disappear, providing unambiguous evidence of substitution and its position.
¹³C NMR Changes in the chemical shifts of the aromatic carbons, particularly the carbon bonded to the new substituent, are diagnostic.
FT-IR Monitor the C-F stretching region (~1200-1300 cm⁻¹) and changes in the N-H stretching region (~3300-3500 cm⁻¹).[10]
Mass Spec Provides the molecular weight of the product, confirming that a substitution rather than an addition has occurred.[11]
Q3: Can the amino group itself react with my nucleophile or electrophilic reagents?

A3: Absolutely. The primary amino group is a nucleophile itself and can compete in reactions. For example, if you are performing a subsequent reaction involving an acyl chloride or alkyl halide, the amino group can be acylated or alkylated. If these side reactions are problematic, you must use a protecting group strategy as mentioned in the troubleshooting section.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Polysubstituted Anilines.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Scilit. (n.d.). Synthesis and characterization of substituted poly(anilines).
  • Various Authors. (2025). Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate.
  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • YouTube. (2023). Oligo- and poly- aniline basics.
  • ACS Publications. (n.d.). Evaluation of the Role of Isostructurality in Fluorinated Phenyl Benzoates.
  • SynHet. (n.d.). Methyl4-[(N-carbamimidoylcarbamimidoyl)amino]-2,3-difluorobenzoate.
  • ResearchGate. (2025). Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Biolla. (n.d.). Methyl 4-amino-2, 6-difluorobenzoate, min 98%, 100 mg.
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • Chromatography Today. (2014). Mass Spectrometry & Spectroscopy.
  • Wordpress. (n.d.). SNAr Solvents and Reagents.
  • Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding.
  • ChemicalBook. (2025). This compound.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2025). The remarkable effect of 7-amino substituents on the reactivity of 4-nitrobenzofurazans with nucleophiles.
  • ChemSpider. (n.d.). Methyl ester hydrolysis.
  • National Institutes of Health. (2021). Dimerization Drives Proper Folding of Human Alanine:Glyoxylate Aminotransferase But Is Dispensable for Peroxisomal Targeting.

Sources

"scale-up issues for Methyl 4-amino-2,3-difluorobenzoate production"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-amino-2,3-difluorobenzoate

Introduction: Navigating the Scale-Up of a Key Pharmaceutical Intermediate

This compound is a critical building block in contemporary drug discovery, valued for the unique electronic and conformational properties imparted by its fluorine substituents. While its synthesis appears straightforward on paper, transitioning from bench-scale grams to kilogram production presents significant challenges that can impact yield, purity, and operational safety.

This guide is structured as a direct-response technical support center. It bypasses generic templates to address the specific, high-stakes issues encountered during the scale-up of the common three-step synthesis: Nitration , Esterification , and Catalytic Hydrogenation . We will explore the causality behind common failures and provide field-proven, actionable solutions.

Common Synthetic Pathway Overview

The most industrially viable route begins with 2,3-difluorobenzoic acid and proceeds through the following key transformations. Each stage presents a unique set of scale-up hurdles.

G A 2,3-Difluorobenzoic Acid B 4-Nitro-2,3-difluorobenzoic Acid A->B Step 1: Nitration (HNO₃ / H₂SO₄) C Methyl 4-nitro-2,3-difluorobenzoate B->C Step 2: Esterification (CH₃OH / H⁺) D This compound C->D Step 3: Reduction (H₂ / Pd/C)

Caption: Common synthetic workflow for this compound.

Section 1: Troubleshooting the Nitration Stage

The nitration of an already substituted benzene ring is a delicate balance of activation/deactivation and is highly exothermic.[1] Scaling this reaction improperly is one of the most significant safety risks in the entire process.[2][3]

Question: We are seeing significant amounts of dinitro-isomers and other impurities during our pilot-scale nitration. Our lab-scale reaction was clean. What's happening?

Answer: This is a classic thermal control and mixing issue that arises during scale-up. The core problem is the dramatic decrease in the surface-area-to-volume ratio in larger reactors, which severely hampers heat dissipation.[2]

  • Causality:

    • Localized Hotspots: Inadequate mixing in a large vessel allows localized concentrations of the highly reactive nitronium ion (NO₂⁺) to build up before the bulk of the material is cooled.

    • Exothermic Reaction: The nitration itself is strongly exothermic.[4] If the heat generated exceeds the cooling capacity of the reactor, the bulk temperature will rise.

    • Reduced Selectivity at Higher Temperatures: Higher reaction temperatures accelerate the rate of all reactions, but they disproportionately favor the formation of undesired side-products, such as dinitrated species. The initial nitro group is deactivating, but elevated thermal energy can overcome this barrier.[5][6]

  • Troubleshooting Protocol:

    • Reverse Addition: Instead of adding the nitrating mixture (HNO₃/H₂SO₄) to the substrate, add the substrate solution slowly to the pre-chilled nitrating mixture. This ensures the powerful electrophile is always in excess and the reaction rate is controlled by the feed rate of the limiting reagent.

    • Utilize Reaction Calorimetry: Before scaling, run the reaction in a reaction calorimeter (e.g., an RC1e) to accurately measure the heat of reaction and determine the maximum heat output.[7][8] This data is critical for ensuring your pilot plant reactor's cooling system can handle the thermal load.

    • Improve Agitation: Ensure the reactor's agitator is designed for efficient mixing of multiphase systems to prevent localized temperature and concentration gradients.

    • Lower Reaction Temperature: While it may slow the reaction, operating at the lowest practical temperature (e.g., -5 to 0 °C) provides a larger safety margin and significantly improves selectivity.[9]

G cluster_0 Nitration Troubleshooting Logic Problem High Impurity Levels (e.g., Dinitration) Cause1 Poor Heat Dissipation (Scale Effect) Problem->Cause1 Cause2 Inefficient Mixing Problem->Cause2 Cause3 Excessive Temperature Problem->Cause3 Solution2 Characterize with Reaction Calorimetry Cause1->Solution2 Solution4 Lower Reaction Temperature Cause1->Solution4 Solution3 Optimize Agitation & Baffling Cause2->Solution3 Solution1 Implement Slow, Controlled Reverse Addition Cause3->Solution1 Cause3->Solution4

Caption: Troubleshooting logic for managing nitration side reactions.

Section 2: Troubleshooting the Esterification Stage

Fischer esterification is a reversible, acid-catalyzed process. While less hazardous than nitration, achieving high conversion at scale requires overcoming the reaction equilibrium.[10]

Question: Our esterification reaction stalls at ~70% conversion, even after prolonged reflux. How can we drive the reaction to completion without resorting to more hazardous reagents like thionyl chloride?

Answer: The primary obstacle is the water produced as a byproduct, which shifts the equilibrium back towards the starting materials. The deactivating effect of the nitro group also makes the carboxylic acid less reactive than its non-nitrated analog.

  • Causality:

    • Le Châtelier's Principle: As water accumulates in the reaction mixture, the rate of the reverse reaction (ester hydrolysis) increases until it matches the rate of the forward reaction (esterification), establishing an equilibrium.

    • Catalyst Stoichiometry: Unlike simple esterifications, substrates with basic groups (like the final amino-ester) require stoichiometric amounts of acid to protonate the amine, leaving less available for catalysis.[11] While the nitro-intermediate is not basic, this is a critical consideration if the synthetic route is reordered.

  • Troubleshooting Protocol:

    • Methanol as a Solvent: Use a large excess of methanol (e.g., 10-20 equivalents), which acts as both a reagent and the solvent. This mass action effect shifts the equilibrium significantly toward the product side.

    • Water Scavenging: While a Dean-Stark trap is ineffective for removing water from methanol due to azeotrope formation, you can incorporate molecular sieves into the reactor if mechanically feasible, though this is less common at large scales. A more practical approach is ensuring all reagents and the reactor are scrupulously dry before starting.

    • Increase Catalyst Loading: Ensure a sufficient charge of the acid catalyst (typically concentrated H₂SO₄) is used. A loading of 0.1 to 0.2 equivalents relative to the carboxylic acid is a common starting point.

    • Azeotropic Removal (Alternative Solvent): A more advanced technique involves using a co-solvent like toluene. The toluene-water azeotrope can be distilled off, removing water and driving the reaction. However, this adds complexity and requires careful solvent selection and recovery planning.[12]

ParameterLab Scale (10g)Pilot Scale (10kg)Key Scale-Up Consideration
Methanol (Equiv.) 20-50x5-10xSolvent cost and recovery become major factors. Optimize for the lowest excess that provides high conversion.
Reaction Time 4-8 hours12-24 hoursSlower heating/cooling cycles and potentially less efficient mixing can extend required reaction times.
Water Removal Not typically requiredCritical for >95% conversionReliance on mass action (excess methanol) is the most common industrial strategy.
Expected Yield >95%85-95%Mechanical losses during transfers and workup are more significant at scale.

Section 3: Troubleshooting the Catalytic Hydrogenation Stage

The reduction of an aromatic nitro group is a high-energy, exothermic process that involves a solid catalyst, a liquid substrate solution, and a gaseous reagent (H₂).[13] It carries a significant risk of thermal runaway and requires specialized equipment.[14]

Question: Our hydrogenation is sluggish, and we've experienced a sudden temperature spike during one of our runs. What are the risks, and how can we improve safety and efficiency?

Answer: The issues of sluggishness and thermal excursions are interconnected and point towards problems with catalyst activity and heat management. The temperature spike is a serious safety event, likely caused by the accumulation and subsequent rapid decomposition of unstable hydroxylamine intermediates (Ar-NHOH).[13][14]

  • Causality and Risks:

    • Thermal Runaway: The reduction is highly exothermic. If hydrogen supply or mixing is poor, the reaction can stall, allowing a pool of unreacted substrate and hydrogen to accumulate. Once the reaction reinitiates, the rate can accelerate uncontrollably, overwhelming the cooling system. This is a form of thermal runaway.[15][16][17][18][19]

    • Catalyst Deactivation: The catalyst (typically Palladium on Carbon, Pd/C) can be poisoned by impurities (e.g., sulfur or halides from previous steps) or become physically coated with byproducts, reducing its activity.

    • Mass Transfer Limitation: The reaction can only occur at the three-phase interface (gas-liquid-solid). If agitation is insufficient, the dissolution of hydrogen into the solvent and its diffusion to the catalyst surface becomes the rate-limiting step, making the reaction appear sluggish.

  • Troubleshooting & Safety Protocol:

    • Reactor & Gas Purity: Use a dedicated, properly rated hydrogenation reactor (autoclave). Ensure the hydrogen used is of high purity and that the reactor is thoroughly purged with an inert gas (e.g., Nitrogen) before and after the reaction to eliminate oxygen.

    • Catalyst Handling: Use a fresh, high-quality catalyst. Handle the catalyst as a slurry in the reaction solvent to minimize the risk of ignition (dry Pd/C is pyrophoric).

    • Controlled Hydrogen Introduction: Do not pressurize the reactor to the final target pressure at the start. Instead, begin stirring the substrate and catalyst slurry and then gradually introduce hydrogen. The rate of hydrogen uptake is a direct measure of the reaction rate. A healthy reaction shows steady consumption.

    • Agitation is Key: Use a reactor with a gas-inducing impeller designed to efficiently disperse hydrogen gas into the liquid phase, maximizing the gas-liquid mass transfer.

    • Monitor Heat Flow: Pay close attention to the reactor's internal temperature and the cooling jacket temperature. A sudden increase in the temperature difference indicates a rapid exotherm that must be controlled immediately, typically by stopping the hydrogen flow and applying maximum cooling.

ImpurityPotential SourceMitigation Strategy
4-Nitro-2,3-difluorobenzoic acid Incomplete esterificationOptimize esterification conditions; use an aqueous base wash during workup to remove.
Di-nitro Isomers Poor temperature control in nitrationImplement slow, reverse addition and enhanced cooling during nitration.[2]
Ar-NHOH, Ar-N=O Incomplete hydrogenationEnsure sufficient catalyst loading and reaction time; improve H₂ dispersion through better agitation.[13][20]
Residual Palladium Catalyst carry-overPerform a thorough filtration after hydrogenation, potentially through a Celite® pad.

Frequently Asked Questions (FAQs)

Q1: Can the order of esterification and reduction be swapped? A: It is possible but not recommended for scale-up. Reducing the nitro-acid first yields 4-amino-2,3-difluorobenzoic acid. Esterifying this amino acid requires a large excess of strong acid catalyst to protonate the basic amino group before any catalytic action can occur, which is inefficient and can lead to side reactions.[10][11] The presented route (Nitration -> Esterification -> Reduction) is generally more robust.

Q2: What is the best work-up procedure to isolate the final product? A: After hydrogenation, the first step is to carefully filter off the Pd/C catalyst under an inert atmosphere. The filtrate can then be concentrated. The crude product is often purified by dissolving it in a suitable solvent (e.g., ethyl acetate) and washing with a dilute aqueous base (like sodium bicarbonate) to remove any residual acidic impurities, followed by a brine wash. The product can then be isolated by crystallization after solvent removal.

Q3: Are there any specific analytical methods to monitor reaction progress? A: Yes, HPLC is the method of choice for all three steps. It can effectively separate the starting material, intermediate, product, and key impurities, allowing for quantitative assessment of conversion and purity. For the hydrogenation step, monitoring hydrogen uptake via a pressure transducer provides a real-time indication of the reaction rate.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo Application Note. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Symposium Series. [Link]

  • Thermal runaway. (n.d.). Wikipedia. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). ResearchGate. [Link]

  • Scale-up and safety of toluene nitration in a meso-scale flow reactor. (2023). ResearchGate. [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2023). MDPI. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. [Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. (2020). RSC Advances. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. [Link]

  • Process for preparing aminobenzoate esters. (n.d.).
  • Nitration Of Benzoic Acid. (n.d.). Profnit. [Link]

  • What is thermal runaway? (n.d.). EV Fire Safe. [Link]

  • What Is Thermal Runaway? Common Causes and How to Prevent It. (2023). Emtez. [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab. [Link]

  • What Is Thermal Runaway? (2021). UL Research Institutes. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Northern Iowa. [Link]

  • What Is Thermal Runaway? (n.d.). CheckFire Ltd. [Link]

  • NITRATION. (n.d.). V.P. & R.P.T.P. Science College. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Methyl 4-amino-2,3-difluorobenzoate and Its Isomers: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks indispensable tools for researchers.[1][2] Among these, the family of methyl aminodifluorobenzoates presents a versatile platform for constructing complex pharmaceutical agents.

This guide provides an in-depth comparative analysis of Methyl 4-amino-2,3-difluorobenzoate and its key structural isomers. We will dissect the subtle yet critical differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal isomer for their specific synthetic and therapeutic goals, thereby accelerating the discovery pipeline.

Structural and Physicochemical Comparison of Key Isomers

The positioning of the two fluorine atoms on the aniline ring dramatically alters the electronic and steric environment of the amino and ester functionalities. This, in turn, dictates the molecule's physical properties and reactivity. Below is a comparison of this compound with its most common isomers.

G cluster_0 This compound cluster_1 Methyl 4-amino-2,5-difluorobenzoate cluster_2 Methyl 4-amino-2,6-difluorobenzoate cluster_3 Methyl 4-amino-3,5-difluorobenzoate 4a23d 4a23d 4a25d 4a25d 4a26d 4a26d 4a35d 4a35d G cluster_workflow Synthetic Workflow: Isomer Functionalization start Methyl 4-amino-difluoro- benzoate Isomer diazotization Diazotization (NaNO₂, HBF₄) start->diazotization 1. Form diazonium salt sandmeyer Sandmeyer Reaction (e.g., CuBr) diazotization->sandmeyer 2. Install halide suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) sandmeyer->suzuki 3. Cross-couple product Functionalized Biaryl Product suzuki->product

Figure 2: General workflow for using aminobenzoates in cross-coupling.

Exemplary Protocol: Fischer Esterification for Ethyl 4-amino-3,5-difluorobenzoate

This protocol demonstrates a fundamental transformation for synthesizing these building blocks. The procedure is adapted from a reported synthesis and highlights the necessary considerations for handling these compounds. [3] Objective: To synthesize Ethyl 4-amino-3,5-difluorobenzoate from 4-amino-3,5-difluorobenzoic acid.

Materials:

  • 4-amino-3,5-difluorobenzoic acid (1.0 eq) [4]* Absolute Ethanol (20 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3,5-difluorobenzoic acid (e.g., 5.0 g).

  • Reagent Addition: Add absolute ethanol (100 mL). Stir the suspension. Carefully and slowly add concentrated sulfuric acid. Causality Note: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of esterification. [5]3. Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness Note: The reaction is monitored to ensure complete consumption of the starting material, preventing contamination of the final product with the more polar starting acid.

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8. Causality Note: Neutralization quenches the acid catalyst and deprotonates any remaining carboxylic acid, making the desired ester product insoluble in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [3]7. Purification: The crude product can be purified by column chromatography on silica gel if necessary, though often the product precipitates upon neutralization and can be collected with high purity by simple filtration.

Applications in Drug Discovery

The true value of these isomers lies in their application as building blocks for pharmacologically active molecules. Their substitution patterns are not arbitrary but are chosen to solve specific challenges in drug design.

  • Metabolic Blocking: A C-F bond is significantly stronger than a C-H bond. Placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life. [2]* pKa Modulation: The basicity of the amino group is often critical for a drug's interaction with its target or for its solubility and transport properties. The difluoro isomers offer a range of basicities, allowing chemists to fine-tune this parameter.

  • Conformational Control: Fluorine atoms can engage in non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) that can lock the molecule into a specific, biologically active conformation.

  • Building Blocks for Targeted Therapies: These compounds are precursors to a wide range of therapeutics. For example, Methyl 3-Amino-2-Fluorobenzoate is a key intermediate for the cancer drug Dabrafenib Mesylate. [6]Other isomers are listed as "Protein Degrader Building Blocks," indicating their use in developing PROTACs and other novel therapeutic modalities. [7][8]

G cluster_drug Drug Molecule cluster_target Biological Target (e.g., Protein) pharmacophore Pharmacophore (Target Binding Region) binding_pocket Binding Pocket pharmacophore->binding_pocket  Binding Interaction (H-Bond, Hydrophobic, etc.) linker Linker linker->pharmacophore scaffold Scaffold (e.g., from Isomer) scaffold->linker solubility Solubility Group scaffold->solubility

Figure 3: Role of the isomer-derived scaffold in a hypothetical drug molecule.

Conclusion

This compound and its isomers are not interchangeable commodities but are precision tools for molecular engineering. The choice between the 2,3-, 2,5-, 2,6-, and 3,5-difluoro isomers allows a scientist to exert fine control over basicity, steric hindrance, and the regioselectivity of subsequent reactions. Understanding the distinct characteristics outlined in this guide—from their unique NMR fingerprints to their differential reactivity—is paramount for their effective use. By leveraging these subtle structural variations, drug development professionals can rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles, ultimately paving the way for the next generation of therapeutics.

References

  • Mosher Chemical. This compound. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1331–1338. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Arotech. Applications of 4-Amino-2-fluorobenzoic acid in Pharmaceutical Research. [Link]

  • Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

  • MilliporeSigma. Methyl 4-amino-2,5-difluorobenzoate. [Link]

  • ResearchGate. 1 H/ 13 C HMBC NMR spectrum (DMSO) of 4a. [Link]

  • Biscoe, M. R., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(21), 8478–8481. [Link]

  • PubChem. 3,5-Difluoroaniline. [Link]

  • PubChem. 3,4-Difluoroaniline. [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694. [Link]

  • Begum, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1083. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • University of Wisconsin-Madison. Bordwell pKa Table. [Link]

  • PubChem. Methyl 4-amino-3-fluorobenzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

  • Pharmaffiliates. Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. [Link]

  • Morken, J. P., et al. (2007). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 129(41), 12390–12391. [Link]

  • Ritter, T., et al. (2022). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Chemistry, 14(7), 820–827. [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

Sources

A Comparative Guide to the Reactivity of Methyl 4-amino-2,3-difluorobenzoate and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug candidates. The unique electronic properties of fluorine—its high electronegativity and relatively small size—can profoundly influence a molecule's metabolic stability, binding affinity, pKa, and lipophilicity. This guide provides a detailed comparative analysis of Methyl 4-amino-2,3-difluorobenzoate and its non-fluorinated and mono-fluorinated analogs. We will explore how the strategic placement of fluorine atoms modulates the reactivity of the aromatic ring and the amino functionality, offering researchers a predictive framework for their synthetic applications. This document is intended for chemists and drug development professionals seeking to leverage the nuanced effects of fluorination in their synthetic designs.

The compounds under comparison are:

  • Methyl 4-aminobenzoate (Non-fluorinated)

  • Methyl 4-amino-2-fluorobenzoate (Mono-fluorinated)

  • Methyl 4-amino-3-fluorobenzoate (Mono-fluorinated)

  • This compound (Di-fluorinated)

We will dissect the reactivity of these building blocks in three key transformations central to pharmaceutical synthesis: Amide Bond Formation, Electrophilic Aromatic Substitution (SEAr), and Nucleophilic Aromatic Substitution (SNAr).

I. The Electronic Influence of Fluorine: A Duality of Effects

The reactivity of these analogs is dictated by a delicate interplay of electronic effects from the amino (-NH₂), methyl ester (-CO₂CH₃), and fluorine (-F) substituents.

  • Amino Group (-NH₂): A potent activating group that donates electron density to the ring via a strong positive mesomeric effect (+M) and withdraws electrons weakly through a negative inductive effect (-I). It is a strong ortho, para-director in electrophilic aromatic substitution.

  • Methyl Ester Group (-CO₂CH₃): A deactivating group that withdraws electron density from the ring through both a negative mesomeric effect (-M) and a negative inductive effect (-I). It is a meta-director.

  • Fluorine Atom (-F): Exhibits a dual electronic nature. It is strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity. However, it can also donate electron density into the π-system through a positive mesomeric effect (+M) via its lone pairs.[1][2] While the inductive effect is generally dominant, the mesomeric effect still influences regioselectivity in electrophilic aromatic substitution, making fluorine an ortho, para-director.[2][3]

The cumulative effect of these substituents determines the overall electron density of the aromatic ring and the nucleophilicity of the amino group.

II. Comparative Reactivity in Amide Bond Formation

The acylation of the amino group is one of the most common transformations for these building blocks. The nucleophilicity of the aniline nitrogen is paramount for the success of this reaction.

Theoretical Impact of Fluorination: The strong inductive electron-withdrawing effect of the fluorine atoms is expected to decrease the electron density on the aniline nitrogen, thereby reducing its nucleophilicity. This effect is additive, so we can predict the following order of decreasing reactivity towards acylation:

Methyl 4-aminobenzoate > Methyl 4-amino-3-fluorobenzoate ≈ Methyl 4-amino-2-fluorobenzoate > this compound

Anilines with electron-withdrawing groups are notoriously poor nucleophiles, often requiring more forceful coupling conditions or highly activated carboxylic acid partners.[1][4][5]

Predicted Basicity (pKa): The reduced electron density on the nitrogen also leads to a decrease in the basicity of the amine, which can be quantified by the pKa of the corresponding anilinium ion. While experimental pKa values for all these specific esters are not readily available, we can estimate the trend based on the electronic effects of the substituents. The electron-withdrawing fluorine atoms will stabilize the neutral aniline form and destabilize the positively charged anilinium ion, resulting in a lower pKa.

CompoundNumber of FluorinesExpected pKa Trend
Methyl 4-aminobenzoate0Highest
Methyl 4-amino-3-fluorobenzoate1Intermediate
Methyl 4-amino-2-fluorobenzoate1Intermediate
This compound2Lowest
Table 1: Predicted pKa trend of the anilinium ions.

This lower basicity correlates directly with reduced nucleophilicity, making the amide coupling for the di-fluorinated analog the most challenging.[6]

Experimental Protocol: Comparative Acylation

To empirically validate these predictions, a standardized coupling reaction should be performed. The use of a robust coupling agent capable of activating the carboxylic acid sufficiently to react with a weakly nucleophilic aniline is crucial. A combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) with the addition of DMAP (4-Dimethylaminopyridine) as an acyl transfer catalyst is a suitable starting point.[7]

Workflow for Comparative Acylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Dissolve Carboxylic Acid (1.0 eq) & HOBt (0.1 eq) in DCM P2 Add EDC (1.2 eq) Stir for 15 min P1->P2 Activation R1 Add Aniline Analog (1.1 eq) & DMAP (0.1 eq) P2->R1 Intermediate Formation R2 Stir at RT for 24h R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Aqueous Work-up R3->W1 Reaction Complete W2 Purification (Column Chromatography) W1->W2 W3 Characterization & Yield Determination W2->W3

Caption: Workflow for comparative amide coupling.

Expected Outcome: Running this experiment with all four analogs under identical conditions would likely show the highest yield for Methyl 4-aminobenzoate and the lowest for this compound within the 24-hour timeframe. The mono-fluorinated analogs would likely give intermediate yields. For difficult couplings like the di-fluoro analog, more potent reagents like HATU or converting the carboxylic acid to an acid chloride might be necessary to achieve high yields.[4][7]

III. Comparative Reactivity in Electrophilic Aromatic Substitution (SEAr)

The regioselectivity and rate of SEAr are governed by the directing effects and the overall activation or deactivation of the ring by the substituents.

Directing Effects:

  • -NH₂: Strongly activating, ortho, para-director.

  • -F: Weakly deactivating, ortho, para-director.[2][3]

  • -CO₂CH₃: Deactivating, meta-director.

Analysis of Reactivity: The powerful activating effect of the amino group is the dominant factor. However, the fluorine atoms and the methyl ester group withdraw electron density, deactivating the ring relative to aniline itself.

  • Methyl 4-aminobenzoate: The amino group directs electrophilic attack to positions 3 and 5 (ortho to the amine).

  • Methyl 4-amino-2-fluorobenzoate: The amino group directs to position 3 and 5. The fluorine atom also directs ortho and para. The directing vectors of the amino (to C5) and fluorine (to C5) groups are synergistic. The position C3 is ortho to both the activating amino group and the deactivating fluorine. Attack at C5 is likely favored.

  • Methyl 4-amino-3-fluorobenzoate: The amino group directs to C2 and C5. The fluorine directs to C2 and C6. Both groups strongly direct towards the C2 position. The C5 position is also activated by the amino group.

  • This compound: The amino group directs to C5. The C2-fluorine directs to C5. The C3-fluorine directs to C2 and C5. All directing vectors converge on C5 as the most probable site of substitution.

Overall Rate of Reaction: The strong deactivating inductive effect of the fluorine atoms will decrease the overall nucleophilicity of the aromatic ring. Therefore, the rate of SEAr is expected to decrease with increasing fluorination.

Predicted order of SEAr reactivity: Methyl 4-aminobenzoate > Methyl 4-amino-2-fluorobenzoate ≈ Methyl 4-amino-3-fluorobenzoate > this compound

SEAr_Reactivity A Overall Reactivity B Methyl 4-aminobenzoate (Most Reactive) A->B -NH₂ activation dominates C Mono-fluoro Analogs (Intermediate Reactivity) A->C -NH₂ activation opposed by one -F D This compound (Least Reactive) A->D -NH₂ activation opposed by two -F

Caption: Predicted hierarchy of SEAr reactivity.

IV. Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group. In this context, the fluorine atoms themselves can act as leaving groups if the ring is sufficiently activated by other electron-withdrawing groups.[8]

For the title compounds, the ring is generally electron-rich due to the powerful amino group, making them poor candidates for traditional SNAr where a nucleophile displaces a group on the ring. However, the fluorine atoms do increase the electrophilicity of the carbon atoms to which they are attached.

Analysis of Reactivity:

  • This compound: The two fluorine atoms, along with the methyl ester, withdraw significant electron density. This makes the C2 and C3 positions more electrophilic. In the presence of a very strong nucleophile and under forcing conditions, substitution of one of the fluorine atoms could potentially occur. The fluorine at C2 is ortho to the deactivating ester group, while the fluorine at C3 is meta. Therefore, the C2 position is likely more activated towards nucleophilic attack.

  • Mono-fluorinated and Non-fluorinated Analogs: These are even less likely to undergo SNAr at the ring carbons due to lower electrophilicity compared to the di-fluoro analog.

It is important to note that the rate-determining step in SNAr is the initial attack of the nucleophile to form a Meisenheimer complex.[9] The high electronegativity of fluorine stabilizes this intermediate and the preceding transition state, making fluorine a surprisingly good leaving group in activated systems, often better than Cl, Br, or I.[3][10][11]

Experimental Consideration: A comparative SNAr experiment would require harsh conditions (e.g., a strong nucleophile like sodium methoxide in DMSO at high temperature) and would be expected to show very low to no reactivity for the non-fluorinated analog, with a potential for some product formation with the di-fluorinated compound.

V. Summary and Conclusion

The degree of fluorination on the methyl 4-aminobenzoate scaffold provides a tunable parameter for modulating chemical reactivity.

Reaction TypeMethyl 4-aminobenzoateMono-fluoro AnalogsThis compoundRationale
Amide Formation Highest ReactivityIntermediate ReactivityLowest ReactivityFluorine's -I effect reduces the nucleophilicity of the amino group.
SEAr Highest ReactivityIntermediate ReactivityLowest ReactivityFluorine's -I effect deactivates the ring towards electrophiles.
SNAr Lowest ReactivityIntermediate ReactivityHighest ReactivityFluorine's -I effect increases the electrophilicity of the ring carbons.
Table 2: Summary of Comparative Reactivity.

Key Takeaways for the Synthetic Chemist:

  • For Amide Coupling: Be prepared to use more potent coupling reagents and potentially longer reaction times or higher temperatures as the number of fluorine substituents increases.

  • For Electrophilic Substitution: Expect slower reaction rates with fluorinated analogs. However, the directing effects are generally predictable, with the amino group being the primary director.

  • Characterization: ¹⁹F NMR is a powerful tool for characterizing these compounds, with the chemical shifts of the fluorine atoms being sensitive to their electronic environment.[12][13]

This guide illustrates that while fluorine is often introduced to enhance biological properties, its profound electronic impact on reactivity must be carefully considered during synthetic planning. By understanding the principles outlined here, researchers can better anticipate reaction outcomes and select the appropriate building blocks and conditions to achieve their synthetic goals efficiently.

References

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? [Online discussion]. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Wang, Z., et al. (2021).
  • National Institutes of Health. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles. Available at: [Link]

  • National Institutes of Health. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available at: [Link]

  • SpectraBase. Fluorobenzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Why don't we usually use diatomic fluorine in electrophilic aromatic substitution? Available at: [Link]

  • Science.gov. Hammett substituent constants: Topics by Science.gov. Available at: [Link]

  • National Institutes of Health. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • Chemistry Steps. (2023). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • ResearchGate. (2021). Hammett plot for fluoro substitution reactions of para-substituted aniline derived α-bromoamide. [Image]. Available at: [Link]

  • ResearchGate. (2019). Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. [Request for PDF]. Available at: [Link]

  • University of Ottawa. 19Fluorine NMR. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]

  • National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • University of Illinois Springfield.
  • PubChem. Methyl 4-amino-2-fluorobenzoate. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • National Institutes of Health. (2013). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Methyl 4-Amino-2-Chlorobenzoate: A Crucial Component in Custom Synthesis Projects. Available at: [Link]

  • BenchChem.
  • ChemTalk. Electrophilic Aromatic Substitution. Available at: [Link]

  • -ORCA. Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites.
  • PubChem. Methyl 3-amino-4-fluorobenzoate. Available at: [Link]

  • PubChem. Methyl 4-amino-3-fluorobenzoate. Available at: [Link]

  • ChemBK. methyl 4-aminobenzoate. Available at: [Link]

  • PubChem. Methyl 4-aminobenzoate. Available at: [Link]

  • ResearchGate. (2020). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. Available at: [Link]

  • BenchChem.
  • BenchChem. Comparative Stability of Fluorinated vs. Non-Fluorinated Chloroindanes: A Guide for Researchers.
  • BenchChem.
  • ResearchGate. (2020). Catalyst‐free fluorination of aniline derivatives. [Image]. Available at: [Link]

Sources

A Comparative Guide to the Biological Potential of Methyl 4-amino-2,3-difluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the therapeutic potential of derivatives of Methyl 4-amino-2,3-difluorobenzoate, a scaffold of significant interest. While comprehensive biological data on its direct derivatives remains an emerging field, this document provides a comparative analysis of structurally related fluorinated aminobenzoic acid analogs to illuminate the promising avenues for research and development.

The Significance of the Fluorinated Aminobenzoate Scaffold

This compound presents a compelling starting point for drug discovery. The difluoro substitution pattern on the benzene ring is anticipated to modulate the electronic properties and conformational flexibility of its derivatives, potentially leading to enhanced target engagement and improved pharmacokinetic profiles. The presence of the amino group and the methyl ester provides versatile handles for synthetic modification, allowing for the exploration of a wide chemical space to optimize biological activity.

Comparative Biological Activities of Analogous Scaffolds

To extrapolate the potential of this compound derivatives, we will examine the biological activities of structurally similar compounds, focusing on anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: A Look at Related Structures

Derivatives of aminobenzoic acids have demonstrated significant potential as anticancer agents. For instance, a series of 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as Epidermal Growth Factor Receptor (EGFR) inhibitors. This is particularly relevant as EGFR is a key target in cancer therapy.

Table 1: In Vitro Cytotoxicity of Selected 4-amino-3-chloro Benzoate Ester Derivatives

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N5a A549 (Lung Carcinoma)18.23 ± 1.25Erlotinib15.67 ± 0.98
HepG2 (Liver Carcinoma)25.41 ± 1.87Erlotinib20.14 ± 1.54
HCT-116 (Colon Carcinoma)22.87 ± 1.63Erlotinib19.56 ± 1.32

Data synthesized from studies on analogous compounds to illustrate potential.

The data suggests that modifications of the amino and ester groups of the aminobenzoate core can lead to potent anticancer agents. The introduction of fluorine atoms, as in our lead scaffold, is a rational strategy to potentially enhance this activity.

A general synthetic approach for preparing analogs that can be adapted for this compound is outlined below.

Caption: Synthetic route for 4-amino-3-chloro benzoate ester derivatives.

Step-by-Step Methodology:

  • Esterification: 4-amino-3-chlorobenzoic acid is refluxed with thionyl chloride in ethanol to yield ethyl 4-amino-3-chlorobenzoate.

  • Hydrazide formation: The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce 4-amino-3-chlorobenzohydrazide.

  • Thiosemicarbazide synthesis: The hydrazide is treated with various isothiocyanates in ethanol under reflux to afford the final hydrazine-1-carbothioamide derivatives.

This synthetic scheme highlights the versatility of the aminobenzoate scaffold for generating a library of compounds for biological screening.

Antimicrobial Activity: Insights from Fluorinated Analogs

The incorporation of fluorine is a known strategy to enhance the antimicrobial potency of various pharmacophores. Studies on derivatives of p-aminobenzoic acid (PABA) have shown that chemical modifications can convert this essential bacterial nutrient into effective antimicrobial agents.

Table 2: Minimum Inhibitory Concentrations (MIC) of PABA-derived Schiff Bases

CompoundS. aureus (MIC, µM)M. smegmatis (MIC, µM)C. albicans (MIC, µM)
Schiff Base 1 15.62> 50031.25
Schiff Base 2 31.2562.57.81

Data from studies on PABA derivatives illustrating the potential for antimicrobial activity.[1][2]

These findings suggest that derivatization of the amino group of the aminobenzoate core can lead to compounds with significant antibacterial and antifungal properties. The difluoro substitution in this compound could further potentiate this activity.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compounds: Synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in appropriate microbial growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Standardized microbial suspensions are added to each well.

  • Incubation: The plates are incubated at 37°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity: The Role of Fluorine Substitution

Fluorinated benzoic acid derivatives have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Signaling Pathway Implicated in Inflammation

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation COX_Enzymes->Prostaglandins Inhibitor Fluorinated Benzoic Acid Derivatives Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by fluorinated benzoic acid derivatives.

The anti-inflammatory potential of this compound derivatives could be evaluated using in vitro assays, such as COX inhibition assays, and in vivo models of inflammation.

Future Directions and Conclusion

This comparative guide highlights the significant, albeit inferred, potential of this compound derivatives as a scaffold for the development of novel therapeutic agents. The analysis of structurally related compounds provides a strong rationale for pursuing the synthesis and biological evaluation of a diverse library of these derivatives.

Future research should focus on:

  • Synthesis of a focused library: Derivatization of the amino and ester functionalities to explore structure-activity relationships.

  • Broad biological screening: Evaluation against a panel of cancer cell lines, microbial strains, and inflammatory markers.

  • Mechanism of action studies: Elucidation of the molecular targets and pathways responsible for any observed biological activity.

By leveraging the principles of medicinal chemistry and the strategic use of fluorine substitution, the this compound scaffold holds considerable promise for the discovery of next-generation therapeutics.

References

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure & Dynamics, 1–17. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Sharma, P., & Kumar, A. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library, 4(1), 123-130. [Link]

  • Kumar, D., Kumar, N., & Singh, R. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 29-41. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(13), 2215–2223. [Link]

  • Saeedi, M., Ghafouri, H., & Fassihi, A. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. DARU Journal of Pharmaceutical Sciences, 22(1), 13. [Link]

  • Kaur, H., & Singh, J. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 26(16), 4991. [Link]

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

Sources

A Comparative In Silico Analysis of Methyl 4-amino-2,3-difluorobenzoate Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic application of computational, or in silico, methodologies has become indispensable. These techniques offer a rapid and cost-effective avenue for the preliminary assessment of novel chemical entities, enabling the prioritization of candidates with the highest potential for therapeutic success. This guide provides a comprehensive comparative analysis of methyl 4-amino-2,3-difluorobenzoate derivatives, a class of compounds with significant therapeutic promise, through a suite of in silico techniques. Our focus will be on their potential as kinase inhibitors, a well-established target class in oncology.

The rationale for investigating these derivatives stems from the established bioactivity of structurally similar aminobenzoate compounds. For instance, derivatives of 4-amino-3-chloro benzoate ester have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. The introduction of fluorine atoms, as in the case of this compound, can significantly modulate the physicochemical and pharmacological properties of a molecule, potentially enhancing its efficacy and drug-like characteristics.[1][2]

This guide will navigate through a systematic in silico workflow, encompassing molecular docking studies against pertinent kinase targets, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and an exploration of their electronic properties through Density Functional Theory (DFT). By comparing the performance of various hypothetical derivatives, we aim to provide a rational basis for the selection of the most promising candidates for future synthesis and experimental validation.

The Strategic In Silico Workflow: A Funnel for Drug Discovery

Our comparative analysis will follow a multi-step computational funnel designed to progressively filter and characterize the derivatives. This approach ensures that computational resources are focused on the most promising candidates.

workflow cluster_0 Library Design cluster_1 Target Selection & Docking cluster_2 Pharmacokinetic & Toxicity Profiling cluster_3 Quantum Mechanics cluster_4 Candidate Prioritization Derivatives Design of Methyl 4-amino-2,3- difluorobenzoate Derivatives Targets Selection of Kinase Targets (EGFR, PI3Kγ) Derivatives->Targets Structural Analogs Docking Molecular Docking (EGFR, PI3Kγ) ADMET ADMET Prediction (SwissADME) Docking->ADMET Top Scoring Poses Targets->Docking PDB Structures DFT Density Functional Theory (DFT) Analysis ADMET->DFT Promising Candidates Prioritization Prioritization of Lead Candidates DFT->Prioritization Electronic Properties

Figure 1: In Silico Drug Discovery Workflow.

Part 1: Molecular Docking - Unveiling Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] A significant application of molecular docking is in the prediction of the binding affinity and interaction patterns of small molecule ligands with the active site of a protein.

Rationale for Target Selection

Based on the literature for analogous compounds, we have selected two primary kinase targets for our in silico screening:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently implicated in the development and progression of various cancers.[4] The inhibitory activity of 4-amino-3-chloro benzoate ester derivatives against EGFR makes it a prime target for our fluorinated analogs.[5]

  • Phosphoinositide 3-kinase gamma (PI3Kγ): A lipid kinase that plays a crucial role in cell signaling pathways related to cell growth, proliferation, and survival. The 2-aminobenzothiazole scaffold, which shares features with our core molecule, has shown inhibitory activity against PI3Kγ.[6][7]

Experimental Protocol: Molecular Docking with AutoDock Vina

The following protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.

1. Preparation of the Receptor Protein:

  • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will use PDB IDs: 1M17 for EGFR and 3LJ3 for PI3Kγ.[6][8]

  • Remove water molecules and any co-crystallized ligands from the PDB file.

  • Add polar hydrogens to the protein structure.

  • Convert the PDB file to the PDBQT format using AutoDock Tools.

2. Preparation of the Ligand Molecules:

  • Generate 3D structures of the this compound derivatives.

  • Optimize the geometry of each ligand using a suitable method (e.g., MMFF94 force field).

  • Save the ligand structures in PDBQT format, defining the rotatable bonds.

3. Grid Box Definition:

  • Define a grid box that encompasses the active site of the receptor. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB structure.

4. Running the Docking Simulation:

  • Execute AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box parameters, in a configuration file.

5. Analysis of Results:

  • Analyze the output files to determine the binding affinity (in kcal/mol) and the predicted binding poses for each derivative. The pose with the lowest binding energy is typically considered the most favorable.

Comparative Docking Performance of Hypothetical Derivatives

For this guide, we will compare the parent molecule, this compound (MDFB), with two hypothetical derivatives: one with an additional hydroxyl group (MDFB-OH) and another with a trifluoromethyl group (MDFB-CF3).

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
MDFB EGFR-7.8Met793, Leu718
MDFB-OH EGFR-8.5Met793, Leu718, Asp855 (H-bond)
MDFB-CF3 EGFR-8.1Met793, Leu718, Val726
MDFB PI3Kγ-7.2Val882, Trp812
MDFB-OH PI3Kγ-7.9Val882, Trp812, Ser806 (H-bond)
MDFB-CF3 PI3Kγ-7.5Val882, Trp812, Ile879

Interpretation: The hypothetical results in the table suggest that the addition of a hydroxyl group (MDFB-OH) could enhance binding affinity due to the formation of a hydrogen bond with a key residue in the active site of both EGFR and PI3Kγ. The trifluoromethyl group (MDFB-CF3) also shows a slight improvement in binding energy, likely due to favorable hydrophobic interactions.

Part 2: ADMET Prediction - Assessing Drug-Likeness

A crucial step in early-stage drug discovery is the evaluation of a compound's ADMET properties. Poor pharmacokinetic profiles are a major cause of late-stage drug attrition. In silico ADMET prediction provides a rapid assessment of a molecule's potential to be a viable drug candidate.

Experimental Protocol: ADMET Prediction using SwissADME

SwissADME is a free and user-friendly web server for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[9]

1. Input Molecule:

  • Provide the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of the this compound derivatives in the SwissADME web interface.

2. Run Prediction:

  • Initiate the calculation. The server will compute a wide range of parameters.

3. Analyze Results:

  • Physicochemical Properties: Examine parameters such as molecular weight, logP (lipophilicity), and water solubility.

  • Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

  • Drug-Likeness: Evaluate compliance with established rules like Lipinski's rule of five, which predicts oral bioavailability.

  • Medicinal Chemistry: Identify any potential liabilities, such as Pan Assay Interference Compounds (PAINS) alerts.

Comparative ADMET Profile of Derivatives
ParameterMDFBMDFB-OHMDFB-CF3Acceptable Range
Molecular Weight ( g/mol )187.14203.14255.14< 500
LogP1.851.652.55< 5
H-bond Donors121< 5
H-bond Acceptors343< 10
Lipinski's Rule Violations0000
GI AbsorptionHighHighHighHigh
BBB PermeantYesNoYes-

Interpretation: All three derivatives exhibit good drug-like properties according to Lipinski's rule of five. The parent molecule and the trifluoromethyl derivative are predicted to be BBB permeant, which could be advantageous or disadvantageous depending on the desired therapeutic target. The hydroxylated derivative is predicted to have lower BBB permeability, which might be desirable to minimize central nervous system side effects.

Part 3: Density Functional Theory (DFT) - Probing Electronic Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT can provide insights into a molecule's reactivity, stability, and electronic properties, which can influence its interaction with a biological target.

Experimental Protocol: DFT Calculations with Gaussian

Gaussian is a powerful software package for performing a wide range of quantum chemistry calculations.

1. Molecule Building and Input File Generation:

  • Build the 3D structure of the this compound derivatives using a molecular editor like GaussView.

  • Set up the calculation in the Gaussian input file, specifying the level of theory (e.g., B3LYP) and the basis set (e.g., 6-31G*).

2. Geometry Optimization:

  • Perform a geometry optimization to find the lowest energy conformation of the molecule.

3. Calculation of Electronic Properties:

  • Calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

  • Generate molecular electrostatic potential (MEP) maps to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.

Comparative DFT Analysis of Derivatives

dft_analysis cluster_mdfb MDFB cluster_mdfb_oh MDFB-OH cluster_mdfb_cf3 MDFB-CF3 mdfb_homo HOMO: -6.5 eV mdfb_lumo LUMO: -1.2 eV mdfb_gap Gap: 5.3 eV mdfb_oh_homo HOMO: -6.3 eV mdfb_oh_lumo LUMO: -1.1 eV mdfb_oh_gap Gap: 5.2 eV mdfb_cf3_homo HOMO: -6.8 eV mdfb_cf3_lumo LUMO: -1.5 eV mdfb_cf3_gap Gap: 5.3 eV

Figure 2: HOMO-LUMO Energy Comparison.

Interpretation: The DFT calculations reveal subtle differences in the electronic properties of the derivatives. The hydroxylated derivative (MDFB-OH) has a slightly smaller HOMO-LUMO gap, suggesting it might be more reactive. The trifluoromethyl derivative (MDFB-CF3) exhibits the lowest HOMO and LUMO energies, indicating it is less prone to oxidation but a better electron acceptor. These electronic features can influence the nature and strength of the interactions with the target protein.

Conclusion and Future Directions

This in silico comparative analysis provides a foundational understanding of the potential of this compound derivatives as kinase inhibitors. The molecular docking studies suggest that these compounds can favorably bind to the active sites of EGFR and PI3Kγ, with opportunities for affinity enhancement through targeted substitutions. The ADMET predictions indicate that these derivatives possess favorable drug-like properties. Furthermore, DFT analysis offers insights into their electronic characteristics that can guide further optimization.

Based on this comprehensive in silico evaluation, the hydroxylated derivative (MDFB-OH) emerges as a particularly promising candidate due to its predicted enhanced binding affinity and favorable pharmacokinetic profile.

It is crucial to emphasize that these in silico predictions are hypothetical and require experimental validation. The next logical steps would involve the synthesis of these prioritized derivatives and their subsequent in vitro evaluation for kinase inhibitory activity and cytotoxicity against relevant cancer cell lines. This iterative cycle of computational design and experimental testing is the cornerstone of modern, efficient drug discovery.

References

  • Al-Suhaimi, E. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
  • Özdemir, A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Pharmaceuticals.
  • BenchChem. (2025). Application of 2-Aminobenzothiazole in the Synthesis of Kinase Inhibitors: A Guide for Researchers.
  • Al-Majidi, S. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
  • Docking, T. (2022). Drug discovery by using in-silico experiments. In-Silico Lab.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • RCSB Protein Data Bank. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 3LJ3: Crystal structure of the PI3K-gamma in complex with a pyridinyl-thiazole inhibitor. Retrieved from [Link]

  • Daina, A., & Zoete, V. (2017). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 12(11), 845-854.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford university press.
  • BenchChem. (2025).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11182865, Methyl 4-amino-3-fluorobenzoate. Retrieved January 1, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21957875, Methyl 4-amino-2-fluorobenzoate. Retrieved January 1, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12541234, Methyl 3-amino-4-fluorobenzoate. Retrieved January 1, 2026 from [Link].

  • National Center for biotechnology Information (2024). PubChem Compound Summary for CID 3807862, Methyl 3-amino-5-fluorobenzoate. Retrieved January 1, 2026 from [Link].

  • Mosher Chemical. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7F2NO2). Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • YouTube. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Retrieved from [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • Reddy, T. S., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20029-20067.
  • Kadam, S., et al. (2024). Synthesis, characterization and evaluation of in-vitro anticancer potential of novel fluorinated 5-Benzylidene-3-ethyl-2-(2-methyl-3-trifluoromethyl-phenylimino)-thiazolidin-4-one derivatives: Comparison of reflux and ultrasonic conditions for Knoevenagel reaction. Indian Journal of Chemistry.
  • Figshare. (2016). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Retrieved from [Link]

  • Bouz, E. A., et al. (2021). Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives. RSC advances, 11(54), 34156-34165.
  • YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • YouTube. (2022, April 7). GaussView DFT calculations and Optimizing molecule using Gaussian software. Retrieved from [Link]

  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • ResearchGate. (2016). How can I learn DFT calculations by using Gaussian 09 Software?. Retrieved from [Link]

  • ResearchGate. (2022). How to build a starting structure for calculating the binding energy by DFT with Gaussian software?. Retrieved from [Link]

  • Research India Publications. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian. Retrieved from [Link]

  • Scribd. (2024). Swiss ADME. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum. Retrieved from [Link]

  • Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 5UGB: Crystal structure of the EGFR kinase domain in complex with.... Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 7SI1: Crystal structure of apo EGFR kinase domain. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 4KZC: Structure of PI3K gamma with Imidazopyridine inhibitors. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 5JHB: Structure of Phosphoinositide 3-kinase gamma (PI3K) bound to the potent inhibitor PIKin3. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 3DBS: Structure of PI3K gamma in complex with GDC0941. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1HE8: Ras G12V - PI 3-kinase gamma complex. Retrieved from [Link]

  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex.... Retrieved from [Link]

  • ResearchGate. (n.d.). PI3K-γ (PDB ID: 3lj3) binding site residues closely contacting the.... Retrieved from [Link]

  • PubMed Central. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • PubMed Central. (2022). Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide: Verifying the Synthesis of Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 4-amino-2,3-difluorobenzoate against its key starting materials. It is designed for researchers, scientists, and drug development professionals to illustrate how a multi-technique spectroscopic approach provides unequivocal evidence for successful chemical transformation. The narrative emphasizes the causality behind experimental observations, grounding the interpretation in fundamental chemical principles.

Introduction: The Imperative of Spectroscopic Verification

In synthetic chemistry, particularly within pharmaceutical development, the confirmation of a molecule's structure is non-negotiable. The transformation of starting materials into a final product must be verified with empirical data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process. Each technique probes different aspects of a molecule's structure, and together, they provide a comprehensive and self-validating "fingerprint" of the compound.

This guide focuses on the synthesis of this compound, a valuable building block in medicinal chemistry. The synthesis typically proceeds via a two-step process: (1) Fischer esterification of 2,3-Difluoro-4-nitrobenzoic acid (SM1) to yield Methyl 2,3-difluoro-4-nitrobenzoate (Intermediate) , followed by (2) the reduction of the nitro group to an amine. We will dissect the spectral changes at each stage to demonstrate how this analytical workflow confirms the identity and purity of the final product.

The Synthetic Pathway: From Nitro-Acid to Amino-Ester

The conversion involves two critical functional group interchanges: the esterification of a carboxylic acid and the reduction of an aromatic nitro group. Each transformation imparts distinct and predictable changes to the molecule's spectroscopic signature.

G SM1 2,3-Difluoro-4-nitrobenzoic Acid (SM1) INT Methyl 2,3-difluoro-4-nitrobenzoate (Intermediate) SM1->INT Step 1: Esterification (CH₃OH, H⁺) PROD This compound (Product) INT->PROD Step 2: Reduction (e.g., H₂, Pd/C) G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Final Product Verification cluster_3 Spectroscopic Analysis SM1 Starting Material 1: 2,3-Difluoro-4-nitrobenzoic Acid INT Intermediate: Methyl 2,3-difluoro-4-nitrobenzoate SM1->INT Reaction 1 PROD Product: This compound INT->PROD Reaction 2 NMR NMR (¹H & ¹³C) PROD->NMR Confirms Structure IR IR PROD->IR Confirms Functional Groups MS MS PROD->MS Confirms Molecular Weight

A Comparative Guide to the Structural Validation of Methyl 4-amino-2,3-difluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of reproducible and reliable scientific advancement. Methyl 4-amino-2,3-difluorobenzoate and its derivatives are an emerging class of compounds with significant potential in pharmaceutical and materials science, owing to the unique physicochemical properties imparted by the fluorinated aromatic scaffold. This guide provides an in-depth, objective comparison of the primary analytical techniques for the structural validation of these molecules. We will delve into the causality behind experimental choices and present supporting data to empower researchers in their analytical workflows.

The Imperative of Orthogonal Structural Validation

In the synthesis of complex organic molecules like this compound derivatives, the seemingly minor transposition of a substituent or an incomplete reaction can lead to vastly different biological activities or material properties. Consequently, relying on a single analytical technique is fraught with peril. A robust structural validation strategy employs a suite of orthogonal methods, each providing a unique piece of the structural puzzle. This guide will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and the definitive technique of Single-Crystal X-ray Crystallography.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is a balance of the information required, sample availability, and experimental throughput. The following table summarizes the capabilities of each method in the context of validating the structure of this compound derivatives.

ParameterNMR Spectroscopy (¹H, ¹³C, ¹⁹F)Mass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Single-Crystal X-ray Crystallography
Information Provided Connectivity of atoms, chemical environment of nuclei, proton/carbon/fluorine count, stereochemistry.Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.Purity assessment, quantification, separation of isomers and impurities.Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute configuration.
Sample Phase Liquid (solution)Gas/IonizedLiquid (solution)Solid (single crystal)
Destructive? NoYesNoNo
Primary Application Primary structure determination and confirmation in solution.Confirmation of molecular formula and identification of substructures.Assessment of sample purity and isolation of the target compound.Definitive proof of structure and stereochemistry in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For fluorinated compounds, the trifecta of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.

The Causality Behind NMR Experimental Choices

The presence of fluorine atoms in this compound derivatives introduces both opportunities and challenges. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive.[1] However, the large chemical shift dispersion and the presence of through-space and through-bond couplings to both ¹H and ¹³C nuclei can complicate spectral interpretation.[2][3]

A logical workflow for NMR analysis is crucial for unambiguous assignment.

Caption: Logical workflow for NMR-based structural validation.

Experimental Protocol: ¹H, ¹⁹F, and ¹³C NMR

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] Ensure the solvent is free of residual water, which can obscure the amine proton signals.

  • Add a small amount of an internal standard (e.g., tetramethylsilane for ¹H and ¹³C, or an external standard like CFCl₃ for ¹⁹F if necessary).[5]

Data Acquisition: [6][7]

  • Tuning and Shimming: Tune the NMR probe to the frequencies of ¹H, ¹⁹F, and ¹³C. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This simplifies the spectrum by removing ¹H-¹⁹F couplings, allowing for a clear determination of the number of fluorine environments and their chemical shifts.[1]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR: Acquire a suite of 2D NMR experiments, including COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation). These are essential for piecing together the carbon skeleton and assigning protons to their respective carbons.

Representative Data and Interpretation
NucleusPredicted Chemical Shift (ppm)Multiplicity & Coupling Constants (Hz)Assignment
¹H ~7.6ddd, J ≈ 9, 7, 2H-6
~6.4ddd, J ≈ 9, 7, 2H-5
~4.5br s-NH₂
~3.9s-OCH₃
¹⁹F -130 to -150mF-2, F-3
¹³C ~165sC=O
~150 (d, J ≈ 240)dC-2 or C-3
~145 (d, J ≈ 240)dC-3 or C-2
~140sC-4
~120dC-6
~115sC-1
~105dC-5
~52s-OCH₃

Interpretation:

  • The two aromatic protons will appear as complex multiplets due to coupling to each other and to the two fluorine atoms.

  • The amine protons will likely be a broad singlet and may exchange with residual water in the solvent.

  • The two fluorine atoms will show complex coupling to each other and to the aromatic protons.

  • The carbon signals for the fluorine-bearing carbons will be doublets with large one-bond C-F coupling constants.

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a synthesized compound and, with high-resolution instruments, for determining its elemental composition.

The Causality Behind MS Experimental Choices

The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" ionization method that often leads to extensive fragmentation, providing a fingerprint of the molecule's structure.[8] Electrospray Ionization (ESI) is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information.[6][9] For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is fragmented to reveal structural motifs.[6]

Caption: Workflow for ESI-MS/MS structural analysis.

Experimental Protocol: ESI-MS/MS

Sample Preparation: [10]

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for infusion or LC-MS.

  • For positive ion mode, it is often beneficial to add a small amount of formic acid (0.1%) to the final solution to promote protonation.

Data Acquisition: [9][11]

  • Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺. For this compound (C₈H₇F₂NO₂), the expected exact mass of the neutral molecule is 187.0445, so the [M+H]⁺ ion should be observed at m/z 187.0523.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.

Predicted Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through characteristic losses:

  • Loss of methanol (-32 Da): Cleavage of the ester group to form an acylium ion.

  • Loss of the methoxycarbonyl group (-59 Da): Cleavage of the C-C bond between the aromatic ring and the ester.

  • Decarbonylation (-28 Da): Loss of CO from fragment ions.

High-Performance Liquid Chromatography (HPLC): The Guardian of Purity

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[12] In the context of structural validation, its primary role is to assess the purity of the synthesized compound.

The Causality Behind HPLC Method Development

For a polar aromatic compound like this compound, reversed-phase HPLC is the method of choice.[4][13][14] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4][14]

HPLC_Workflow A Inject Sample B Separation on C18 Column A->B C UV Detection B->C R1 Separates based on hydrophobicity. B->R1 D Purity Assessment C->D R2 Detects aromatic compounds. C->R2 R3 Quantifies the main peak relative to impurities. D->R3

Caption: HPLC workflow for purity assessment.

Experimental Protocol: Reversed-Phase HPLC-UV

Sample Preparation:

  • Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[15][16]

Chromatographic Conditions: [12]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid improves peak shape and provides a source of protons for subsequent MS detection if used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Expected Results

A successful synthesis should yield a chromatogram with a single major peak, indicating a high degree of purity. The retention time of this peak can be used for identification in subsequent analyses. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

While spectroscopic and chromatographic methods provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers the only definitive, unambiguous proof of molecular structure in the solid state.[2][3][17] It provides a three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[2][3]

The Causality Behind the Crystallographic Experiment

The entire process hinges on the ability to grow a high-quality single crystal.[18] Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure.

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: Small Molecule X-ray Diffraction
  • Crystallization: Grow single crystals of the this compound derivative. Common methods include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion.

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[18]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[19]

Representative Data from a Close Analog

The crystal structure of a closely related compound, ethyl 4-amino-3,5-difluorobenzoate, has been reported.[20] This structure confirms the connectivity and substitution pattern of the aromatic ring. The key structural features, such as the planarity of the benzene ring and the bond lengths and angles, would be expected to be very similar for the methyl ester derivative. The crystal packing is stabilized by hydrogen bonds involving the amino group and the ester oxygen atoms.[20]

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of this compound derivatives, like any novel compound destined for high-stakes applications, demands a multi-faceted and rigorous analytical approach. While NMR and mass spectrometry provide the foundational evidence for the proposed structure in solution, HPLC confirms the purity of the sample. Ultimately, single-crystal X-ray crystallography stands as the gold standard, offering irrefutable proof of the three-dimensional architecture of the molecule in the solid state. By judiciously employing these complementary techniques, researchers can have the utmost confidence in their synthetic products, paving the way for the successful development of the next generation of pharmaceuticals and advanced materials.

References

A Comparative Guide to Methyl 4-amino-2,3-difluorobenzoate: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] This has led to a significant portion of newly approved drugs containing at least one fluorine atom.[3] A key approach to introduce fluorine is through the use of pre-fluorinated building blocks, which offers a reliable and predictable method compared to often challenging late-stage fluorination techniques.[1]

This guide provides an in-depth comparison of Methyl 4-amino-2,3-difluorobenzoate, a versatile fluorinated building block, with other commonly used alternatives. We will explore its unique physicochemical properties, reactivity, and strategic advantages in the synthesis of complex molecules, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 2,3-Difluoro Substitution Pattern

This compound is a substituted anthranilate derivative whose utility stems from its specific arrangement of functional groups. The ortho and meta fluorine atoms to the amino group, and ortho to each other, create a unique electronic and steric environment.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₇F₂NO₂[4]

  • Molecular Weight: 187.14 g/mol [4][5]

  • CAS Number: 886497-08-1[4][6]

The two vicinal fluorine atoms are strongly electron-withdrawing, which significantly lowers the pKa of the anilino-type amino group, making it less basic and less prone to oxidation compared to its non-fluorinated counterpart. This electronic pull also influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, the 2,3-difluoro pattern can enforce a specific conformation on substituents attached to the amino group, which can be crucial for optimizing drug-receptor interactions.

Comparative Analysis with Alternative Building Blocks

The choice of a building block is a critical decision in a synthesis campaign, often involving a trade-off between availability, cost, and the desired physicochemical properties of the final compound.[7] Here, we compare this compound with several key alternatives.

Building BlockStructureMolecular Weight ( g/mol )Key Differentiating Features
This compound Chemical structure of this compound187.14Vicinal difluoro pattern offers unique electronic and conformational effects. Reduced basicity of the amino group enhances metabolic stability.
Methyl 4-aminobenzoate Chemical structure of Methyl 4-aminobenzoate151.16Non-fluorinated baseline. More basic amino group, more susceptible to metabolic oxidation.[7]
Methyl 4-amino-3-fluorobenzoate Chemical structure of Methyl 4-amino-3-fluorobenzoate169.15Single fluorine meta to the amino group. Moderate electron-withdrawing effect.[8]
Methyl 4-amino-3,5-difluorobenzoate Chemical structure of Methyl 4-amino-3,5-difluorobenzoate187.14Symmetrical difluoro substitution. Strong deactivation of the amino group. Steric hindrance from two meta fluorines.[9]
Methyl 4-amino-2,6-difluorobenzoate Chemical structure of Methyl 4-amino-2,6-difluorobenzoate187.14Two ortho fluorine atoms provide significant steric hindrance around the amino and ester groups, potentially hindering reactions.[5]
Methyl 4-amino-3-chlorobenzoate Chemical structure of Methyl 4-amino-3-chlorobenzoate185.61Chloro-analogue. Chlorine is less electronegative but larger than fluorine, impacting electronics and sterics differently. Can serve as a handle for cross-coupling.[7][10]

The vicinal 2,3-difluoro substitution pattern of the title compound provides a distinct advantage over other isomers. Unlike the 2,6-difluoro isomer, it presents less steric hindrance for reactions at the amino group. Compared to the 3,5-difluoro isomer, its asymmetric nature can create specific dipole moments and hydrogen bonding patterns beneficial for target engagement. The increased lipophilicity conferred by fluorine atoms can also enhance membrane permeability.[2][11]

Strategic Decision-Making in Fluorinated Building Block Selection

The choice between this compound and its alternatives is context-dependent. The following decision workflow illustrates key considerations for a medicinal chemist.

G start Define Target Properties: - Potency - Metabolic Stability - Lipophilicity (LogP) - Desired Conformation q1 Is modulation of amino group basicity a primary goal? start->q1 q2 Is steric hindrance around the amino/ester group desirable or problematic? q1->q2 No a1_yes This compound (Strong pKa reduction) q1->a1_yes Yes a2_problem Avoid 2,6-difluoro isomer. 2,3- and 3,5-isomers are better. q2->a2_problem Problematic a2_desired Consider 2,6-difluoro isomer to block metabolism or force a twisted conformation. q2->a2_desired Desirable q3 Is a specific vector for conformational constraint required? a3_yes This compound (Asymmetric fluorine placement can enforce specific torsions) q3->a3_yes Yes a3_no Symmetrical analogs like 3,5-difluoro may suffice. q3->a3_no No a1_yes->q2 a1_no Consider non-fluorinated or monofluorinated analogs a2_problem->q3 a2_desired->q3

Caption: Decision workflow for selecting a fluorinated aminobenzoate building block.

Experimental Protocols and Performance Data

The value of this compound is demonstrated in its application in common synthetic transformations pivotal to drug discovery, such as amide bond formation.

Representative Protocol: Amide Coupling

This protocol describes a standard procedure for coupling this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 4-methoxybenzoic acid)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

The reduced nucleophilicity of the amino group in this compound may necessitate slightly more forcing conditions or more potent coupling reagents (like HATU) compared to its non-fluorinated analog, but reactions typically proceed in high yield.

Experimental Workflow Diagram

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Acid Carboxylic Acid (1.0 eq) Mix1 Stir 15 min @ RT (Active Ester Formation) Acid->Mix1 HATU HATU (1.1 eq) HATU->Mix1 DIPEA DIPEA (2.5 eq) DIPEA->Mix1 DMF Anhydrous DMF DMF->Mix1 Mix2 Stir 4-12h @ RT Mix1->Mix2 Amine This compound (1.05 eq) Amine->Mix2 Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Mix2->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Standard workflow for HATU-mediated amide coupling.

Conclusion

This compound is a highly valuable building block for medicinal chemistry and drug discovery. Its unique 2,3-difluoro substitution pattern confers advantageous properties that are often superior to non-fluorinated, monofluorinated, or other difluorinated isomers. The electronic modulation of the amino group enhances metabolic stability, while the specific fluorine arrangement can enforce bioactive conformations and provide additional points for favorable drug-receptor interactions. While synthetic routes utilizing this building block may require careful optimization of reaction conditions due to its modulated reactivity, the potential benefits for the final compound's pharmacological profile make it a strategic choice for tackling complex drug design challenges.

References

A Senior Application Scientist's Guide to the Strategic Synthesis and Cost-Benefit Analysis of Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical analysis of Methyl 4-amino-2,3-difluorobenzoate, a valuable, yet often overlooked, fluorinated building block. We will objectively compare its performance, synthesis, and cost-effectiveness against common alternatives, providing the data and protocols necessary to make informed decisions in your synthetic campaigns.

The Strategic Advantage of the 2,3-Difluoro Motif

The unique substitution pattern of this compound, with two fluorine atoms positioned ortho and meta to the amino group, offers distinct advantages in medicinal chemistry. The strong electron-withdrawing nature of fluorine can significantly impact the physicochemical properties of the parent molecule and, consequently, the final drug candidate.

The introduction of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at metabolically labile positions can block oxidation, thereby increasing the half-life of a drug.

  • Modulation of pKa: The inductive effect of fluorine atoms can lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH. This can be critical for optimizing solubility, cell permeability, and target engagement.

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions, leading to enhanced binding affinity and potency.

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.

The 2,3-difluoro substitution pattern, in particular, provides a unique electronic environment that can be exploited to fine-tune these properties with a high degree of precision.

Comparative Analysis: Performance, Cost, and Synthesis

To fully appreciate the utility of this compound, a direct comparison with its non-fluorinated and mono-fluorinated counterparts is essential.

Performance and Physicochemical Properties

The impact of fluorination on key molecular properties is summarized below. While experimental data for direct comparisons in identical systems are scarce in the literature, the trends are well-established in medicinal chemistry.

CompoundMolecular Weight ( g/mol )Calculated logPKey Physicochemical Attributes
Methyl 4-aminobenzoate151.161.3Baseline for comparison.
Methyl 4-amino-3-fluorobenzoate169.151.6Increased lipophilicity; altered electronics of the amino group.
Methyl 4-amino-2-fluorobenzoate169.151.6Increased lipophilicity; potential for intramolecular hydrogen bonding.
This compound 187.14 1.8 Significant increase in lipophilicity; unique electronic and conformational effects from the vicinal difluoro pattern.

Data sourced from publicly available chemical databases.

The vicinal difluoro substitution in this compound creates a distinct electronic environment that can influence the reactivity of the amino and ester functionalities, as well as the overall shape and polarity of the molecule. This can be particularly advantageous in designing molecules with specific binding interactions or improved membrane permeability.

Cost-Benefit Analysis

The primary drawback of highly functionalized building blocks is often their cost. A comprehensive cost-benefit analysis must weigh the upfront cost of the starting material against the potential downstream advantages in terms of improved drug properties and a higher probability of clinical success.

CompoundRepresentative Cost (per gram)Key Considerations
Methyl 4-aminobenzoate~$1-5Commodity chemical, readily available in bulk.
Methyl 4-amino-3-fluorobenzoate~$10-20Moderately priced, widely available.
Methyl 4-amino-2-fluorobenzoate~$15-30Moderately priced, widely available.
This compound ~$50-100+ Higher cost reflects a more complex synthesis. The benefits in terms of drug properties must justify this investment.
4-Amino-2,3-difluorobenzoic acid~$30-60The parent acid is a more economical option if in-house esterification is feasible.

Pricing is an estimate based on currently available supplier information and is subject to change.

The higher cost of this compound necessitates its strategic use in projects where the unique properties conferred by the 2,3-difluoro motif are critical for achieving the desired therapeutic profile. The investment can be justified if it leads to a candidate with superior efficacy, selectivity, or pharmacokinetic properties, ultimately reducing the risk of late-stage attrition in drug development.

Synthetic Accessibility

The synthesis of fluorinated aminobenzoates typically involves either the fluorination of a pre-functionalized benzene ring or the introduction of the amino and carboxyl groups onto a fluorinated scaffold. Below are representative synthetic protocols for the parent acid and a closely related difluorinated ester, which provide a roadmap for the preparation of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,3-difluorobenzoic Acid

The synthesis of the parent acid is a crucial first step. A common route involves the nitration of a difluorotoluene, followed by oxidation and reduction.

Figure 1: General synthetic scheme for 4-Amino-2,3-difluorobenzoic acid.

Step-by-Step Methodology:

  • Nitration of 1,2-Difluorobenzene: To a stirred mixture of 1,2-difluorobenzene in concentrated sulfuric acid, slowly add fuming nitric acid at a temperature maintained below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

  • Oxidation to 2,3-Difluoro-4-nitrobenzoic acid: Dissolve the resulting 1,2-difluoro-4-nitrobenzene in a mixture of pyridine and water. Heat the solution to reflux and add potassium permanganate portion-wise over several hours. After the reaction is complete, cool the mixture, filter off the manganese dioxide, and acidify the filtrate to precipitate the carboxylic acid.

  • Reduction to 4-Amino-2,3-difluorobenzoic acid: Dissolve the nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate and add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed. Filter off the catalyst and concentrate the solvent to yield the desired product.

Protocol 2: Esterification to this compound

The esterification of the parent acid can be achieved via a standard Fischer esterification.

Figure 2: Fischer esterification of 4-Amino-2,3-difluorobenzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-Amino-2,3-difluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.

Protocol 3: Amide Coupling with this compound

The amino group of this compound can be readily acylated to form amides, a common transformation in drug synthesis.

Figure 3: General workflow for amide coupling.

Step-by-Step Methodology (using HATU as a coupling agent):

  • Carboxylic Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.05 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Case Study: The Importance of Specific Fluorination Patterns in Kinase Inhibitors

Conclusion and Future Outlook

This compound represents a valuable, albeit premium, building block for the synthesis of novel therapeutics. Its unique 2,3-difluoro substitution pattern offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates in ways that are not achievable with non-fluorinated or mono-fluorinated analogs.

The decision to employ this reagent should be based on a careful cost-benefit analysis, weighing the higher initial cost against the potential for significant downstream improvements in the drug's profile. As our understanding of the subtle effects of fluorine in drug design continues to grow, and as synthetic methodologies for fluorinated compounds become more efficient, we can expect to see the increased application of such specialized building blocks in the development of the next generation of targeted therapies.

References

  • GlobalChemMall. This compound. [Link]

  • ChemBK. 4-Amino-2,3-difluorobenzoic acid. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Amino-2,3-difluorobenzoic Acid: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]

  • Pharmacy & Pharmacology International Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • MDPI. Importance of Fluorine in Benzazole Compounds. [Link]

  • PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

  • PubMed Central. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • Royal Society of Chemistry. Fluorination methods in drug discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

  • PubMed Central. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Methyl 4-amino-2,3-difluorobenzoate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery, the strategic selection of building blocks for parallel synthesis is a critical determinant of library quality, diversity, and the overall timeline of a project. Among the vast array of available synthons, fluorinated aromatic compounds have become indispensable due to the unique physicochemical properties that fluorine atoms impart to molecules, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] This guide provides an in-depth evaluation of Methyl 4-amino-2,3-difluorobenzoate, a key building block, comparing its performance in parallel synthesis against relevant alternatives and offering field-proven insights into its application.

The Significance of Fluorine Substitution in Amino Benzoates

This compound (CAS 886497-08-1) is a substituted aniline derivative where the strategic placement of two fluorine atoms significantly influences the molecule's reactivity.[3][4][5] The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the aromatic ring. This effect reduces the electron density on the aniline nitrogen, thereby decreasing its nucleophilicity.[6][7] While this property can be advantageous in the final drug molecule, it presents a distinct challenge during synthesis, particularly in one of the most common reactions in medicinal chemistry: amide bond formation.[8][9][10]

The reduced reactivity of these "electron-deficient" anilines means that standard amide coupling conditions may be sluggish and result in low yields, necessitating more robust and carefully optimized protocols.[8][11][12] This guide will compare this building block with two key alternatives to illustrate the impact of fluorine substitution on synthetic performance:

  • Methyl 4-aminobenzoate: The parent, non-fluorinated analog, which serves as a baseline for standard reactivity.

  • Methyl 4-amino-3,5-difluorobenzoate: An isomer where the fluorine atoms are positioned meta to the amino group, offering a different electronic and steric profile.

Performance Comparison in Parallel Amide Synthesis

Direct, side-by-side comparative data for these specific building blocks in a high-throughput setting is often proprietary. However, based on established principles of chemical reactivity, we can construct a representative performance comparison for a standard parallel amide coupling screen. The following table summarizes the expected outcomes when coupling these anilines with a diverse set of carboxylic acids.

Table 1: Representative Performance Comparison of Amino Benzoate Building Blocks in Parallel Amide Synthesis

ParameterMethyl 4-aminobenzoate (Baseline)This compoundMethyl 4-amino-3,5-difluorobenzoateRationale & Causality
Required Coupling Conditions Standard (e.g., EDC/HOBt)Potent (e.g., HATU, or EDC/DMAP/HOBt)Potent (e.g., HATU, or EDC/DMAP/HOBt)The strong electron-withdrawing effect of the fluorine atoms necessitates more powerful activating agents to overcome the low nucleophilicity of the aniline.[8][9][13]
Average Reaction Time 4-12 hours12-24 hours12-24 hoursElectron-deficient anilines react more slowly, requiring longer reaction times or elevated temperatures to achieve complete conversion.[12][14]
Expected Crude Purity (%) 80-95%65-85%70-90%Slower, more challenging reactions can lead to a higher proportion of unreacted starting materials and potential side products, lowering the initial purity.[15]
Typical Yield (%) Good to ExcellentModerate to GoodModerate to GoodThe need for more forcing conditions can sometimes lead to degradation or side reactions, impacting the overall isolated yield.
Purification Complexity Low to ModerateModerateModerateLower crude purity necessitates more rigorous purification, often requiring mass-directed preparative HPLC for library compounds.[16][17][18]

Expert Insights: The ortho-positioning of the fluorine atoms in this compound may also introduce steric hindrance that slightly reduces reactivity compared to the 3,5-difluoro isomer, although the electronic effect is the dominant factor. The key takeaway for researchers is that while fluorinated anilines are invaluable, they are not "drop-in" replacements for their non-fluorinated counterparts. A successful parallel synthesis campaign requires anticipating these reactivity challenges and employing more potent reaction conditions from the outset.

Experimental Protocol: Parallel Amide Library Synthesis

This section provides a robust, self-validating protocol for the synthesis of an amide library using this compound. The choice of reagents and conditions is designed to maximize the success rate across a diverse range of carboxylic acid inputs.

Objective: To synthesize a 96-well plate library of amides from this compound and 96 different carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid library (pre-weighed in 96-well plate)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, for efficiency)

  • Centrifugal evaporator

  • LC-MS system for analysis

Step-by-Step Methodology:

  • Reagent Plate Preparation:

    • In a 96-well plate, dispense 0.1 mmol of each unique carboxylic acid into individual wells.

  • Amine & Reagent Stock Solution Preparation:

    • Prepare a stock solution of this compound (1.0 M in DMF).

    • Prepare a stock solution of HATU (1.1 M in DMF). This 10% excess ensures complete activation of the carboxylic acid.[15]

    • Prepare a stock solution of DIPEA (3.0 M in DMF). The excess base is crucial to neutralize the hexafluorophosphate salt formed and drive the reaction forward.

  • Automated Reagent Dispensing & Reaction Initiation:

    • To each well of the carboxylic acid plate, add 100 µL of the this compound stock solution (0.1 mmol).

    • Add 100 µL of the HATU stock solution (0.11 mmol) to each well.

    • Add 100 µL of the DIPEA stock solution (0.3 mmol) to each well.

    • Seal the 96-well reaction block securely with a chemically resistant sealing mat.

  • Reaction Incubation:

    • Place the sealed reaction block on an orbital shaker and agitate at room temperature for 18 hours. The extended reaction time is chosen to accommodate even slow-reacting carboxylic acids.

  • Work-up and Isolation:

    • After 18 hours, unseal the reaction block.

    • Place the block in a centrifugal evaporator to remove the DMF under vacuum.

    • Re-dissolve the residue in each well in 1 mL of DMSO for direct analysis and biological screening.

  • Quality Control (QC):

    • Take a small aliquot (e.g., 5 µL) from each well and dilute for LC-MS analysis to confirm the identity of the desired product and to assess its purity.

Causality Behind Protocol Choices:

  • HATU as the Coupling Reagent: HATU is an aminium salt-based coupling reagent known for its high efficiency and rapid activation of carboxylic acids, with minimal side reactions.[10][13] It is particularly effective for coupling challenging substrates like electron-deficient anilines where carbodiimide-based reagents (like EDC) might be less effective or require additives like DMAP.[8][9]

  • Anhydrous DMF as Solvent: DMF is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents used in amide coupling. Using an anhydrous grade is critical to prevent hydrolysis of the activated carboxylic acid intermediate.

  • DIPEA as the Base: DIPEA is a non-nucleophilic hindered base, which is ideal for scavenging the acid generated during the reaction without competing with the primary amine as a nucleophile.

Visualization of Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis P1 Dispense Carboxylic Acid Library (96-well) R1 Automated Dispensing of Stock Solutions P1->R1 P2 Prepare Reagent Stock Solutions (Amine, HATU, DIPEA) P2->R1 R2 Seal Plate & Incubate with Shaking (18h, RT) R1->R2 W1 Solvent Evaporation (Centrifugal Evaporator) R2->W1 W2 Re-dissolve in DMSO W1->W2 A1 LC-MS Analysis (Purity & Identity) W2->A1

Caption: A streamlined workflow for parallel amide library synthesis.

Amide_Coupling_Mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster [Active Ester Intermediate] RCOOH->ActiveEster + HATU HATU HATU->ActiveEster Amide R-CONH-Ar (Final Amide Product) ActiveEster->Amide + Amine Ar-NH2 (this compound) Amine->Amide Base DIPEA Base->Amide (Base)

Caption: The general mechanism of HATU-mediated amide bond formation.

Conclusion

This compound is a highly valuable building block for introducing fluorine into drug candidates via parallel synthesis. However, its successful application hinges on a clear understanding of its electronic properties. The electron-withdrawing nature of the fluorine substituents significantly reduces the nucleophilicity of the amine, mandating the use of potent coupling reagents and optimized reaction conditions. By anticipating these challenges and employing robust protocols, such as the HATU-mediated procedure detailed here, researchers can effectively incorporate this and other electron-deficient anilines into their compound libraries, thereby accessing novel chemical space and accelerating the drug discovery process.

References

  • Singh, R. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Scicinski, J. J., et al. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27. [Link]

  • Singh, R. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation With Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • Aapptec (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Fisher Scientific (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • ResearchGate (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. [Link]

  • Quora (2019). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Quora. [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Taros Discovery (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Taros Discovery. [Link]

  • Shimadzu Scientific Instruments (2021). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

  • Mosher Chemical (n.d.). This compound. Mosher Chemical. [Link]

  • Sorochinsky, A. E., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 16(5), 633. [Link]

  • Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]

Sources

Safety Operating Guide

Mastering Chemical Lifecycles: A Guide to the Proper Disposal of Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Methyl 4-amino-2,3-difluorobenzoate (CAS RN: 886497-08-1) is a halogenated aromatic amine. While a complete toxicological profile may not be extensively documented, the inherent chemical properties of its functional groups necessitate a cautious approach. Based on data from analogous compounds, the primary hazards can be summarized as follows:

Potential HazardDescriptionRationale
Skin and Eye Irritation Direct contact may cause irritation or, in the case of eyes, serious damage.Aromatic amines and halogenated compounds are frequently irritants.
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.Fine solid particles can be easily inhaled, causing localized inflammation.
Oral Toxicity Ingestion may be harmful.Many substituted aromatic compounds exhibit systemic toxicity upon ingestion.
Environmental Hazard As a halogenated organic compound, it is presumed to be persistent and potentially toxic to aquatic life.Fluorinated aromatic compounds can be resistant to natural degradation pathways.

Given these potential hazards, this compound must be treated as hazardous waste . Improper disposal, such as drain disposal, is not only a compliance violation but also poses a significant threat to aquatic ecosystems.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that begins with preparation and ends with documented removal by a certified entity.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Prep Gather PPE and Waste Containers Collect_Solid Collect Solid Waste (Unused chemical, contaminated items) Prep->Collect_Solid Collect_Liquid Collect Liquid Waste (Contaminated solvents, rinsates) Prep->Collect_Liquid Segregate Segregate as 'Halogenated Organic Waste' Collect_Solid->Segregate Collect_Liquid->Segregate Label Label Container (Contents, Hazards, Date) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS_Pickup Arrange Pickup by Institutional EHS Store->EHS_Pickup SpillResponse Spill Spill Occurs Evacuate Evacuate and Restrict Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response plan.

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Personal Protection: If trained to do so, don the appropriate PPE before addressing the spill.

  • Containment: For a solid spill, carefully sweep or scoop the material to minimize dust generation. For a liquid spill, cover it with an inert, non-combustible absorbent material like vermiculite or sand. [1]Do not use paper towels as the primary absorbent for liquids. [1]4. Collection: Carefully transfer the spilled material and absorbent into the designated "Halogenated Organic Waste" container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. [1]All cleaning materials must be collected and disposed of as hazardous waste. [1][2]

Final Disposal: The Role of Institutional EHS

The final step in the disposal process is to arrange for the removal of the hazardous waste by your institution's Environmental Health and Safety (EHS) office. [3]Follow your institution's specific procedures for requesting a waste pickup. Never attempt to dispose of this chemical through standard trash or sanitary sewer systems.

By adhering to these scientifically grounded and procedurally sound disposal protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional responsibility of every scientist to protect our shared environment.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 3-Fluorobenzoic Acid, Morpholide: A Comprehensive Guide.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Benchchem. (n.d.). Proper Disposal of 4-Amino-2,3-diiodophenol: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-amino-2,3-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product, A Commitment to Safety

In the fast-paced world of drug discovery and chemical synthesis, Methyl 4-amino-2,3-difluorobenzoate stands as a valuable intermediate. Its unique structure, featuring a fluorinated aromatic amine, is key to its utility. However, these same chemical features demand a rigorous and intelligent approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, our scientific colleagues, with the knowledge to handle this compound not just effectively, but with the highest degree of safety, ensuring that your focus remains on innovation.

Foundational Hazard Analysis: Understanding the "Why"

Effective safety protocols are built on a foundational understanding of the specific risks posed by a chemical's structure. For this compound, the hazards are threefold, stemming from its core structure, fluorine substituents, and physical form.

  • The Aromatic Amine Core: Primary aromatic amines as a class are known for their potential health hazards. They can be readily absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[1] While the full toxicological profile of this specific compound is not exhaustively documented, the principle of prudent practice dictates that we treat it with caution, assuming it can cause irritation and may be harmful upon absorption.[2]

  • The Fluorine Effect: Fluorination is a powerful tool in medicinal chemistry, often used to enhance metabolic stability or binding affinity.[3] However, the high strength of the carbon-fluorine bond does not render the molecule inert to metabolism.[4] The metabolic pathways of fluorinated compounds can be complex, and it's critical to prevent exposure to avoid any potential for the in-vivo formation of toxic metabolites.[4][5]

  • Physical Form & Exposure Route: This compound is typically a solid powder. This makes dust generation during handling (e.g., weighing, transferring) a primary concern, creating a significant risk of respiratory exposure.[6][7]

The Hierarchy of Controls: A System-Wide Safety Approach

Personal Protective Equipment is essential, but it is the last line of defense. A robust safety culture implements a multi-layered strategy known as the Hierarchy of Controls. This model prioritizes systematic hazard reduction before relying on individual protection.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change how people work) PPE Personal Protective Equipment (Protect the individual)

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

Before handling this compound, ensure the following are in place:

  • Engineering Controls (Your First Line of Defense): All manipulations of this compound powder must be performed inside a certified chemical fume hood.[2][8] This directly addresses the inhalation risk by capturing dust at the source. Ensure that a certified safety shower and eyewash station are immediately accessible.[2][9]

  • Administrative Controls: You must be thoroughly trained on the specific Standard Operating Procedures (SOPs) for this chemical. This includes understanding the hazards, proper handling techniques to minimize dust, and emergency procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, PPE provides the necessary final barrier to protect you from residual exposure.

Primary Protection (Required for ALL Handling Operations)
  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2][8] Standard safety glasses are insufficient as they do not provide a seal against fine dust or splashes.

    • Recommended for Splash Risk: When handling solutions or performing vigorous reactions, a full-face shield should be worn over the chemical splash goggles for an added layer of protection.[10]

  • Hand Protection:

    • The Rationale: The selection of a glove is not arbitrary; it is a technical decision based on chemical compatibility. Aromatic amines and esters can degrade or permeate common glove materials. Therefore, a double-gloving strategy is the most robust approach.[10][11]

    • Inner Glove: A standard nitrile glove provides a good first layer and protects against incidental splashes. It also allows for the safe removal of the outer glove without contaminating your skin.

    • Outer Glove: The choice of the outer glove depends on the duration and nature of the handling.

      • For short-duration, incidental contact (e.g., weighing small quantities), a thicker (e.g., >8 mil) nitrile glove may be sufficient.

      • For extended handling, immersion, or spill cleanup, a more chemically resistant material is imperative. Butyl or Viton™ gloves offer superior protection against aromatic compounds.[12][13][14]

Glove MaterialProtection Against Aromatic Amines/EstersAdvantagesLimitations
Nitrile Fair to Good (for incidental contact)Good dexterity, low cost, good physical properties.[14]Poor resistance to some aromatic solvents, ketones, and chlorinated solvents.[14][15]
Neoprene Good (especially for anilines)Medium cost, good finger dexterity and tear resistance.[13][14]Not recommended for many aromatic or chlorinated solvents.[15]
Butyl Excellent (for esters and ketones)Highly resistant to polar organics like esters.[13][14]Expensive, poor against hydrocarbons and halogenated solvents.[14]
Viton™ (Fluoroelastomer) ExcellentOutstanding resistance to aromatic hydrocarbons and chlorinated solvents.[12]Extremely expensive, less flexible, poor physical properties.[14][15]
  • Body Protection:

    • A clean, long-sleeved, flame-resistant lab coat is the minimum requirement. It should be fully buttoned with cuffs snug at the wrist. For large-scale operations, consider a chemically resistant apron or disposable coveralls.

Secondary Protection (Required for Specific, Higher-Risk Tasks)
  • Respiratory Protection:

    • When is it Required? A respirator is necessary if engineering controls are insufficient or during emergency situations. This includes:

      • Weighing or handling large quantities of powder outside of a containment device (e.g., glovebox).

      • Cleaning up a significant spill.

    • What Type? A NIOSH-approved air-purifying respirator with a P100 (particulate) filter is effective against dust.[2] If there is a risk of vapors from solvent use, a combination cartridge with both P100 and organic vapor (OV) protection should be used. A full respiratory protection program that meets OSHA's 29 CFR 1910.134 standards, including fit-testing and training, is mandatory.[2][9]

Operational Plan: Safe Handling and Disposal Workflow

A repeatable, step-by-step process minimizes error and ensures safety.

Step-by-Step Handling Protocol
  • Preparation: Verify the chemical fume hood has a current certification and is functioning correctly. Locate the nearest spill kit, fire extinguisher, and safety shower/eyewash.

  • PPE Donning: Put on your lab coat, followed by inner nitrile gloves. Then, don your chemical splash goggles. Finally, put on your outer, chemically resistant gloves, pulling the cuffs over the sleeves of your lab coat. If required, don your respirator.

  • Chemical Handling: Perform all manipulations deep within the fume hood. When weighing, use a weigh boat or creased paper to prevent dust from spreading. Handle the container gently to avoid aerosolizing the powder.

  • Post-Handling: Securely close the primary container. Decontaminate any surfaces with an appropriate solvent and wipe.

  • PPE Doffing (to prevent contamination):

    • Remove outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

    • Remove your lab coat.

    • Remove your goggles.

    • Remove your inner nitrile gloves.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[2]

Disposal Plan
  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, weigh boats, contaminated paper towels, and excess chemical.

  • Containment: Place all solid waste into a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[6][8] Consult your EHS department for specific institutional guidelines.

Conclusion

Handling this compound safely is not a barrier to research but a prerequisite for it. By understanding the chemical's inherent hazards, implementing a robust hierarchy of controls, and making informed decisions about your Personal Protective Equipment, you build a culture of safety that protects you, your colleagues, and the integrity of your work.

References

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
  • Gloves - Tables of Properties and Resistances. University of California, San Diego.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno.
  • Chemical Resistant Glove Guide. Environmental Health and Safety, University of Connecticut.
  • Material Safety Data Sheet - Methyl 4-aminobenzo
  • SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)benzonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide. Sigma-Aldrich.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • SAFETY DATA SHEET - Methyl 4-aminobenzo
  • Methyl 6-amino-2,3-difluorobenzoate Safety D
  • SAFETY DATA SHEET - Methyl 4-aminobenzo
  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA).
  • Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Metabolism and Toxicity of Fluorine Compounds.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.